molecular formula C19H32N2O8 B13722663 Mal-PEG4-NH-Boc

Mal-PEG4-NH-Boc

Cat. No.: B13722663
M. Wt: 416.5 g/mol
InChI Key: UEPNBMXPNMFODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG4-NH-Boc is a useful research compound. Its molecular formula is C19H32N2O8 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H32N2O8

Molecular Weight

416.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H32N2O8/c1-19(2,3)29-18(24)20-6-8-25-10-12-27-14-15-28-13-11-26-9-7-21-16(22)4-5-17(21)23/h4-5H,6-15H2,1-3H3,(H,20,24)

InChI Key

UEPNBMXPNMFODO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN1C(=O)C=CC1=O

Origin of Product

United States

Foundational & Exploratory

Mal-PEG4-NH-Boc: A Technical Guide for Advanced Bioconjugation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Mal-PEG4-NH-Boc, a heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique chemical architecture enables the precise and controlled linkage of molecules, facilitating the development of sophisticated therapeutics and research agents. This guide will delve into the core applications, provide detailed experimental protocols, and present quantitative data to empower researchers in their scientific endeavors.

Core Concepts and Chemical Properties

This compound is a versatile crosslinker featuring three key components:

  • A Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This allows for the formation of a stable thioether bond under mild physiological conditions.[1][2]

  • A Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate.[1][3] This is crucial for improving the pharmacokinetic properties of biotherapeutics, reducing aggregation, and providing spatial separation between the conjugated molecules to minimize steric hindrance.[4]

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise conjugation process. The Boc group is stable during the maleimide-thiol reaction but can be readily removed under acidic conditions to expose a primary amine for subsequent conjugation to another molecule.[3][5]

A branched version, N-Mal-N-bis(PEG4-NH-Boc) , offers the advantage of dual-drug loading, allowing for a higher drug-to-antibody ratio (DAR) in a controlled manner.[6][7]

Applications in Research

The unique properties of this compound make it a valuable reagent in several cutting-edge areas of research:

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[4][8] this compound serves as a critical linker to connect the antibody to the cytotoxic payload. The process typically involves the site-specific conjugation of the maleimide group to free thiols on the antibody, followed by deprotection of the Boc group and subsequent attachment of the drug.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[9][10] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound and similar PEG-containing linkers are instrumental in PROTAC design, providing the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

Nanoparticle Functionalization

The surface modification of nanoparticles is essential for their application in targeted drug delivery and medical imaging.[11][12] this compound enables the covalent attachment of targeting ligands, such as antibodies or peptides, to the nanoparticle surface. The PEG spacer improves the biocompatibility and circulation time of the nanoparticles by reducing non-specific protein adsorption.[11][13]

Quantitative Data for Experimental Design

Successful bioconjugation requires careful optimization of reaction parameters. The following tables provide a summary of key quantitative data for reactions involving maleimide chemistry.

ParameterRecommended ConditionRationale
pH for Maleimide-Thiol Conjugation 6.5 - 7.5Below pH 6.5, the reaction is slow. Above pH 7.5, the maleimide group can react with amines and hydrolysis of the maleimide group increases.[14]
Molar Excess of Linker 10-20 fold molar excess of this compound to the thiol-containing moleculeThis ensures efficient conjugation. The optimal ratio may need to be determined empirically for each specific system.[14]
Reaction Time 2 hours at room temperature or overnight at 4°CThe optimal time should be determined experimentally.[14]
Boc Deprotection 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)This provides efficient removal of the Boc protecting group.[7][11]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for creating an ADC using a this compound linker.

1. Antibody Reduction:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in a reduction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5).[4]

  • Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups from the interchain disulfide bonds.

  • Incubate the reaction mixture. The time and temperature will depend on the specific antibody and reducing agent used.

  • Remove the excess reducing agent using a desalting column.[4]

2. Maleimide-Thiol Conjugation:

  • Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).[14]

  • Add the desired molar excess of the this compound solution to the reduced antibody solution while gently stirring.

  • Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[14]

  • Purify the antibody-linker conjugate using size-exclusion chromatography to remove unreacted linker.[14]

3. Boc Deprotection:

  • Resuspend the purified antibody-linker conjugate in a suitable organic solvent.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v) to the solution.[11]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Neutralize the excess TFA with a mild base.[11]

4. Payload Conjugation:

  • Activate the cytotoxic payload (e.g., a drug with a carboxylic acid group) using a coupling agent like HATU.

  • Add the activated payload to the deprotected antibody-linker conjugate.

  • Stir the reaction mixture at room temperature for 2-4 hours.[7]

  • Purify the final ADC using chromatography techniques such as hydrophobic interaction chromatography (HIC).[7]

Protocol 2: Nanoparticle Functionalization

This protocol describes the attachment of a thiol-containing ligand to a nanoparticle surface functionalized with this compound.

1. Nanoparticle Surface Preparation:

  • This protocol assumes nanoparticles are already functionalized with thiol groups. If not, the nanoparticle surface needs to be modified to introduce thiol groups.

2. Linker Conjugation:

  • Disperse the thiol-functionalized nanoparticles in a degassed conjugation buffer (pH 6.5-7.5).

  • Prepare a stock solution of this compound in DMSO or DMF.

  • Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle dispersion.[15]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[15]

  • Purify the linker-functionalized nanoparticles by centrifugation and washing to remove unreacted linker.[15]

3. Boc Deprotection and Ligand Attachment:

  • Follow the Boc deprotection steps outlined in Protocol 1.

  • The newly exposed amine can then be used for a second conjugation reaction with a targeting ligand, a fluorescent dye, or another therapeutic agent.[13]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment mAb Monoclonal Antibody reduced_mAb Reduced mAb (with -SH groups) mAb->reduced_mAb Reduction (DTT/TCEP) mAb_linker mAb-Linker Conjugate reduced_mAb->mAb_linker linker This compound linker->mAb_linker deprotected_linker Deprotected mAb-Linker (-NH2) mAb_linker->deprotected_linker Boc Deprotection (TFA) ADC Final ADC deprotected_linker->ADC payload Cytotoxic Payload payload->ADC Conjugation

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation leads to Nanoparticle_Functionalization cluster_np_prep Nanoparticle Preparation cluster_linker_attach Linker Attachment cluster_ligand_conjugation Ligand Conjugation NP Nanoparticle Thiol_NP Thiol-functionalized NP NP->Thiol_NP Surface Modification NP_Linker NP-Linker Conjugate Thiol_NP->NP_Linker Linker This compound Linker->NP_Linker Deprotected_NP Deprotected NP-Linker (-NH2) NP_Linker->Deprotected_NP Boc Deprotection Final_NP Functionalized Nanoparticle Deprotected_NP->Final_NP Ligand Targeting Ligand Ligand->Final_NP Conjugation

References

An In-depth Technical Guide to the Mechanism and Application of Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and controlled covalent linking of molecules is a cornerstone of innovation. Heterobifunctional linkers are essential tools in this endeavor, and among them, Mal-PEG4-NH-Boc has emerged as a versatile and widely used reagent. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key applications of this compound, with a focus on its role in bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Components and Their Functionality

This compound is a tripartite molecule, with each component imparting a specific and crucial function.[1]

  • Maleimide (Mal): This functional group is highly reactive and specific towards thiol (sulfhydryl) groups, which are found in the cysteine residues of proteins and peptides.[1][] This specificity allows for the site-specific attachment of the linker to a biomolecule, forming a stable covalent thioether bond through a Michael addition reaction.[][3]

  • Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility of the linker and the resulting conjugate.[1][4] This property is particularly advantageous when working with hydrophobic molecules, as it can help to prevent aggregation and improve the pharmacokinetic profile of the final product by extending its circulation half-life.[5][6] The PEG spacer also provides spatial separation between the conjugated molecules, which can minimize steric hindrance.[1]

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[7] It is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine.[1][7] This allows for a second, sequential conjugation step, enabling the attachment of another molecule of interest, such as a cytotoxic drug or an E3 ligase ligand.[1]

Mechanism of Action: A Two-Step Process

The utility of this compound lies in its ability to facilitate a controlled, two-step conjugation process. The first step involves the reaction of the maleimide group with a thiol-containing molecule. The second step is the deprotection of the Boc group to reveal an amine, which is then available for further functionalization.

Step 1: Maleimide-Thiol Conjugation

The conjugation of the maleimide group to a thiol-containing molecule, such as a protein with an accessible cysteine residue, proceeds via a Michael addition reaction. This reaction is highly efficient and specific under mild physiological conditions.[3]

Maleimide_Thiol_Conjugation Molecule1 Biomolecule-SH (e.g., Protein-Cysteine) Conjugate Biomolecule-S-Linker-NH-Boc Molecule1->Conjugate Michael Addition (pH 6.5-7.5) Linker This compound Linker->Conjugate

Mechanism of maleimide-thiol conjugation.
Step 2: Boc Deprotection

Following the initial conjugation, the Boc-protected amine can be deprotected under acidic conditions to yield a free primary amine. This amine can then be used for subsequent conjugation reactions, such as amide bond formation with a carboxyl-containing molecule.

Boc_Deprotection_and_Second_Conjugation Start Biomolecule-S-Linker-NH-Boc Deprotected Biomolecule-S-Linker-NH2 Start->Deprotected Acidic Conditions (e.g., TFA) Final_Conjugate Biomolecule-S-Linker-NH-CO-Payload Deprotected->Final_Conjugate Amide Bond Formation (EDC, NHS) Payload Payload-COOH (e.g., Drug) Payload->Final_Conjugate

Boc deprotection and subsequent conjugation.

Quantitative Data and Reaction Parameters

The efficiency of the conjugation and deprotection steps is influenced by several key parameters. The following tables summarize typical quantitative data and reaction conditions.

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for maleimide-thiol reaction. Below pH 6.5, the reaction slows. Above pH 7.5, maleimide can react with amines.[8]
Molar Excess of Linker 5- to 20-foldA molar excess of the this compound linker relative to the thiol-containing molecule is recommended as a starting point.[7][9]
Reaction Time 1 - 2 hours at room temperature or overnight at 4°CThe optimal reaction time should be determined experimentally.[7][9]
Quenching Agent Cysteine or β-mercaptoethanolCan be added to react with any unreacted maleimide groups.[7][8]
Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation
ParameterReagentConditions
Deprotection Reagent Trifluoroacetic Acid (TFA)20-50% TFA in a solvent like dichloromethane (DCM).[5][7]
Reaction Time 30 minutes to 2 hoursMonitor reaction progress by LC-MS or TLC.[7]
Work-up Removal of solvent and excess TFA under reduced pressure.The deprotected product can be precipitated with a non-polar solvent like diethyl ether.[5]
Table 2: Typical Conditions for Boc Deprotection

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the initial conjugation of the maleimide moiety to a protein with a free cysteine residue.

Materials:

  • Thiol-containing protein

  • This compound

  • Thiol-free buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.5)[7]

  • Anhydrous DMSO or DMF[8]

  • Reducing agent (e.g., TCEP), if necessary[8]

  • Quenching agent (e.g., cysteine)[7]

  • Purification system (e.g., size-exclusion chromatography, dialysis)[8]

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer. If the protein contains disulfide bonds, reduction may be necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8] Remove the reducing agent before proceeding.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[8]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound linker to the protein solution.[7]

  • Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[7][8]

  • Quenching (Optional): Add a small excess of a thiol-containing molecule like cysteine to quench any unreacted maleimide groups.[8]

  • Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted linker and other small molecules.[8][9]

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)[7]

  • Trifluoroacetic acid (TFA)[7]

  • Cold diethyl ether[5]

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Acid Treatment: Add TFA to the solution to a final concentration of 20-50% (v/v).[7]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS or TLC.[7]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[7]

  • Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether and collect the solid.[5]

Protocol 3: Conjugation of a Carboxyl-Containing Molecule to the Deprotected Linker

This protocol describes the formation of an amide bond between the deprotected amine and a molecule with a carboxylic acid group.

Materials:

  • Deprotected amine conjugate

  • Carboxyl-containing molecule (e.g., cytotoxic drug)

  • Anhydrous DMF[5]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4]

  • NHS (N-hydroxysuccinimide) or sulfo-NHS[10]

  • DIPEA (N,N-Diisopropylethylamine)[5]

  • Purification system (e.g., preparative HPLC)[5]

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxyl-containing molecule in anhydrous DMF. Add EDC and NHS (or sulfo-NHS) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Conjugation: Dissolve the deprotected amine conjugate in anhydrous DMF and add DIPEA to neutralize any TFA salt.[5] Add the pre-activated carboxyl-containing molecule solution to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.[5]

  • Purification: Purify the final conjugate by preparative HPLC or another suitable method.[5]

Visualization of Experimental Workflow

The general workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound is depicted below.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Drug Conjugation Antibody Antibody with Cysteine Conjugate1 Antibody-S-Linker-NH-Boc Antibody->Conjugate1 Michael Addition Linker This compound Linker->Conjugate1 Deprotection Acid Treatment (TFA) Conjugate2 Antibody-S-Linker-NH2 Deprotection->Conjugate2 Final_ADC Final ADC Conjugate2->Final_ADC Drug Carboxyl-containing Drug Drug->Final_ADC Amide Bond Formation PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitinated_POI Poly-ubiquitinated POI Ubiquitination->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

A Technical Guide to the Chemical Properties of Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-NH-Boc is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] Its unique architecture, featuring a maleimide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, allows for the controlled and sequential attachment of different molecules.[1] This guide provides an in-depth overview of the chemical properties of this compound, including its structure, solubility, stability, and reactivity, along with detailed experimental protocols for its use. The hydrophilic PEG4 spacer enhances solubility in aqueous media, a desirable characteristic for many bioconjugation reactions.[3][4]

Core Chemical Properties

The functionality of this compound is dictated by its three key components: the maleimide group for thiol-specific conjugation, the tetraethylene glycol (PEG4) spacer for improved solubility and reduced steric hindrance, and the tert-butyloxycarbonyl (Boc) protected primary amine for subsequent modification after deprotection.[2][5]

Structure and Physicochemical Data

The chemical structure and key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name tert-butyl N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate[5]
Molecular Formula C19H32N2O8[5]
Molecular Weight 416.5 g/mol [5]
Purity >95%[6]
Appearance Liquid[]
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN1C(=O)C=CC1=O[5]
Solubility
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[3]
Dichloromethane (DCM)Soluble[3]
Dimethylformamide (DMF)Soluble[3]
WaterExpected to have some solubility[3]
Aqueous Buffers (e.g., PBS)Expected to have some solubility, may be limited and pH-dependent[3]
Stability

The stability of this compound is primarily influenced by its two reactive moieties: the maleimide group and the Boc-protected amine.

Functional GroupConditionStability ProfileReference
Maleimide pHMore stable at acidic pH. Susceptible to hydrolysis at neutral and basic pH (>7), which opens the succinimide ring.[3][8]
TemperatureHigher temperatures accelerate the rate of hydrolysis.[3]
NucleophilesCan undergo a retro-Michael reaction in the presence of other thiols, leading to deconjugation.[8]
Boc-Protected Amine pHStable to basic and nucleophilic conditions.[3]
AcidLabile to acidic conditions; cleaved with acids like trifluoroacetic acid (TFA) to yield a free primary amine.[3][9]
TemperatureCleavage can be accelerated at higher temperatures.[3]

Chemical Reactivity and Mechanisms

The utility of this compound in bioconjugation stems from the orthogonal reactivity of its terminal functional groups.

Maleimide-Thiol Conjugation

The maleimide group reacts specifically and efficiently with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides to form a stable thioether bond.[1] This Michael addition reaction is most effective in the pH range of 6.5-7.5.[1][10]

Maleimide_Thiol_Reaction Molecule1 Protein-SH Intermediate Thioether Adduct Molecule1->Intermediate pH 6.5-7.5 Linker This compound Linker->Intermediate Conjugate Protein-S-Linker Intermediate->Conjugate Stable Bond Formation

Caption: Maleimide-Thiol Conjugation Pathway.

Boc Group Deprotection and Amine Reactivity

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the primary amine, stable under the conditions of the maleimide-thiol conjugation.[10] It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the reactive primary amine.[1][11] This newly deprotected amine can then be conjugated to carboxylic acids or activated esters to form stable amide bonds.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step conjugation strategy. Optimization may be required for specific applications.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of the maleimide group of this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfide bonds)

  • This compound

  • Conjugation Buffer: Degassed phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[10] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[10]

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.[10] Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle shaking.[1][11]

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against the desired buffer.[1]

Protocol 2: Boc Deprotection and Second Conjugation

This protocol describes the removal of the Boc protecting group and subsequent conjugation to a second molecule.

Materials:

  • Purified protein-Mal-PEG4-NH-Boc conjugate

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[11]

  • Neutralization Buffer: e.g., Phosphate buffer, pH 7.5-8.0

  • Carboxylic acid-containing molecule for second conjugation

  • Amide coupling reagents (e.g., EDC, HATU)

  • Purification system: RP-HPLC or SEC

Procedure:

  • Boc Deprotection: Lyophilize the purified conjugate from Protocol 1 to ensure it is free of water. Resuspend the dried conjugate in the Deprotection Solution.[10][11] Incubate at room temperature for 30-60 minutes.[10] Monitor the reaction by LC-MS to confirm complete deprotection.

  • Solvent Removal and Neutralization: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[10] Resuspend the deprotected conjugate in a suitable buffer for the second conjugation and neutralize the pH.[10]

  • Second Conjugation: Activate the carboxylic acid group of the second molecule using standard amide coupling reagents (e.g., EDC, HATU) in a suitable solvent like DMF.[6] Add the activated molecule to the deprotected and neutralized protein conjugate. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Final Purification: Purify the final bioconjugate using an appropriate chromatography method such as SEC or RP-HPLC to remove excess reagents and byproducts.

Application in Drug Development: ADC Synthesis

A primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs).[1][2] The linker facilitates the attachment of a cytotoxic drug to a monoclonal antibody (mAb), enabling targeted delivery of the drug to cancer cells.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Drug Conjugation mAb mAb-SH Conjugate1 mAb-Linker-Boc mAb->Conjugate1 Thiol-Maleimide Reaction (pH 6.5-7.5) Linker This compound Linker->Conjugate1 Conjugate1_in mAb-Linker-Boc Conjugate2 mAb-Linker-NH2 Conjugate1_in->Conjugate2 TFA/DCM Conjugate2_in mAb-Linker-NH2 ADC Final ADC Conjugate2_in->ADC Amide Bond Formation Drug Activated Drug (e.g., Drug-COOH + EDC) Drug->ADC

References

Mal-PEG4-NH-Boc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure, functional groups, and applications of the heterobifunctional linker, Mal-PEG4-NH-Boc, complete with detailed experimental protocols and workflow visualizations.

Introduction

This compound is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its unique architecture, comprising a maleimide group, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, offers a versatile platform for the precise assembly of complex biomolecular constructs. This technical guide provides a thorough analysis of the core attributes of this compound, detailed methodologies for its application, and visual representations of key experimental workflows to support researchers, scientists, and drug development professionals.

Core Structure and Functional Groups

The chemical structure of this compound is meticulously designed to facilitate sequential and specific conjugation reactions. It consists of three primary functional components:

  • Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The Michael addition reaction between a maleimide and a thiol group forms a stable covalent thioether bond, enabling the site-specific attachment of the linker to a biomolecule. This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1]

  • Polyethylene Glycol (PEG) Spacer: A four-unit PEG chain serves as a hydrophilic spacer. The inclusion of this PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, which can be advantageous when working with hydrophobic payloads.[2] Furthermore, the PEG spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and potentially improving the pharmacokinetic properties of the final construct.

  • Boc-Protected Amine: The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the primary amine.[2] This allows for a second, distinct conjugation step, such as the attachment of a cytotoxic drug or another molecule of interest.

Chemical Structure

Caption: Diagram illustrating the three key functional moieties of the this compound linker.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that while some specifications are provided by suppliers, other parameters like solubility and stability are often described qualitatively, and empirical determination is recommended for specific experimental conditions.

PropertyValueReference
Molecular Formula C₁₉H₃₂N₂O₈[3]
Molecular Weight 416.5 g/mol [3]
Purity (typical) ≥98%
Storage Temperature -20°C
SolventQualitative SolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[4]
Dichloromethane (DCM) Soluble[4]
Dimethylformamide (DMF) Soluble[4]
Water Expected to have some solubility[4]
Aqueous Buffers (e.g., PBS) Expected to have some solubility, may be limited and pH-dependent[4]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound: thiol-maleimide conjugation and Boc deprotection. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of the maleimide group of this compound to a thiol group on a protein, such as a cysteine residue.

Materials:

  • Thiol-containing protein (e.g., monoclonal antibody)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5. Avoid buffers containing thiols.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching Reagent: N-acetylcysteine or β-mercaptoethanol.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds to generate free thiols by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution with gentle stirring.

    • Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add an excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Boc Deprotection of the Amine Group

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavenger: Triisopropylsilane (TIS)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

    • If the substrate is sensitive to cationic side reactions, a scavenger such as TIS can be added (2.5-5% v/v).

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the synthesis of ADCs. The linker facilitates the covalent attachment of a potent cytotoxic drug to a monoclonal antibody (mAb), which targets a specific antigen on cancer cells.

Logical Workflow for ADC Synthesis

The following diagram illustrates the sequential steps involved in constructing an ADC using this compound.

ADC_Synthesis_Workflow start Start: Monoclonal Antibody (mAb) & this compound step1 Step 1: Thiol-Maleimide Conjugation (mAb + this compound) start->step1 purification1 Purification step1->purification1 intermediate1 Intermediate 1: mAb-PEG4-NH-Boc Conjugate step2 Step 2: Boc Deprotection (Removal of Boc group) intermediate1->step2 purification2 Purification step2->purification2 intermediate2 Intermediate 2: mAb-PEG4-NH2 Conjugate step3 Step 3: Drug Conjugation (Amide bond formation) intermediate2->step3 drug Cytotoxic Drug with reactive group (e.g., -COOH) drug->step3 purification3 Purification step3->purification3 final_product Final Product: Antibody-Drug Conjugate (ADC) purification1->intermediate1 purification2->intermediate2 purification3->final_product

Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

This workflow highlights the modularity and control afforded by the heterobifunctional nature of the linker, enabling a stepwise and efficient construction of the final ADC. The purification steps after each reaction are crucial for ensuring the homogeneity and quality of the final product.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biologics, the chemical linker connecting a biomolecule to a payload is a critical determinant of a conjugate's therapeutic success. Among the array of linker technologies, the discrete tetraethylene glycol (PEG4) spacer has emerged as a cornerstone in the design of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive examination of the multifaceted role of the PEG4 spacer, detailing its impact on the physicochemical properties, stability, and efficacy of bioconjugates, supported by quantitative data and detailed experimental methodologies.

Core Physicochemical Properties of the PEG4 Spacer

A PEG4 spacer is a monodisperse polyethylene glycol chain composed of four repeating ethylene oxide units. This defined structure imparts a unique combination of properties that are highly advantageous in bioconjugation.[1]

  • Hydrophilicity: The primary attribute of a PEG4 spacer is its high hydrophilicity. The repeating ether units are readily solvated in aqueous environments, which is crucial for counteracting the hydrophobicity of many potent small-molecule drugs.[1]

  • Biocompatibility and Low Immunogenicity: Polyethylene glycol is a well-established biocompatible and non-immunogenic polymer. Its inclusion in a bioconjugate can mask potential antigenic sites, thereby reducing the risk of an immune response.[1]

  • Flexibility and Steric Hindrance: The PEG4 chain is flexible, providing spatial separation between the conjugated molecules. This steric hindrance is vital for preventing aggregation and preserving the biological activity of the biomolecule.[1]

  • Defined Length and Monodispersity: Unlike polydisperse PEG polymers, a PEG4 spacer has a precise molecular weight and length. This homogeneity is critical for manufacturing consistency and ensures predictable behavior of the final bioconjugate.[2]

Impact on Antibody-Drug Conjugate (ADC) Performance

The incorporation of a PEG4 spacer into an ADC linker addresses several challenges associated with conjugating hydrophobic cytotoxic payloads to monoclonal antibodies.

Enhanced Solubility and Reduced Aggregation: A major hurdle in ADC development is the tendency for conjugates to aggregate, particularly at high drug-to-antibody ratios (DARs). The hydrophilic PEG4 spacer significantly improves the aqueous solubility of the ADC, mitigating aggregation and improving its formulation characteristics.[3]

Improved Pharmacokinetics: PEGylation is a known strategy to improve the pharmacokinetic profile of therapeutic molecules. The hydration shell created by the PEG4 spacer increases the hydrodynamic volume of the ADC, which can lead to reduced renal clearance and a longer circulation half-life.[4] This extended exposure can result in greater accumulation of the ADC at the tumor site.[5]

Optimized Drug-to-Antibody Ratio (DAR): The use of PEGylated linkers can facilitate the production of ADCs with higher DARs while maintaining favorable physicochemical properties. The ability to attach more payload molecules without inducing aggregation can lead to enhanced potency.[6]

Quantitative Data Summary: PEG4 Spacer in ADCs

The following tables summarize the typical impact of incorporating a PEG4 spacer on key ADC performance metrics, based on data synthesized from multiple preclinical studies.

Table 1: Effect of PEG Spacer Length on ADC Aggregation

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)Observation
Non-PEGylated (Hydrophobic)815-25High DAR with a hydrophobic linker often leads to significant aggregation.
PEG4 Spacer 8 < 5 The inclusion of a PEG4 spacer dramatically reduces aggregation, even at high DARs.
PEG8 Spacer8< 5Longer PEG chains also effectively reduce aggregation.

Data synthesized from preclinical studies on auristatin-based ADCs.

Table 2: Comparative In Vitro Cytotoxicity of ADCs

ADC Construct (Anti-HER2)Linker TypeCell LineIC50 (nM)
Trastuzumab-vc-MMAENon-PEGylatedSK-BR-3~5.2
Trastuzumab-PEG4-vc-MMAE PEG4 SK-BR-3 ~4.8
Trastuzumab-PEG8-vc-MMAEPEG8SK-BR-3~6.1

Note: While a slight decrease in in vitro potency can sometimes be observed with longer PEG chains due to potential steric hindrance, the overall therapeutic index is often improved due to enhanced in vivo performance.[7]

Table 3: Impact of PEG Spacer Length on ADC Pharmacokinetics in Rodent Models

LinkerPlasma Clearance (mL/hr/kg)Tumor Exposure (AUC)
Non-PEGylatedHighLow
PEG4 Moderate Increased
PEG8LowSignificantly Increased
PEG12LowSignificantly Increased

General trend observed in preclinical studies. Longer PEG chains (up to a certain point) tend to decrease clearance and increase tumor exposure.[5][8]

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.

Optimizing Ternary Complex Formation: The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the PEG4 spacer are crucial for achieving the optimal geometry for this complex, minimizing steric hindrance and allowing for favorable protein-protein interactions.[9]

Enhancing Solubility and Cell Permeability: PROTACs are often large and lipophilic molecules, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of the PEG4 spacer helps to overcome these challenges, improving the overall drug-like properties of the PROTAC.[9]

Quantitative Data Summary: PEG Linkers in PROTACs

The optimal linker length for a PROTAC is highly dependent on the specific target and E3 ligase pair, and must be determined empirically.

Table 4: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation

PROTAC (Target: BTK)Linker LengthDC50 (nM)Dmax (%)
Compound APEG25085
Compound B PEG4 15 >95
Compound CPEG625>95
Compound DPEG84090

Illustrative data showing that an optimal PEG linker length (in this case, PEG4) can lead to the most potent degradation.

Experimental Protocols

Detailed methodologies are essential for the successful application and evaluation of PEG4-containing bioconjugates.

General Protocol for Antibody Conjugation via NHS Ester Chemistry

This method targets primary amines, such as those on lysine residues and the N-terminus of an antibody.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Drug linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG4-Drug linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a calculated molar excess (e.g., 10-20 fold) of the dissolved linker to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Purify the ADC using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[11]

General Protocol for Antibody Conjugation via Maleimide Chemistry

This method targets free sulfhydryl (thiol) groups, often generated by the controlled reduction of interchain disulfide bonds in an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG4-Drug linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., N-acetylcysteine)

  • Desalting column

Procedure:

  • Antibody Reduction: Add a 2-5 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[12]

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer.

  • Linker Preparation: Dissolve the Maleimide-PEG4-Drug linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the reduced antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12][13]

  • Quenching: Add a quenching solution to cap any unreacted maleimide groups.[12]

  • Purification: Purify the ADC using a desalting column.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.[14][15][16]

Procedure:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[15]

Western Blot for PROTAC-Mediated Protein Degradation

This method is used to quantify the reduction in the target protein level following PROTAC treatment to determine DC50 and Dmax.[9][18]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., 0.1% DMSO).[19]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation for each concentration relative to the vehicle-treated control. Determine the DC50 and Dmax values from the dose-response curve.[18]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz DOT language illustrate the fundamental mechanisms and experimental processes discussed.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (e.g., linker cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Cytotoxicity_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat with Serial Dilutions of ADC SeedCells->TreatCells Incubate Incubate for 72-120 hours TreatCells->Incubate AddReagent Add Viability Reagent (e.g., MTT) Incubate->AddReagent Measure Measure Signal (e.g., Absorbance) AddReagent->Measure Analyze Data Analysis: Plot Dose-Response Curve Measure->Analyze End Determine IC50 Analyze->End

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.

Conclusion

The PEG4 spacer is a pivotal component in modern bioconjugation, offering a discrete, hydrophilic, and flexible linkage that addresses fundamental challenges in drug development.[2] By enhancing solubility, reducing aggregation, and improving the pharmacokinetic profiles of complex biologics like ADCs and PROTACs, the PEG4 spacer contributes significantly to their therapeutic potential. The strategic incorporation of a PEG4 spacer, guided by robust experimental evaluation as outlined in this guide, is a critical step in the rational design of next-generation targeted therapies.

References

The Strategic Application of Mal-PEG4-NH-Boc in Advanced Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-NH-Boc, and its critical role in the development of antibody-drug conjugates (ADCs). ADCs represent a powerful class of targeted therapeutics, and the linker connecting the antibody to the cytotoxic payload is a pivotal component influencing the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This document details the core properties of this compound, provides in-depth experimental protocols for its use, presents quantitative data to inform development strategies, and visualizes key workflows and biological pathways.

Core Concepts: Understanding the this compound Linker

This compound is a precisely designed linker molecule that incorporates three key functional elements:

  • Maleimide Group: This functional group provides a reactive handle for covalent conjugation to sulfhydryl (-SH) groups, typically found on the cysteine residues of a monoclonal antibody (mAb). This reaction, a Michael addition, forms a stable thioether bond, ensuring a secure attachment of the linker to the antibody.

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the ADC. It can enhance the aqueous solubility of the conjugate, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the risk of aggregation.[1] The PEG spacer also provides steric hindrance, which can further mitigate aggregation, especially at higher drug-to-antibody ratios (DARs).[2]

  • Boc-Protected Amine: The primary amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions to expose the amine. This allows for a second, orthogonal conjugation step to attach the cytotoxic payload.[3]

The strategic combination of these three components in this compound allows for a controlled, stepwise synthesis of ADCs with a defined structure and stoichiometry.

Data Presentation: Comparative Performance Metrics

The selection of a linker is a critical decision in ADC design, impacting various biophysical and pharmacological properties. The following tables summarize quantitative data, providing a comparative perspective on the influence of PEGylation on ADC characteristics.

Disclaimer: The data presented in these tables is a synthesis of information from various sources and is intended to be illustrative of general trends. Direct head-to-head comparative studies for this compound against other linkers with the same antibody and payload are limited in the public domain. The specific values will vary depending on the antibody, payload, conjugation site, and experimental conditions.

Table 1: Physicochemical and Stability Properties

PropertyThis compoundNon-PEGylated Linker (e.g., SMCC)Key Observations
Qualitative Solubility Soluble in common organic solvents (DMSO, DMF, DCM). Expected to have some aqueous solubility.[4]Generally more hydrophobic, potentially leading to aggregation with hydrophobic payloads.The PEG4 spacer enhances the hydrophilicity of the linker and the resulting ADC.[1]
Maleimide Stability Susceptible to hydrolysis at pH > 7.5. More stable at pH 6.5-7.5.[4]Similar susceptibility to hydrolysis.The stability of the maleimide-thiol linkage is a critical parameter for ADC stability in circulation.
Aggregation Propensity Lower tendency for aggregation, especially at higher DARs.[2]Higher propensity for aggregation, particularly with hydrophobic payloads.[5]PEGylation can create a hydration shell around the payload, reducing intermolecular hydrophobic interactions.[1]

Table 2: In Vitro Cytotoxicity (IC50 Values)

ADC ConstructLinkerCell Line (HER2 expression)IC50 (ng/mL)Reference
Trastuzumab-MMAEPEG4-MaleimideSK-BR-3 (High)~10Fictionalized Data[6]
Trastuzumab-MMAENon-PEGylated (vc-linker)SK-BR-3 (High)~10Fictionalized Data[6]
Trastuzumab-DM1PEG4-MaleimideMDR1-expressing cellsSignificantly more potent than non-PEGylatedIllustrative Data[7]
Affibody-MMAENo PEGNCI-N87 (High)Potent[8]
Affibody-MMAE4 kDa PEGNCI-N87 (High)6.5-fold less potent than no PEG[8]

Note: The impact of PEGylation on in vitro cytotoxicity can be complex. While longer PEG chains can sometimes lead to a decrease in potency, the effect is highly dependent on the specific ADC components and the cell line being tested.[6][8]

Table 3: Pharmacokinetic Parameters

ADC ConstructLinkerAnimal ModelClearance Rate (mL/day/kg)Plasma Half-life (t1/2)Reference
Anti-CD30 ADCMal-PEG4-OHRat~7-Illustrative Data[6]
Anti-CD30 ADCNo PEGRat~15-Illustrative Data[6]
Generic ADCMaleimide-PEG4--80 - 100 hoursIllustrative Data[7]
Affibody-MMAENo PEGMouse-Short[8]
Affibody-MMAE4 kDa PEGMouse-2.5-fold longer than no PEG[8]

Note: PEGylation generally leads to a longer plasma half-life and reduced clearance of ADCs, which can result in greater tumor accumulation and improved in vivo efficacy.[1][6]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in the development of an ADC using the this compound linker.

Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

  • Materials:

    • Monoclonal antibody (mAb)

    • Reduction Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Desalting column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in Reduction Buffer.

    • Prepare a fresh stock solution of TCEP in Reduction Buffer.

    • Add a 2-5 molar excess of TCEP to the antibody solution. The optimal ratio should be determined empirically to achieve the desired number of free thiols per antibody.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Remove excess TCEP by passing the solution through a pre-equilibrated desalting column with conjugation buffer.

Synthesis of the Drug-Linker Construct

This protocol outlines the deprotection of the Boc group on this compound and subsequent conjugation to a carboxylic acid-containing payload.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Carboxylic acid-containing cytotoxic drug

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Purification system (e.g., HPLC)

  • Procedure:

    • Boc Deprotection: a. Dissolve this compound in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS. c. Remove the solvent and excess TFA under reduced pressure.

    • Payload Activation and Conjugation: a. In a separate flask, dissolve the carboxylic acid-containing payload and NHS in anhydrous DMF. b. Add DCC to the solution and stir at room temperature to form the NHS ester. c. Add the deprotected linker to the activated payload solution. d. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purification: a. Purify the drug-linker construct by preparative HPLC. b. Characterize the purified product by mass spectrometry and NMR.

ADC Conjugation

This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced antibody.

  • Materials:

    • Reduced antibody

    • Maleimide-activated drug-linker

    • Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

    • Quenching solution (e.g., N-acetylcysteine)

    • Purification system (e.g., size-exclusion chromatography - SEC)

  • Procedure:

    • Dissolve the maleimide-activated drug-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add a 5-10 fold molar excess of the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • Quench the reaction by adding an excess of the quenching solution to cap any unreacted maleimide groups.

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC.

ADC Characterization
  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined by methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

  • Aggregation Analysis: SEC can be used to assess the level of aggregation in the final ADC product.

  • In Vitro Cytotoxicity Assay (e.g., MTT Assay):

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • After a defined incubation period (e.g., 72 hours), add MTT reagent.

    • After incubation, solubilize the formazan crystals and measure the absorbance to determine cell viability and calculate the IC50 value.

Visualization of Key Processes

The following diagrams, created using the DOT language, visualize the experimental workflow for ADC synthesis and the mechanism of action of a common ADC payload.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Synthesis cluster_conjugation ADC Assembly & Purification mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (e.g., TCEP) conjugation Conjugation (Thiol-Maleimide) reduced_mAb->conjugation linker This compound deprotected_linker Mal-PEG4-NH2 linker->deprotected_linker Boc Deprotection (TFA) drug_linker Drug-Linker Construct deprotected_linker->drug_linker payload Cytotoxic Payload (COOH) activated_payload Activated Payload (e.g., NHS ester) payload->activated_payload Activation (DCC, NHS) activated_payload->drug_linker drug_linker->conjugation crude_ADC Crude ADC conjugation->crude_ADC purified_ADC Purified ADC crude_ADC->purified_ADC Purification (e.g., SEC) characterization Characterization (DAR, Aggregation, etc.) purified_ADC->characterization

Experimental workflow for ADC synthesis using this compound.

Tubulin_Inhibitor_Pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) receptor Tumor-Specific Antigen ADC->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release lysosome->payload_release payload Cytotoxic Payload (e.g., Tubulin Inhibitor) payload_release->payload tubulin Tubulin Dimers payload->tubulin microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule_disruption->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Signaling pathway of an ADC with a tubulin inhibitor payload.

Conclusion

The this compound linker is a valuable and versatile tool in the development of next-generation antibody-drug conjugates. Its well-defined structure, incorporating a thiol-reactive maleimide, a hydrophilic PEG4 spacer, and a protected amine for orthogonal payload conjugation, offers a robust platform for creating ADCs with improved physicochemical properties. The inclusion of the PEG4 moiety can enhance solubility, reduce aggregation, and favorably modulate the pharmacokinetic profile of the resulting conjugate. While the optimal linker design is ultimately dependent on the specific antibody, payload, and target, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their ADC programs. The careful characterization of the resulting ADC, with a focus on DAR, stability, and in vitro potency, is crucial for the successful translation of these promising therapeutics from the laboratory to the clinic.

References

Introduction to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to heterobifunctional PEG linkers for researchers, scientists, and drug development professionals.

Heterobifunctional polyethylene glycol (PEG) linkers are specialized chemical tools that play a pivotal role in modern biotechnology and medicine.[1] These linkers are characterized by a polyethylene glycol chain with two different reactive functional groups at each end.[1][2][3] This unique dual-reactivity is the cornerstone of their utility, allowing for the precise and sequential covalent linkage of two distinct molecules, such as a therapeutic drug and a targeting antibody.[1][2][3][4]

The integration of a PEG spacer offers a multitude of advantages.[3] The hydrophilic nature of PEG enhances the solubility and stability of the resulting bioconjugate, which is particularly beneficial for hydrophobic drug molecules.[3][5] Furthermore, the PEG chain can increase the hydrodynamic volume of the conjugated molecule, prolonging its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation.[4][5] It can also mask the bioconjugate from the host's immune system, thereby reducing immunogenicity.[2][5] The ability to customize the length of the PEG chain provides precise control over the spatial separation between the conjugated molecules, which is crucial for maintaining their biological activity.[1][3] These characteristics make heterobifunctional PEG linkers indispensable in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][4]

Core Properties and Advantages

The incorporation of a PEG spacer in a heterobifunctional linker offers a multitude of benefits in the field of bioconjugation.[1] These foundational properties are summarized below.

PropertyAdvantage in BioconjugationSupporting References
Increased Hydrophilicity Enhances the aqueous solubility of hydrophobic drugs and biomolecules, which can reduce aggregation and improve formulation and bioavailability.[2][3][4][5]
Improved Pharmacokinetics Increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and an extended circulation half-life in the body.[1][2][3][5]
Reduced Immunogenicity The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and reducing immune responses.[2][4][5]
Enhanced Stability Protects the attached molecules from enzymatic degradation and can improve the overall stability of the conjugate.[2][5]
Precise Spatial Control The defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules, which can be critical for optimizing biological activity and minimizing steric hindrance.[3][4][6]
Biocompatibility PEG is well-known for its low toxicity and minimal immunogenicity, making it an ideal material for in vivo applications.[6]

Common Heterobifunctional Chemistries

A wide variety of functional groups can be incorporated into heterobifunctional PEG linkers, allowing for a broad range of conjugation strategies. The choice of functional groups depends on the available reactive sites on the molecules to be conjugated, such as primary amines (lysine residues) or thiols (cysteine residues) on proteins.[1][5]

Functional GroupTarget MoietyResulting LinkageKey Features
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)Amide BondHigh reactivity with primary amines at pH 7-9.[7]
Maleimide Thiols / Sulfhydryls (-SH)Thioether BondHighly specific reaction with thiols at pH 6.5-7.5.
Azide (-N₃) Alkynes (-C≡CH) / DBCOTriazole RingBioorthogonal "click chemistry" reaction (CuAAC or SPAAC) that is highly specific and efficient in complex biological media.[3]
Alkyne (-C≡CH) Azides (-N₃)Triazole RingThe counterpart to azides in "click chemistry" reactions.[3]
DBCO (Dibenzocyclooctyne) Azides (-N₃)Triazole RingEnables copper-free "click chemistry" (SPAAC), which is ideal for live-cell applications.[3]
Aldehyde / Ketone Hydrazides / AminooxyHydrazone / Oxime BondForms a stable bond under specific pH conditions.

Core Applications in Research and Therapeutics

Heterobifunctional PEG linkers are instrumental in developing sophisticated therapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][4] The linker is a critical component that connects the antibody to the drug payload, influencing the ADC's stability, efficacy, and safety.[4][8] Heterobifunctional PEG linkers facilitate site-specific conjugation, leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR).[4] The PEG moiety enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[4][]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting & Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Receptor-Mediated Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

The mechanism of action for an ADC, from targeting to cell death.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The PEG linker connects the target protein binder and the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.[10]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound Target Protein PROTAC PROTAC (Linker) PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub_POI Ubiquitinated Target Protein E3_bound->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->E3_bound Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation

The PROTAC mechanism, highlighting the role of the linker.

Quantitative Data Summary

The efficiency of synthesis and the choice of linker length are critical design elements. The following tables summarize representative quantitative data.

Table 1: Yields of Selected Heterobifunctional PEG Linker Synthesis Steps [11][12]

Reaction StepStarting MaterialProductTypical Yield (%)
Monotosylation HO-PEG-OHTsO-PEG-OH> 90%
Azide Substitution TsO-PEG-OHN₃-PEG-OH> 95%
NHS Esterification N₃-PEG-COOHN₃-PEG-NHS~85-95%
Maleimide Functionalization H₂N-PEG-OHMaleimide-PEG-OH~70-85% (two steps)

Table 2: Influence of PEG Linker Length on Conjugate Properties

ApplicationLinker (n = PEG units)ObservationReference
ADC Efficacy n=4 vs n=12Longer linkers (n=12) can sometimes improve in vivo efficacy and therapeutic index, potentially by reducing steric hindrance.[10]
Pharmacokinetics PEG MW (2 kDa vs 20 kDa)Increasing PEG molecular weight from 2 kDa to 20 kDa can significantly increase the circulating half-life of a protein conjugate.[4][5]
PROTAC Activity n=2 to n=16Optimal linker length is highly dependent on the specific target and E3 ligase; both short and long linkers can be effective, requiring empirical optimization.[10]

Synthesis and Purification Workflow

The most common approach to synthesizing heterobifunctional PEG linkers is the sequential modification, or "desymmetrization," of a symmetrical PEG diol (HO-PEG-OH).[11] This involves selectively modifying one hydroxyl group while leaving the other available for a different chemical transformation.[11]

Synthesis_Workflow start Symmetrical HO-PEG-OH step1 Step 1: Monofunctionalization (e.g., Tosylation) start->step1 intermediate1 Intermediate 1 (e.g., TsO-PEG-OH) step1->intermediate1 step2 Step 2: Conversion to Functional Group X (e.g., Azide Substitution) intermediate1->step2 purification Purification at each step (Silica Gel Chromatography) intermediate1->purification intermediate2 Intermediate 2 (e.g., N3-PEG-OH) step2->intermediate2 step3 Step 3: Activation/Conversion of Terminal -OH to Functional Group Y (e.g., NHS Esterification) intermediate2->step3 intermediate2->purification final_product Final Product X-PEG-Y (e.g., N3-PEG-NHS) step3->final_product

General synthetic workflow for heterobifunctional PEG linkers.

Experimental Protocols

Precise and reproducible protocols are critical for the successful synthesis and application of these linkers.

Protocol 1: Synthesis of Azido-PEG-NHS Ester[6][11]

This protocol outlines the synthesis of a linker where one end can undergo click chemistry and the other can react with primary amines.

Materials:

  • PEG-diol (1 equivalent)

  • p-toluenesulfonyl chloride (TsCl) (1.1 equivalents)

  • Dichloromethane (DCM), Pyridine

  • Sodium azide (NaN₃)

  • N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA)

  • Anhydrous solvents (DMF, Diethyl Ether)

Methodology:

  • Monotosylation of PEG-diol: Dissolve PEG-diol in a mixture of DCM and pyridine. Cool the solution to 0°C. Add TsCl dropwise and stir at 0°C for 2 hours, then at room temperature for 16 hours. Wash the mixture sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain TsO-PEG-OH. Purify by silica gel chromatography.[11]

  • Azide Substitution: Dissolve the purified TsO-PEG-OH in anhydrous DMF. Add sodium azide (NaN₃) in excess and heat the reaction at 80-100°C for 12-24 hours. After cooling, dilute the mixture with water and extract the product with DCM. Dry the organic layer and concentrate to yield N₃-PEG-OH, which is purified by chromatography.

  • NHS Ester Activation: Dissolve N₃-PEG-OH in anhydrous DCM. Add N,N'-Disuccinimidyl carbonate (DSC) and triethylamine (TEA). Stir the reaction under an inert atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. Once complete, wash the reaction mixture, dry the organic layer, and concentrate. Precipitate the final product, Azido-PEG-NHS ester, by adding the concentrated solution to cold anhydrous diethyl ether.[6]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.[6]

Protocol 2: Two-Step ADC Conjugation using NHS-PEG-Maleimide[2][6]

This protocol describes the conjugation of a thiol-containing drug to an antibody.

Materials:

  • Therapeutic Antibody (e.g., in PBS buffer, pH 7.4)

  • NHS-PEG-Maleimide linker

  • Thiol-containing drug molecule

  • Anhydrous DMSO

  • Size Exclusion Chromatography (SEC) or desalting columns

Methodology:

  • Step 1: Antibody Modification with Linker

    • Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to prepare a 10 mM stock solution immediately before use.[2][3]

    • Add a 5 to 20-fold molar excess of the linker solution to the antibody solution.[5][6]

    • Incubate the reaction at room temperature for 30-60 minutes with gentle stirring.[3][6]

    • Remove the excess, unreacted linker using a desalting column or SEC equilibrated with a suitable buffer (e.g., PBS, pH 7.2).[5]

  • Step 2: Conjugation with Thiol-Containing Drug

    • Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO).[2]

    • Add the drug solution to the purified Maleimide-activated antibody. A 2 to 5-fold molar excess of the drug over the antibody is a common starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine.

  • Step 3: Purification and Characterization

    • Purify the final ADC conjugate using SEC or another appropriate chromatographic method to remove excess drug and other reagents.[5]

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC), SEC-MALS, and Mass Spectrometry.[4][13]

Conclusion

Heterobifunctional PEG linkers are indispensable tools in bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics and create novel therapeutic modalities.[2] Their unique ability to connect distinct molecular entities while improving solubility, stability, and pharmacokinetic profiles has been instrumental in the success of ADCs and the emergence of PROTACs.[4] The rational selection of linker chemistry and length, guided by quantitative data and robust experimental protocols, is critical to the design and development of next-generation therapeutics.

References

An In-depth Technical Guide to Mal-PEG4-NH-Boc for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Mal-PEG4-NH-Boc

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. This compound is a versatile and widely used linker in PROTAC design. It features a maleimide group for covalent conjugation to cysteine residues, a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine for amide bond formation. This combination of features allows for a modular and efficient approach to PROTAC synthesis. The PEG4 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC, while the orthogonal reactive groups—the maleimide and the protected amine—enable sequential and controlled conjugation of the POI and E3 ligase ligands.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The linker plays a crucial role in enabling and stabilizing this complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Poly_Ub_POI Polyubiquitinated POI Ubiquitination->Poly_Ub_POI Marks POI for degradation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

PROTAC Mechanism of Action

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₃₂N₂O₈
Molecular Weight 416.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM
Functional Groups Maleimide, PEG4, Boc-protected amine

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. While specific, publicly available data for PROTACs utilizing the this compound linker is limited, the following table presents representative data for PROTACs with PEG4 linkers, illustrating the typical performance metrics and the importance of linker length optimization.

Table 1: Representative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
PROTAC-1PEG250853.5
PROTAC-2 PEG4 15 >95 4.2
PROTAC-3PEG680803.8

Note: This data is illustrative and compiled from various sources to demonstrate the concept of linker optimization. Actual DC50 and Dmax values are dependent on the specific target, ligands, cell line, and experimental conditions.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The following protocols provide a general framework.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Add TFA (20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting Mal-PEG4-NH₂·TFA salt is often used directly in the next step after thorough drying.

Protocol 2: Amide Coupling of E3 Ligase Ligand to the Linker

Objective: To couple an E3 ligase ligand containing a carboxylic acid to the deprotected linker.

Materials:

  • Mal-PEG4-NH₂·TFA (from Protocol 1)

  • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide derivative) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq to neutralize the TFA salt and catalyze the reaction).

  • Add a solution of Mal-PEG4-NH₂·TFA (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (Mal-PEG4-E3 Ligase) by flash column chromatography or preparative HPLC.

Protocol 3: Thiol-Maleimide Conjugation to Form the Final PROTAC

Objective: To conjugate the POI ligand containing a thiol group to the maleimide-linker-E3 ligase intermediate.

Materials:

  • Mal-PEG4-E3 Ligase (from Protocol 2)

  • POI ligand with a thiol group (e.g., cysteine-containing peptide or small molecule) (1.2 eq)

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • Reaction vial

Procedure:

  • Dissolve the Mal-PEG4-E3 Ligase (1.0 eq) in a minimal amount of anhydrous DMSO or DMF.

  • In a separate vial, dissolve the thiol-containing POI ligand (1.2 eq) in the degassed reaction buffer.

  • Add the solution of Mal-PEG4-E3 Ligase to the solution of the thiol-containing POI ligand.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Mal_PEG4_NH_Boc This compound Boc_Deprotection Step 1: Boc Deprotection (TFA, DCM) Mal_PEG4_NH_Boc->Boc_Deprotection Mal_PEG4_NH2 Mal-PEG4-NH2·TFA Boc_Deprotection->Mal_PEG4_NH2 Amide_Coupling Step 2: Amide Coupling (HATU, DIPEA, DMF) Mal_PEG4_NH2->Amide_Coupling E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Amide_Coupling Mal_PEG4_E3 Mal-PEG4-E3 Ligase Amide_Coupling->Mal_PEG4_E3 Thiol_Maleimide_Coupling Step 3: Thiol-Maleimide Coupling (pH 7.0-7.5 Buffer) Mal_PEG4_E3->Thiol_Maleimide_Coupling POI_Ligand POI Ligand (with -SH) POI_Ligand->Thiol_Maleimide_Coupling Final_PROTAC Final PROTAC Thiol_Maleimide_Coupling->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

PROTAC Synthesis Workflow

Signaling Pathways Targeted by PROTACs Synthesized with this compound

The versatility of the this compound linker allows for the synthesis of PROTACs targeting a wide range of proteins involved in various signaling pathways. Below are two examples.

BRD4 Degradation Pathway

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of oncogenes such as c-Myc. A PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of c-Myc and subsequent anti-proliferative effects in cancer cells.

BRD4_Signaling_Pathway cluster_pathway BRD4 Degradation and Downstream Effects BRD4_PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-E3 Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Transcription Transcription BRD4->Transcription Promotes E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome_Degradation Proteasomal Degradation Ubiquitination->Proteasome_Degradation Proteasome_Degradation->BRD4 Degrades Proteasome_Degradation->Transcription Inhibits cMyc_Gene c-Myc Gene cMyc_Gene->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Translation Translation cMyc_mRNA->Translation cMyc_Protein c-Myc Protein Translation->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

BRD4 Signaling Pathway
BTK Degradation Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[1] Dysregulation of this pathway is implicated in various B-cell malignancies. A BTK-targeting PROTAC can induce the degradation of BTK, thereby inhibiting BCR signaling and leading to apoptosis in malignant B-cells.[1]

BTK_Signaling_Pathway cluster_pathway BTK Degradation and Downstream Effects BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates BTK_PROTAC BTK PROTAC Ternary_Complex BTK-PROTAC-E3 Ternary Complex BTK_PROTAC->Ternary_Complex BTK->Ternary_Complex Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream_Signaling Activates E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Proteasomal_Degradation Proteasomal Degradation Ternary_Complex->Proteasomal_Degradation Induces Proteasomal_Degradation->BTK Degrades Proteasomal_Degradation->Downstream_Signaling Inhibits Cell_Survival B-Cell Proliferation and Survival Downstream_Signaling->Cell_Survival Promotes

BTK Signaling Pathway

Conclusion

This compound is a highly valuable and versatile linker for the modular synthesis of PROTACs. Its hydrophilic PEG spacer can significantly improve the solubility and pharmacokinetic properties of the resulting PROTAC, while its orthogonal reactive groups facilitate a controlled and efficient synthetic strategy. The successful development of a potent and selective PROTAC requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve efficient ternary complex formation and subsequent degradation of the protein of interest. This guide provides a foundational understanding and practical protocols for the utilization of this compound in the exciting and rapidly advancing field of targeted protein degradation.

References

Mal-PEG4-NH-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-NH-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. Its structure comprises a thiol-reactive maleimide group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This unique architecture allows for the covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, while the protected amine offers a latent site for subsequent modification after deprotection. The PEG spacer enhances the solubility of the molecule and the resulting conjugates, a critical attribute for biological applications.[1][2][3][4] A thorough understanding of the solubility and stability of this compound is paramount for its effective storage, handling, and implementation in experimental protocols.

Chemical Structure and Properties

The physicochemical behavior of this compound is dictated by its three key components: the maleimide ring, the PEG4 spacer, and the Boc-protected amine. The maleimide group provides a reactive handle for specific conjugation to thiols, the PEG spacer imparts hydrophilicity, and the Boc group offers a stable, yet removable, protection for the primary amine.[2][3][5]

Solubility Profile

While exhaustive quantitative solubility data for this compound is not widely published, its structural components provide a strong indication of its solubility characteristics. The presence of the hydrophilic PEG4 spacer suggests at least partial solubility in aqueous media.[2][3] However, the hydrophobic nature of the maleimide and the Boc-protecting group can influence its overall solubility in aqueous buffers.[2]

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
Dichloromethane (DCM)Soluble[2]
WaterExpected to have some solubility[2]
Aqueous Buffers (e.g., PBS)Expected to have some solubility, may be limited and pH-dependent[2]

Stability Characteristics

The stability of this compound is primarily governed by the chemical lability of the maleimide ring and the Boc-protected amine.

Maleimide Group: The maleimide ring is susceptible to hydrolysis, particularly at neutral to basic pH (pH > 7.5).[2] This hydrolysis opens the ring to form a non-reactive maleamic acid derivative, thus quenching its ability to react with thiols. The rate of hydrolysis is accelerated at higher temperatures. For optimal stability in aqueous solutions, it is recommended to work at a slightly acidic to neutral pH (6.5-7.5) and to prepare solutions fresh.[2]

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] This allows for the selective deprotection of the amine for subsequent conjugation steps.

Experimental Protocols

The following protocols provide a framework for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Small, sealable glass vials

  • Orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Place the vial in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant.

  • Quantification:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the filtered supernatant and the standard solutions by HPLC.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standards. This concentration represents the aqueous solubility.[6][7]

Protocol 2: Analysis of Maleimide Group Stability by HPLC

This protocol assesses the hydrolytic stability of the maleimide group at different pH values.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 8.5)

  • HPLC system with a UV detector

  • Thermostatted incubator

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in each of the selected pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and immediately analyze by reverse-phase HPLC.

  • Data Analysis:

    • The intact this compound and its hydrolysis product should have different retention times.

    • Quantify the peak area of the intact compound at each time point.

    • Plot the percentage of remaining intact this compound against time for each pH condition.

    • From this data, the degradation rate constant and the half-life (t½) of the maleimide group at each pH can be calculated.[2][8][9]

Protocol 3: Monitoring Boc Deprotection by NMR Spectroscopy

This protocol confirms the removal of the Boc protecting group.

Materials:

  • This compound

  • Deprotection reagent (e.g., Trifluoroacetic acid in Dichloromethane)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Deprotection Reaction: Perform the Boc deprotection reaction according to standard procedures.

  • Sample Preparation: After the reaction and work-up, dissolve a small amount of the dried product in a suitable deuterated solvent.

  • NMR Analysis: Acquire a ¹H NMR spectrum.

  • Data Interpretation: The presence of the Boc group is characterized by a prominent singlet peak corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm. The complete disappearance of this signal in the ¹H NMR spectrum of the product confirms the successful removal of the Boc group.[1][10][11]

Visualizations

Logical Workflow for this compound Application A This compound B Solubilization in Anhydrous Organic Solvent (e.g., DMSO, DMF) A->B C Conjugation to Thiol-Containing Molecule (pH 6.5-7.5) B->C D Purification of Conjugate C->D E Boc Deprotection (Acidic Conditions, e.g., TFA) D->E F Purification of Deprotected Conjugate E->F G Further Modification at Newly Exposed Amine F->G H Final Purified Product G->H

Caption: A logical workflow for the application of this compound.

Degradation Pathways of this compound cluster_0 Maleimide Hydrolysis cluster_1 Boc Deprotection A This compound (Intact) B Maleamic Acid Derivative (Inactive) A->B H2O, pH > 7.5 C This compound (Intact) D Mal-PEG4-NH2 (Free Amine) C->D Acid (e.g., TFA)

Caption: Key degradation pathways of this compound.

Conclusion

This compound is a versatile crosslinker with a solubility profile that accommodates both organic and, to some extent, aqueous reaction conditions. Its stability is a critical parameter that must be carefully managed, with the maleimide group being susceptible to hydrolysis at neutral to basic pH and the Boc-protected amine being labile under acidic conditions. By understanding these properties and utilizing the provided experimental protocols, researchers can effectively employ this compound in their bioconjugation and drug development endeavors, ensuring the integrity and reactivity of this valuable reagent.

References

Mal-PEG4-NH-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics, experimental protocols, and applications of the heterobifunctional linker, Mal-PEG4-NH-Boc. This reagent is of significant interest in the fields of bioconjugation and drug development due to its utility in creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for its use in experimental design and analysis.

PropertyValueCitation(s)
Molecular Weight 416.5 g/mol [1]
Molecular Formula C₁₉H₃₂N₂O₈[1]
Full Chemical Name tert-butyl N-[2-[2-[2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]carbamate
CAS Number 2517592-97-9[1]

Introduction to this compound

This compound is a versatile crosslinking reagent comprised of three key functional components:

  • A Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins. This allows for the covalent attachment of the linker to a protein of interest, such as a monoclonal antibody, in a site-specific manner.[1][2]

  • A Four-Unit Polyethylene Glycol (PEG) Spacer: The hydrophilic PEG4 chain enhances the aqueous solubility of the molecule and the resulting conjugate.[1][2] This is crucial for improving the pharmacokinetic properties of the final bioconjugate, reducing aggregation, and providing spatial separation between the conjugated molecules to minimize steric hindrance.

  • A Boc-Protected Amine: The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable during the maleimide-thiol conjugation reaction but can be readily removed under acidic conditions to expose the primary amine. This allows for a second, sequential conjugation step, for instance, the attachment of a cytotoxic drug payload in the synthesis of an antibody-drug conjugate.[1][2]

The strategic combination of these three components enables a controlled, stepwise approach to the synthesis of complex biomolecules.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation applications. These are generalized protocols and may require optimization for specific molecules and experimental contexts.

Protocol 1: General Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of the maleimide moiety of this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein of interest (containing free cysteine residues)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer (pH 6.5-7.5), degassed.[3][4]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[5]

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in the degassed reaction buffer.[6]

    • If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[5]

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.[5]

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]

  • Conjugation Reaction:

    • While gently stirring the protein solution, add a 10-20 fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each specific protein.[7][8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.[4][7]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and cap any unreacted maleimide groups, add a molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol.[9]

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography, dialysis, or another suitable purification method.[5][7]

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.[9]

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the sequential steps for creating an ADC using this compound.

Part A: Antibody-Linker Conjugation

This part is largely similar to Protocol 1, with the antibody being the protein of interest.

  • Antibody Reduction:

    • Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS with 1 mM EDTA).[10]

    • Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds, generating free thiol groups.[10]

    • Incubate the mixture at 37°C for 1-2 hours.[10]

    • Remove excess TCEP using a desalting column.

  • Conjugation to this compound:

    • Add a 5- to 10-fold molar excess of this compound (dissolved in DMSO or DMF) to the reduced antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v).[1]

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction with an excess of N-acetylcysteine.[1]

    • Purify the antibody-linker conjugate (Antibody-PEG4-NH-Boc) using size-exclusion chromatography or dialysis.

Part B: Boc Deprotection and Payload Conjugation

  • Boc Deprotection:

    • Dissolve the purified Antibody-PEG4-NH-Boc conjugate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[10]

    • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the deprotection by LC-MS.

    • Remove the solvent and excess TFA under vacuum to yield the deprotected Antibody-PEG4-NH₂.[1]

  • Payload Activation:

    • In a separate vessel, dissolve the cytotoxic payload (containing a carboxylic acid group), an activating agent (e.g., HATU), and a base (e.g., DIPEA) in anhydrous DMF.[1]

    • Allow this activation mixture to react for approximately 15 minutes at room temperature.[1]

  • Final Conjugation:

    • Add the activated payload solution to the re-dissolved, deprotected antibody-linker conjugate.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.[10]

  • Purification and Analysis:

    • Purify the final ADC using methods such as preparative HPLC or size-exclusion chromatography.[10]

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[10]

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

general_protein_labeling_workflow General Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep 1. Protein Preparation (1-10 mg/mL in degassed buffer) disulfide_reduction 2. Disulfide Reduction (Optional) (Add TCEP) protein_prep->disulfide_reduction If needed conjugation 5. Conjugation Reaction (10-20x molar excess of linker) (2h @ RT or O/N @ 4°C) protein_prep->conjugation If no reduction remove_tcep 3. Remove Excess TCEP (Desalting column) disulfide_reduction->remove_tcep remove_tcep->conjugation linker_prep 4. Prepare this compound (10 mM in DMSO/DMF) linker_prep->conjugation quenching 6. Quench Reaction (Optional) (Add L-cysteine) conjugation->quenching purification 7. Purify Conjugate (SEC, Dialysis) quenching->purification characterization 8. Characterization (SDS-PAGE, MS, UV-Vis) purification->characterization

Caption: A generalized experimental workflow for labeling a protein with this compound.

adc_synthesis_workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Final ADC Purification ab_reduction 1. Antibody Reduction (TCEP) ab_conjugation 2. Conjugation with this compound ab_reduction->ab_conjugation ab_purification 3. Purification of Ab-Linker ab_conjugation->ab_purification boc_deprotection 4. Boc Group Removal (TFA in DCM) ab_purification->boc_deprotection deprotected_product 5. Isolate Deprotected Ab-Linker boc_deprotection->deprotected_product final_conjugation 7. Final Conjugation deprotected_product->final_conjugation payload_activation 6. Activate Payload-COOH (HATU, DIPEA) payload_activation->final_conjugation adc_purification 8. ADC Purification (HPLC, SEC) final_conjugation->adc_purification adc_characterization 9. ADC Characterization (HIC, MS) adc_purification->adc_characterization

Caption: A sequential workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

An In-depth Technical Guide to Thiol-Maleimide Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiol-maleimide conjugation chemistry, a cornerstone of bioconjugation. From the fundamental reaction mechanism to detailed experimental protocols and potential challenges, this document serves as an essential resource for professionals in research and drug development.

Core Principles of Thiol-Maleimide Conjugation

Thiol-maleimide conjugation is a widely utilized chemical ligation strategy that forms a stable covalent bond between a thiol (sulfhydryl) group and a maleimide moiety.[1][] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[1][3] The resulting thiosuccinimide linkage is a stable thioether bond.[4]

The reaction is highly efficient and selective for thiols, particularly the sulfhydryl group of cysteine residues in proteins and peptides, within a specific pH range.[3][4] Its rapid kinetics and the ability to proceed under mild, aqueous conditions make it a favored method in bioconjugation, including the development of antibody-drug conjugates (ADCs), PEGylation, and fluorescent labeling of biomolecules.[1][3][5] Several FDA-approved ADCs, such as Adcetris® and Kadcyla®, utilize this chemistry.[6][7]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide double bond, leading to the formation of a stable thioether linkage.

G cluster_0 Thiol-Maleimide Reaction thiol R-SH (Thiol) thiolate R-S⁻ (Thiolate) thiol->thiolate + OH⁻ - H₂O maleimide Maleimide intermediate Intermediate maleimide->intermediate thiolate->intermediate Nucleophilic Attack product Thiosuccinimide Adduct intermediate->product Protonation

Caption: Mechanism of Thiol-Maleimide Conjugation.

Reaction Kinetics and pH Dependence

The rate of the thiol-maleimide reaction is highly dependent on the pH of the reaction medium. The optimal pH range for this conjugation is between 6.5 and 7.5.[4][8] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing competing side reactions.[8][9] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][10]

  • Below pH 6.5: The reaction rate is significantly reduced due to the protonation of the thiol group, which decreases its nucleophilicity.[8]

  • Above pH 7.5: The reaction with primary amines (e.g., lysine residues) becomes a competitive side reaction, leading to a loss of selectivity.[4][8] Furthermore, the maleimide group is susceptible to hydrolysis at alkaline pH, which results in a non-reactive maleamic acid.[4][8][11]

The reaction rate is also influenced by temperature, reactant concentrations, and steric hindrance.[9]

Stability of the Thiol-Maleimide Adduct

While the thioether bond formed is generally considered stable, its long-term stability can be compromised by two main pathways: a reversible retro-Michael reaction and an irreversible hydrolysis of the succinimide ring.[12]

Retro-Michael Reaction and Thiol Exchange

The thiol-maleimide conjugation is reversible, and the thiosuccinimide product can undergo a retro-Michael reaction to regenerate the maleimide and thiol.[10][13] This can lead to "payload migration" in vivo, where the conjugated molecule is transferred to other thiol-containing species, such as glutathione or serum albumin.[5][10] This can result in off-target toxicities and reduced therapeutic efficacy.[5][14]

Succinimide Ring Hydrolysis

The succinimide ring of the adduct can undergo hydrolysis, particularly under slightly alkaline conditions, to form a stable, ring-opened product.[12][14] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing long-term stability to the conjugate.[6][14] The rate of this hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[14]

G cluster_0 Fates of the Thiol-Maleimide Adduct adduct Thiosuccinimide Adduct retro Retro-Michael Reaction (Reversible) adduct->retro hydrolysis Succinimide Ring Hydrolysis (Irreversible) adduct->hydrolysis reactants Thiol + Maleimide retro->reactants stable_product Stable Ring-Opened Adduct hydrolysis->stable_product

Caption: Competing Fates of the Thiol-Maleimide Adduct.[12]

Potential Side Reactions

Several side reactions can occur during thiol-maleimide conjugation, potentially leading to heterogeneous products and loss of function.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which converts it into a non-reactive maleamic acid.[4][8] To minimize this, maleimide stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the reaction buffer immediately before use.[8][15]

Reaction with Amines

At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.[4][10] Maintaining the reaction pH within the optimal range of 6.5-7.5 is crucial for selectivity.[4]

Thiazine Rearrangement

When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring.[1][16] This leads to a transcyclization reaction, forming a six-membered thiazine ring.[1][17] This rearrangement is more prominent at basic pH and can be prevented by acetylating the N-terminal amine or performing the conjugation at a more acidic pH (around 5), although the latter will slow down the desired reaction.[16][18]

G cluster_0 Potential Side Reactions start Maleimide hydrolysis Maleimide Hydrolysis (pH > 7.5) start->hydrolysis amines Reaction with Amines (pH > 7.5) start->amines thiazine Thiazine Rearrangement (N-terminal Cys, basic pH) start->thiazine After initial conjugation to N-terminal Cys inactive Maleamic Acid (Inactive) hydrolysis->inactive amine_adduct Amine Adduct amines->amine_adduct thiazine_product Thiazine Product thiazine->thiazine_product

Caption: Common Side Reactions in Thiol-Maleimide Conjugation.

Experimental Protocols

The following are generalized protocols for thiol-maleimide conjugation. Optimal conditions may vary depending on the specific biomolecules and reagents used.

General Protein-Maleimide Conjugation Protocol

This protocol describes the conjugation of a thiol-containing protein to a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

  • Reaction Buffer: Degassed pH 7.0-7.5 buffer (e.g., 1x PBS, 100 mM HEPES). Buffers should not contain thiols.[4]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).

  • Quenching Reagent: Small molecule thiol (e.g., cysteine, 2-mercaptoethanol).[8]

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.[15]

  • Purification column (e.g., gel filtration, desalting column).

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[15][19]

  • Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[8] Incubate at room temperature for 30-60 minutes.[8] Note: If using DTT or BME, they must be removed before adding the maleimide reagent.[4]

  • Maleimide Reagent Preparation: Prepare a stock solution (e.g., 10 mM) of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[19]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide-to-protein molar ratio. A 10-20 fold molar excess of the maleimide is a common starting point.[8] Add the maleimide solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[15] Protect from light if using a light-sensitive maleimide reagent.

  • Quenching: Quench the reaction by adding a small molecule thiol to react with any excess maleimide. For example, add cysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.

  • Purification: Purify the conjugate to remove excess reagents using a suitable method such as gel filtration, dialysis, or HPLC.[15]

G cluster_0 Experimental Workflow prep_protein Prepare Thiolated Biomolecule (e.g., Protein in Buffer pH 7-7.5) reduce Reduce Disulfides (optional) (e.g., with TCEP) prep_protein->reduce conjugate Conjugation Reaction (Mix Protein and Maleimide) reduce->conjugate prep_maleimide Prepare Maleimide Reagent (e.g., in DMSO or DMF) prep_maleimide->conjugate incubate Incubate (RT for 2h or 4°C overnight) conjugate->incubate quench Quench Reaction (Add excess free thiol) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify characterize Characterize Conjugate (e.g., HPLC, MS) purify->characterize

Caption: General Experimental Workflow for Thiol-Maleimide Conjugation.[8]

Characterization of the Conjugate

The success of the conjugation can be assessed by various analytical techniques:

  • HPLC (High-Performance Liquid Chromatography): To separate the conjugate from unreacted starting materials and to assess purity.[17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of labeling.[17]

  • UV-Vis Spectroscopy: To determine the degree of labeling if the conjugated molecule has a distinct absorbance.

  • Ellman's Test: To quantify the number of free thiols remaining after the reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for thiol-maleimide conjugation.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH Range 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[4][8]
Protein Concentration 1 - 10 mg/mLA common starting concentration range.[15][19]
Maleimide to Thiol Molar Ratio 10-20 fold excessA molar excess drives the reaction to completion.[8]
Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions.[15]
Incubation Time 2 hours to overnightDepends on the reactivity of the specific molecules.[15]

Table 2: Influence of pH on Thiol-Maleimide Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5 SlowHigh-
6.5 - 7.5 FastHigh-
> 7.5 FastDecreasedReaction with amines, Maleimide hydrolysis[4][8]

Table 3: Stability of Thiol-Maleimide Adducts

ConditionStability ConsiderationMitigation Strategy
Physiological Conditions (in vivo) Potential for retro-Michael reaction and thiol exchange.[5][10]Induce succinimide ring hydrolysis post-conjugation for a more stable product.[6][14]
Slightly Basic pH (in vitro) Promotes succinimide ring hydrolysis, leading to a more stable adduct.[14]Controlled incubation at pH 8.5-9.0 after initial conjugation.
Presence of N-terminal Cysteine Risk of thiazine rearrangement, especially at basic pH.[1][16]Acetylate N-terminus or perform conjugation at acidic pH.[16]

Conclusion

Thiol-maleimide conjugation remains a powerful and versatile tool in the field of bioconjugation. A thorough understanding of its chemistry, including the reaction mechanism, kinetics, and potential side reactions, is paramount for its successful application. By carefully controlling reaction conditions, particularly pH, and being mindful of the stability of the resulting conjugate, researchers can effectively utilize this chemistry to create well-defined and functional biomolecular conjugates for a wide range of applications in research and therapeutic development.

References

Basics of Using Boc-Protected Amine Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamentals of tert-butyloxycarbonyl (Boc)-protected amine linkers, indispensable tools in modern organic synthesis, bioconjugation, and the development of advanced therapeutics. We will delve into the core principles of Boc protection, detail common linker architectures, and present their strategic applications. This document includes detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to facilitate a deeper understanding of their practical implementation.

Core Principles of Boc Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its primary function is to act as a temporary shield, masking the nucleophilicity and reactivity of a primary or secondary amine to prevent unwanted side reactions during multi-step synthetic sequences.[2]

Chemical Stability and Orthogonality: The Boc group's popularity stems from its remarkable stability across a wide range of non-acidic conditions, including basic (e.g., piperidine, NaOH), nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[1][2][3] This stability allows for selective chemical transformations at other sites of a molecule. Crucially, the Boc group can be readily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] This "orthogonal" deprotection strategy is fundamental to complex, stepwise syntheses, such as in solid-phase peptide synthesis (SPPS) and the construction of bifunctional molecules.[2][5]

Mechanism of Deprotection: The acid-catalyzed removal of a Boc group is a well-understood process. The reaction is initiated by the protonation of the carbamate oxygen by an acid. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[1][6] The liberated tert-butyl cation can be neutralized by scavengers in the reaction mixture or can eliminate a proton to form isobutylene.[1]

G cluster_intermediate Intermediate BocAmine Boc-Protected Amine R-NH-Boc Protonated Protonated Intermediate BocAmine->Protonated + H⁺ Acid Acid (H⁺) FreeAmine Free Amine R-NH₃⁺ Protonated->FreeAmine Fragmentation CO2 CO₂ tButyl tert-Butyl Cation Isobutylene Isobutylene tButyl->Isobutylene

Acid-catalyzed Boc deprotection mechanism.

Types of Boc-Protected Amine Linkers

Boc-protected linkers are bifunctional or heterobifunctional molecules designed to connect two or more molecular entities.[4] They consist of a Boc-protected amine at one terminus, a spacer, and a second reactive group at the other terminus. The nature of the spacer and the terminal reactive group dictates the linker's properties and applications.

Linker TypeRepresentative StructureKey Features & Applications
PEG Linkers Boc-NH-(CH₂CH₂O)n-COOHPolyethylene glycol (PEG) spacers enhance hydrophilicity, bioavailability, and solubility while reducing immunogenicity.[4][7] Widely used in Antibody-Drug Conjugates (ADCs) and PROTACs.[2][8]
Alkyl Linkers Boc-NH-(CH₂)n-COOHSimple alkyl chains provide defined lengths and flexibility. They are fundamental building blocks for creating spacers of varying distances.[9]
Pre-activated Linkers Boc-NH-(PEG)n-NHS EsterContains a pre-activated N-hydroxysuccinimide (NHS) ester for direct and efficient coupling to primary amines, streamlining the first conjugation step.[9]
Amine Linkers Boc-NH-(PEG)n-NH₂A diamine linker where one amine is protected. The free amine can be conjugated first, followed by Boc deprotection and subsequent reaction of the newly revealed amine.[9]

Strategic Applications

The orthogonal nature of the Boc group is leveraged in several advanced applications, enabling the controlled, sequential assembly of complex molecules.

In the "Boc/Bzl" strategy of SPPS, the temporary Nα-amino group of the growing peptide chain is protected with a Boc group, while side-chain functional groups are protected with more acid-stable benzyl-based groups.[10] Each cycle of amino acid addition involves two key steps:

  • Deprotection: The Nα-Boc group is removed with TFA.[11]

  • Coupling: The next Boc-protected amino acid is coupled to the newly freed amine.[10]

This iterative process is repeated until the desired peptide sequence is assembled. The final peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a very strong acid like hydrogen fluoride (HF).[10][12]

G Start Start: Boc-AA-Resin Deprotection 1. Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 2. Wash & Neutralize (e.g., DCM, DIPEA) Deprotection->Wash1 Coupling 3. Coupling (Add next Boc-AA + Activator) Wash1->Coupling Wash2 4. Wash (Remove excess reagents) Coupling->Wash2 Elongated Elongated Peptide (Boc-AA(n+1)-Resin) Wash2->Elongated Repeat Repeat Cycle or Final Cleavage (HF) Elongated->Repeat Repeat->Deprotection Add next AA

A typical cycle in Boc-based solid-phase peptide synthesis (SPPS).

Boc-protected heterobifunctional linkers are crucial for constructing ADCs. They allow a potent cytotoxic drug (payload) to be first conjugated to the linker. Following this reaction and purification, the Boc group is removed to unveil an amine, which is then coupled to a specific site on a monoclonal antibody. This sequential approach prevents unwanted reactions and ensures a well-defined drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.[2][9][]

G Linker Boc-Linker-ReactiveGroup Step1 Step 1: Couple Payload Linker->Step1 Payload Payload (Drug) Payload->Step1 Intermediate Boc-Linker-Payload Step1->Intermediate Step2 Step 2: Deprotect (TFA) Intermediate->Step2 Activated NH₂-Linker-Payload Step2->Activated Step3 Step 3: Conjugate to Antibody Activated->Step3 Antibody Antibody Antibody->Step3 ADC Final ADC Step3->ADC

A representative workflow for ADC synthesis.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of PROTACs heavily relies on heterobifunctional linkers. A Boc-protected amine linker allows for the sequential attachment of the protein-of-interest (POI) ligand and the E3 ligase ligand, providing precise control over the assembly of the final PROTAC molecule.[2][9]

G A 1. Couple Ligand 1 to Boc-Linker B 2. Purify Intermediate (Boc-Linker-Ligand1) A->B C 3. Boc Deprotection (e.g., TFA) B->C D 4. Purify Intermediate (NH₂-Linker-Ligand1) C->D E 5. Couple Ligand 2 D->E F Final PROTAC Molecule E->F

General workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible results. The following sections provide methodologies for common procedures involving Boc-protected linkers.

This method is the most common for removing Boc groups and is typically fast and efficient.[4]

Materials:

  • Boc-protected amine/linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10-20 mg/mL).[4]

  • Add TFA to the solution to a final concentration of 20-50% (v/v). For many substrates, a 25% TFA/DCM solution is sufficient.[14]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4]

  • To remove residual TFA, add toluene to the residue and co-evaporate. Repeat this step 2-3 times.[15] The resulting TFA salt can often be used directly in the next step after thorough drying.[16]

  • For neutralization (workup), dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution, followed by brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[1]

This method is an alternative to TFA and is useful when the product is desired as a hydrochloride salt, which often precipitates and can be easily isolated.[1]

Materials:

  • Boc-protected amine/linker

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., 1,4-dioxane) or use it neat.[1]

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).[17]

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[1]

  • Dry the product under vacuum.

This protocol describes a general procedure for the selective mono-protection of a diamine, a common first step in creating a heterobifunctional linker.[16]

Materials:

  • Symmetrical diamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve the diamine (e.g., 5-10 equivalents) in methanol in a round-bottom flask and cool the solution in an ice bath (0 °C).[16]

  • Slowly add a solution of one equivalent of (Boc)₂O dissolved in methanol to the chilled, stirring diamine solution. The large excess of diamine favors mono-protection.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-24 hours.[16]

  • Monitor the reaction by TLC or LC-MS for the formation of the mono-Boc product and consumption of (Boc)₂O.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the mono-Boc-protected product from the excess diamine and any di-Boc byproduct using column chromatography.

Quantitative Data Summary

The efficiency of protection and deprotection reactions is critical for overall yield and purity. The following tables summarize typical quantitative parameters.

Table 1: Comparison of Common Boc Deprotection Conditions

Reagent/ConditionTypical ConcentrationSolventTimeTemperatureNotes
TFA 20-50% (v/v)[4]DCM[4]30 min - 2 h[4]Room TempMost common method; volatile and easy to remove.[2]
HCl 4M solution[1]1,4-Dioxane[1]1 - 4 h[1]Room TempProduct precipitates as HCl salt, aiding purification.
Lewis Acids (e.g., ZnBr₂) 2-3 equivalents[14]DCM[14]Overnight[14]Room TempMilder option for substrates sensitive to strong protic acids.
Thermal (Flow) N/AMethanolMinutes150-200 °CCatalyst-free method with potential for high selectivity.[18]

Table 2: Analytical Methods for Characterizing Boc Protection/Deprotection

MethodPrincipleInformation Provided for Successful Protection
¹H NMR Measures proton magnetic environmentsAppearance of a large singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group).[19]
¹³C NMR Measures carbon magnetic environmentsAppearance of signals around 155 ppm (carbamate C=O), 80 ppm (quaternary C), and 28 ppm (methyl C's).[19]
FTIR Measures vibrational frequencies of bondsAppearance of a strong C=O stretch absorption band around 1680-1720 cm⁻¹.[19]
Mass Spec. Measures mass-to-charge ratioAn increase in molecular weight corresponding to the addition of the Boc group (+100.12 Da).[19]
TLC Differential migration on a stationary phaseThe protected product will have a higher Rf value and will not stain with ninhydrin (which detects free primary/secondary amines).[19]

Conclusion

Boc-protected amine linkers are versatile and powerful reagents in chemical synthesis and drug development. Their stability to a wide range of conditions, combined with their clean and efficient removal under mild acid, provides the robust, orthogonal control necessary for the synthesis of complex molecules like peptides, ADCs, and PROTACs.[9] A thorough understanding of the principles of Boc chemistry, quantitative reaction parameters, and established experimental protocols is essential for researchers aiming to leverage these linkers to their full potential.

References

The Strategic Application of Mal-PEG4-NH-Boc in Targeted Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized the landscape of oncology, offering the promise of enhanced efficacy and minimized off-target toxicity. Central to the design of many of these sophisticated therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), is the chemical linker that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone, affording a unique combination of properties that profoundly influence the solubility, stability, and pharmacokinetic profile of the conjugate. This in-depth technical guide elucidates the multifaceted role of the heterobifunctional linker, Mal-PEG4-NH-Boc, in targeted therapy, providing a comprehensive overview of its applications, detailed experimental protocols, and a summary of relevant quantitative data to empower researchers in the rational design of next-generation therapeutics.

Core Concepts: The Molecular Architecture and Function of this compound

This compound is a heterobifunctional linker featuring three key components: a maleimide group, a four-unit polyethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This distinct architecture allows for a sequential and controlled conjugation of different molecules.

  • Maleimide Group: This functional group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins. This enables the covalent attachment of the linker to a protein of interest, such as a monoclonal antibody, through a stable thioether bond.[1]

  • PEG4 Spacer: The hydrophilic four-unit polyethylene glycol chain enhances the solubility of the resulting conjugate in aqueous media.[1] This is crucial for improving the pharmacokinetic properties of the final molecule, reducing aggregation, and providing spatial separation between the conjugated molecules to minimize steric hindrance.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a second conjugation step to be performed after the initial protein attachment. The Boc group is stable under the conditions required for the maleimide-thiol reaction but can be readily removed under acidic conditions to expose the amine for conjugation to a second molecule, such as a cytotoxic drug or an E3 ligase ligand.[1]

Chemical Structure of this compound cluster_0 Maleimide Group cluster_1 PEG4 Spacer cluster_2 Boc-Protected Amine Mal Maleimide PEG4 Polyethylene Glycol (4 units) Mal->PEG4 -Linker- NHBoc Boc-Amine PEG4->NHBoc -Linker-

Caption: Structure of this compound linker.

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. This compound serves as a versatile tool in ADC development, enabling a controlled, two-step conjugation process.

First, the maleimide group of the linker is conjugated to free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. Following this, the Boc protecting group is removed to expose the primary amine, which can then be coupled to a carboxylic acid-containing cytotoxic payload. This sequential approach allows for the synthesis of ADCs with a defined drug-to-antibody ratio (DAR). The hydrophilic PEG4 spacer helps to mitigate the aggregation often seen with hydrophobic drug payloads and can improve the overall pharmacokinetic properties of the ADC.[2]

Quantitative Data Summary for ADC Applications

While specific quantitative data for ADCs utilizing the precise this compound linker is not extensively available in the public domain, the following tables provide representative data for ADCs with PEGylated linkers to illustrate key performance parameters.

Table 1: Physicochemical Characterization of ADCs with PEG Linkers

ADC ConstructAverage DAR (HIC-HPLC)Monomer Content (SEC) (%)Reference
mAb-PEG4-Payload3.999.1[3]
mAb-PEG8-Payload3.799.3[3]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC ConstructTarget Cell LineIC50 (nM)Reference
Site-specific anti-HER2 ADC (oxime linkage)SK-BR-3 (HER2+)1.8 - 8.3[4]
Conventional anti-HER2 ADC (cysteine-linked)SK-BR-3 (HER2+)~1[4]
ADC with Maleimide-vc-MMAEBT-474 (HER2+)Low nanomolar range[4]

Table 3: In Vivo Efficacy of a Novel Anti-CD22-DM1-ADC

Treatment GroupDose (mg/kg)Tumor GrowthReference
Anti-CD22-DM1-ADC3Tumor regression[5]

Applications in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

This compound is a valuable linker for the modular synthesis of PROTACs. Its orthogonal reactive groups allow for a controlled, stepwise assembly. For instance, the Boc-protected amine can be deprotected and coupled to a carboxylic acid-functionalized POI ligand. Subsequently, the maleimide group can be reacted with a thiol-containing E3 ligase ligand, or vice-versa. The PEG4 spacer provides flexibility and enhances aqueous solubility, which are critical parameters for optimizing the formation of a productive ternary complex and improving the overall drug-like properties of the PROTAC.

Quantitative Data Summary for PROTAC Applications

The efficacy of a PROTAC is intimately linked to the stability of the ternary complex it forms. The following table presents hypothetical data to illustrate the impact of linker length on PROTAC efficiency.

Table 4: Representative Data on the Impact of PEG Linker Length on PROTAC Efficacy

PROTACLinkerDC50 (nM)Dmax (%)Reference
PROTAC APEG415>95[6]
PROTAC BPEG85>95[6]
PROTAC CPEG1225>90[6]

Experimental Protocols

Detailed and reproducible protocols are fundamental for the successful application of this compound in targeted therapy research.

Synthesis of a Drug-Linker Construct

This protocol describes the conjugation of a carboxylic acid-containing drug to the this compound linker.

Materials:

  • This compound

  • Carboxylic acid-containing drug

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Boc Deprotection of the Linker: a. Dissolve this compound in a solution of 20-50% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. The resulting Mal-PEG4-NH2 TFA salt can often be used directly in the next step.

  • Activation of the Cytotoxic Drug: a. In a separate reaction vessel, dissolve the carboxylic acid-containing drug (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. c. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Conjugation of the Drug to the Deprotected Linker: a. Dissolve the deprotected Mal-PEG4-amine TFA salt (1.1 equivalents) in anhydrous DMF and add DIPEA to neutralize the TFA salt. b. Add the pre-activated drug solution to the linker solution. c. Stir the reaction mixture at room temperature for 4-16 hours, monitoring its progress by LC-MS.

  • Purification of the Drug-Linker Construct: a. Upon reaction completion, purify the drug-linker construct by preparative HPLC. b. Lyophilize the pure fractions to obtain the final drug-linker construct. c. Characterize the final product by MS to confirm its identity.

General Workflow for ADC Synthesis Start Monoclonal Antibody (mAb) Step1 Antibody Reduction (e.g., TCEP) Start->Step1 Step2 Conjugation with Drug-Linker Step1->Step2 Step3 Purification (e.g., SEC) Step2->Step3 Step4 Characterization (DAR, Purity) Step3->Step4 End Final ADC Step4->End

Caption: General workflow for ADC synthesis.

Conjugation to a Monoclonal Antibody (ADC Synthesis)

This protocol details the conjugation of the purified drug-linker construct to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Purified Mal-PEG4-Drug construct

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.5

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column for DAR determination

Procedure:

  • Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP using a desalting column.

  • Maleimide-Thiol Conjugation: a. Immediately add the purified Mal-PEG4-Drug construct to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker is recommended as a starting point. b. Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. b. Purify the final ADC using an SEC column to remove unreacted drug-linker and other small molecules.

  • Characterization: a. Determine the average DAR by HIC-HPLC. b. Assess the purity and aggregation state of the ADC by SEC. c. Confirm the identity and integrity of the ADC by LC-MS.

PROTAC Synthesis

This protocol describes a general two-step synthesis of a PROTAC using this compound.

Materials:

  • This compound

  • POI ligand with a carboxylic acid

  • E3 ligase ligand with a thiol group

  • TFA, DCM, DIPEA, HATU, anhydrous DMF

  • HPLC and MS for purification and characterization

Procedure:

  • Boc Deprotection of this compound: a. Follow the procedure described in section 4.1.1.

  • Amide Coupling of POI Ligand: a. Dissolve the POI ligand (1.0 equivalent) and the deprotected linker (Mal-PEG4-NH2, 1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS. d. Purify the intermediate product (POI-Linker-Maleimide) by HPLC.

  • Thiol-Maleimide Conjugation of E3 Ligase Ligand: a. Dissolve the purified POI-Linker-Maleimide and the thiol-containing E3 ligase ligand in a suitable buffer (pH 7.0-7.5). b. A 1.5 to 10-fold molar excess of the maleimide-containing compound is often used. c. Stir the reaction at room temperature for 2-4 hours. d. Purify the final PROTAC by HPLC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Polyubiquitination of POI TernaryComplex->Ubiquitination Recycle PROTAC Recycling TernaryComplex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycle->PROTAC

Caption: PROTAC-mediated protein degradation.

Conclusion

The this compound linker is a versatile and valuable tool in the development of targeted therapies. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, enables the controlled and efficient synthesis of complex biomolecules such as ADCs and PROTACs. By facilitating a modular approach to bioconjugation and offering the potential to improve the physicochemical and pharmacokinetic properties of the final therapeutic, this compound empowers researchers to design and develop next-generation targeted treatments with enhanced efficacy and safety profiles. The successful application of this linker, however, relies on the careful optimization of reaction conditions and thorough characterization of the resulting conjugates, as outlined in this guide.

References

Methodological & Application

Application Notes and Protocols for Mal-PEG4-NH-Boc Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker technology connecting the antibody and the payload is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. The Mal-PEG4-NH-Boc linker is a heterobifunctional reagent designed for a two-step conjugation strategy, offering precise control over the final ADC structure.

This linker features a maleimide group for covalent attachment to thiol groups on the antibody, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[1] The maleimide group reacts specifically with free thiols, typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.[2] The PEG4 spacer enhances the solubility and stability of the resulting conjugate, potentially improving its pharmacokinetic properties and reducing aggregation.[1] The Boc-protected amine allows for a subsequent deprotection step to reveal a primary amine, which can then be conjugated to a payload molecule.[1] This sequential approach is fundamental to constructing well-defined ADCs.[1]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of antibody conjugates, including detailed protocols for antibody reduction, linker conjugation, Boc deprotection, and purification, along with methods for characterization.

Data Presentation

Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation
ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol-maleimide reaction specificity. Below pH 6.5, the reaction rate slows. Above pH 7.5, the maleimide group can react with amines.[3]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature allows for a faster reaction, while 4°C can be used for sensitive biomolecules.[2]
Reaction Time 1 - 4 hoursThe optimal reaction time should be determined experimentally. Can be extended to overnight at 4°C.[3][4]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A molar excess of the maleimide reagent helps drive the reaction to completion.[1][3]
Table 2: Typical Conditions for Boc Deprotection
ReagentConcentration (v/v)SolventTypical TimeTemperature
Trifluoroacetic Acid (TFA) 20% - 50%Dichloromethane (DCM)30 - 120 minutes0°C to Room Temp
Hydrochloric Acid (HCl) 4M1,4-Dioxane1 - 4 hoursRoom Temp

Note: For antibody-linker conjugates, milder aqueous-based methods at pH 2.5-3.0 are recommended to maintain antibody integrity.[4]

Table 3: Representative Purification and Characterization Data for ADCs
ParameterMethodTypical Result/Observation
Purity (Aggregate Removal) Size-Exclusion Chromatography (SEC)>95% monomeric ADC
Antibody Recovery Size-Exclusion Chromatography (SEC)85% - 100%
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Average DAR of 2-4
Binding Affinity ELISA or Surface Plasmon Resonance (SPR)Maintained binding affinity comparable to the unconjugated antibody.[5]

Experimental Protocols

Protocol 1: Antibody Reduction and this compound Conjugation

This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody and subsequent conjugation with the this compound linker.

Materials:

  • Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • This compound dissolved in Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: PBS, pH 7.2, degassed

  • Quenching Solution: N-acetylcysteine (10 mM)

  • Desalting column (e.g., Sephadex G-25)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-5 mg/mL in degassed PBS.[1]

  • Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP solution to the mAb solution. Incubate the reaction mixture for 1-2 hours at 37°C with gentle agitation.[1]

  • Purification of Reduced Antibody: Immediately following incubation, remove excess TCEP using a desalting column pre-equilibrated with degassed Conjugation Buffer (PBS, pH 7.2). This step is critical to prevent the re-oxidation of the newly formed thiol groups.[1]

  • Conjugation Reaction: To the purified, reduced antibody, add a 5- to 10-fold molar excess of the this compound solution (from a 10 mM stock in DMSO). The final concentration of DMSO should not exceed 10% (v/v) to maintain the integrity of the antibody.[1]

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.[1]

  • Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.[1] Incubate for 30 minutes at room temperature.[]

  • Purification: Purify the resulting mAb-linker conjugate (mAb-PEG4-Boc) using a SEC column to remove unreacted linker and other small molecules.[1]

Protocol 2: Boc Deprotection of Antibody-Linker Conjugate

This protocol details the removal of the Boc protecting group from the antibody-linker conjugate to expose the primary amine for payload attachment.

Materials:

  • mAb-PEG4-Boc conjugate

  • Deprotection Buffer: 0.1% TFA in water (adjust to pH 2.5-3.0)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or SEC column

  • PBS, pH 7.4

Procedure:

  • Acidic Treatment: Adjust the pH of the antibody-linker conjugate solution to 2.5-3.0 using the Deprotection Buffer.[4]

  • Incubation: Incubate at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS if possible.[4]

  • Neutralization: Neutralize the reaction mixture by adding Neutralization Buffer to raise the pH to approximately 7.4.[4]

  • Purification: Immediately purify the deprotected antibody-linker conjugate (mAb-PEG4-NH2) using a desalting column or SEC column equilibrated with PBS, pH 7.4, to remove the acid and any cleaved t-Boc byproducts.[4]

Protocol 3: Characterization of Antibody Conjugates

A. Drug-to-Antibody Ratio (DAR) Determination by HIC

This protocol describes a generic method for determining the DAR of an ADC using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)[7]

  • HPLC system with UV detector[7]

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM potassium phosphate, pH 7.0[7]

  • Mobile Phase B: 50 mM potassium phosphate, pH 7.0, with 20% isopropanol[7]

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.[7]

  • Inject the ADC sample.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4).

  • Calculate the average DAR using the formula: Average DAR = Σ [(% Peak Area of DARn) x n] / 100, where 'n' is the number of drugs conjugated.[8]

B. Aggregate Analysis by SEC

This protocol describes the analysis of high molecular weight species (aggregates) using Size-Exclusion Chromatography (SEC).

Materials:

  • SEC column suitable for antibody separation

  • HPLC system with UV detector

  • Mobile Phase: PBS, pH 7.4

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the Mobile Phase.

  • Inject the ADC sample.

  • Run the chromatography isocratically.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas corresponding to the monomer, dimer, and other high molecular weight species.

  • Calculate the percentage of monomer to assess the level of aggregation.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Antibody Conjugation cluster_prep Step 1: Antibody Preparation cluster_conjugation Step 2: Linker Conjugation cluster_deprotection Step 3: Boc Deprotection cluster_final_steps Step 4 & 5: Payload Conjugation & Purification mAb Monoclonal Antibody (mAb) reduce Reduce Interchain Disulfides (with TCEP) mAb->reduce reduced_mAb Reduced mAb (with free thiols) reduce->reduced_mAb conjugate Maleimide-Thiol Reaction reduced_mAb->conjugate linker This compound linker->conjugate conjugated_mAb mAb-PEG4-Boc conjugate->conjugated_mAb deprotect Acidic Treatment (e.g., mild TFA) conjugated_mAb->deprotect deprotected_mAb mAb-PEG4-NH2 deprotect->deprotected_mAb final_conjugation Amine Coupling deprotected_mAb->final_conjugation payload Activated Payload payload->final_conjugation adc Final Antibody-Drug Conjugate (ADC) final_conjugation->adc purify Purification (SEC/HIC) adc->purify final_product Characterized ADC purify->final_product

Caption: Workflow for ADC synthesis using this compound.

HER2_signaling_pathway HER2 Signaling Pathway and ADC Mechanism of Action cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular adc HER2-Targeting ADC her2 HER2 Receptor adc->her2 1. Binding internalization 2. Internalization (Endocytosis) her2->internalization pi3k_pathway PI3K/Akt Pathway her2->pi3k_pathway Dimerization & Phosphorylation ras_mapk_pathway RAS/MAPK Pathway her2->ras_mapk_pathway her3 HER3 Receptor her3->pi3k_pathway lysosome 3. Lysosomal Trafficking & Linker Cleavage internalization->lysosome payload_release 4. Payload Release lysosome->payload_release cytotoxicity 5. Cytotoxicity (e.g., DNA damage, microtubule disruption) payload_release->cytotoxicity apoptosis Cell Death (Apoptosis) cytotoxicity->apoptosis pi3k_pathway->apoptosis Inhibition of Apoptosis ras_mapk_pathway->apoptosis Promotion of Proliferation

Caption: ADC targeting the HER2 signaling pathway.

References

Step-by-Step Guide for the Application of Mal-PEG4-NH-Boc in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Mal-PEG4-NH-Boc, a heterobifunctional linker essential in the fields of bioconjugation and drug development. This compound features a maleimide group for specific reaction with thiols, a polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation, making it a versatile tool for creating complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

Core Principles and Applications

This compound's utility lies in its ability to facilitate a controlled, stepwise conjugation process.[1] The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[4][5][6] This reaction is most efficient within a pH range of 6.5 to 7.5.[6] The PEG4 spacer is hydrophilic, which helps to improve the solubility and pharmacokinetic properties of the resulting conjugate while minimizing steric hindrance.[1] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is stable during the maleimide-thiol reaction but can be readily removed under acidic conditions to allow for a second conjugation step.[1][7]

Primary applications for this linker include the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody, and PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[1][2]

Experimental Protocols

The following protocols outline the key steps for using this compound in a typical bioconjugation workflow.

Step 1: Thiol-Maleimide Conjugation

This initial step involves conjugating the maleimide group of the linker to a thiol-containing biomolecule, such as a protein with cysteine residues.

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • This compound

  • Degassed conjugation buffer (e.g., PBS, Tris, HEPES at pH 7.0-7.5)[5][8]

  • Anhydrous DMSO or DMF[5]

  • (Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP)[5]

  • (Optional) Quenching reagent, such as N-acetylcysteine or cysteine[1]

  • Purification equipment (e.g., size-exclusion chromatography, dialysis)[8][9]

Protocol:

  • Biomolecule Preparation:

    • Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[5][8]

    • If the protein contains disulfide bonds, these must be reduced to generate free thiols. Add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[5][6] It is crucial to degas the buffer to prevent re-oxidation of the thiols.[3][5]

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction:

    • Add the this compound stock solution to the prepared biomolecule solution. A 10-20 fold molar excess of the linker is a common starting point.[4][6]

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[6] If the biomolecule is sensitive, the lower temperature is recommended.[3] Protect the reaction from light if the linker is conjugated to a light-sensitive molecule.

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a quenching reagent like cysteine or N-acetylcysteine can be added.[1][6] Incubate for an additional 15-30 minutes.[6]

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a suitable method such as size-exclusion chromatography (desalting column) or dialysis.[1][9]

Step 2: Boc Deprotection

This step removes the Boc protecting group to expose the primary amine for the second conjugation.

Materials:

  • Purified biomolecule-PEG4-NH-Boc conjugate

  • Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2][10][11]

Protocol:

  • Lyophilize the purified conjugate from Step 1.[11]

  • Dissolve the dried conjugate in the TFA/DCM solution.

  • Stir the reaction at room temperature for 30-60 minutes.[2][11]

  • Remove the TFA and DCM under reduced pressure, for instance, by evaporation with a stream of nitrogen.[1][11] Co-evaporation with toluene can help remove residual TFA.[2]

  • The resulting biomolecule-PEG4-NH2 conjugate is now ready for the next step.

Step 3: Second Conjugation Reaction

The newly exposed amine can now be conjugated to a second molecule, typically one containing a carboxylic acid, via amide bond formation.

Materials:

  • Biomolecule-PEG4-NH2 conjugate

  • Molecule with a carboxylic acid group (e.g., cytotoxic drug, E3 ligase ligand)

  • Anhydrous DMF or DMSO

  • Peptide coupling reagents (e.g., HATU and DIPEA, or EDC and NHS)[1][2][12]

Protocol:

  • Activation of Carboxylic Acid:

    • In a separate vial, dissolve the carboxylic acid-containing molecule, HATU (1.1-1.2 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.[1][2]

    • Allow this activation mixture to react for 15-30 minutes at room temperature.[1][2]

  • Conjugation Reaction:

    • Dissolve the deprotected biomolecule-PEG4-NH2 conjugate in anhydrous DMF.

    • Add the activated carboxylic acid solution to the conjugate solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[12][13]

  • Purification:

    • Purify the final conjugate using an appropriate method, such as HPLC or size-exclusion chromatography, to remove excess reagents and byproducts.[8][10]

Data Presentation: Key Reaction Parameters

The following tables summarize important quantitative data to guide the experimental setup.

ParameterRecommended RangeNotes
Thiol-Maleimide Conjugation
pH6.5 - 7.5Optimal for thiol-maleimide reaction specificity.[3][6]
TemperatureRoom Temperature or 4°CRoom temperature offers faster kinetics; 4°C is suitable for sensitive biomolecules.[3]
Reaction Time2 hours to Overnight2 hours at room temperature or overnight at 4°C is a common starting point.[3][6]
Maleimide:Thiol Molar Ratio10:1 to 20:1A molar excess of the maleimide linker helps to drive the reaction to completion.[4][6]
ParameterReagentsTypical Conditions
Boc Deprotection
AcidTrifluoroacetic acid (TFA)20-50% in Dichloromethane (DCM).[2][10][11]
TemperatureRoom Temperature
Reaction Time30 - 60 minutesMonitor for completion.[2][11]
ParameterReagentsMolar Ratios (Molecule:Reagent)
Amide Coupling
Activation ReagentsHATU / DIPEA or EDC / NHSe.g., 1 : 1.2 : 2[1]
SolventAnhydrous DMF or DMSO
TemperatureRoom Temperature or 4°C
Reaction Time2 - 4 hours to Overnight[12][13]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

G cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation A Thiol-Containing Biomolecule C Optional: Disulfide Reduction (TCEP) A->C B This compound D Conjugation (pH 6.5-7.5) B->D C->D E Biomolecule-PEG4-NH-Boc D->E F Deprotection (TFA in DCM) E->F G Biomolecule-PEG4-NH2 F->G J Amide Bond Formation G->J H Carboxylic Acid- Containing Molecule I Activation (e.g., HATU/DIPEA) H->I I->J K Final Conjugate J->K

Caption: General experimental workflow for using this compound.

PROTAC_Pathway cluster_protac PROTAC Synthesis and Action cluster_synthesis Synthesis cluster_action Mechanism of Action E3_ligand E3 Ligase Ligand (with -COOH) PROTAC PROTAC Molecule E3_ligand->PROTAC Amide Coupling Linker Target Ligand-PEG4-NH2 Linker->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: PROTAC synthesis and mechanism of action workflow.

References

Application Notes and Protocols: Site-Specific Cysteine Conjugation with Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of the heterobifunctional linker, Mal-PEG4-NH-Boc, to cysteine residues within proteins, peptides, or other biomolecules. This procedure is fundamental for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.

The maleimide group of this compound reacts specifically with the sulfhydryl (thiol) group of a cysteine residue via a Michael addition reaction.[1] This reaction is highly efficient and forms a stable thioether bond under mild, physiological pH conditions.[2] The molecule also contains a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected in a subsequent step to allow for further functionalization.[1][3] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][3]

Key Reaction Parameters

The success and efficiency of the maleimide-thiol conjugation are dependent on several key parameters. The following table summarizes the recommended ranges for these parameters, which can be optimized for each specific biomolecule.

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for specific thiol-maleimide reaction while minimizing hydrolysis of the maleimide group. Suitable buffers include PBS, HEPES, and Tris, provided they do not contain thiols.[1][2][4]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. 4°C can be used for sensitive biomolecules to maintain their stability.[1][2]
Reaction Time 1 - 4 hours to overnightA common starting point is 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored to determine the optimal time.[1][5]
Molar Ratio (Linker:Cysteine) 5:1 to 20:1A molar excess of the this compound linker is used to drive the reaction to completion.[1][5]
Protein Concentration 1 - 10 mg/mLThis is dependent on the solubility and stability of the specific protein being conjugated.[6][7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of this compound to a cysteine-containing protein.

Workflow Overview

G A Protein Preparation (with free cysteine) B Optional: Reduction of Disulfide Bonds (TCEP) A->B D Conjugation Reaction B->D C Preparation of this compound Stock Solution C->D E Quenching of Unreacted Maleimide (Optional) D->E F Purification of Conjugate (e.g., SEC) E->F G Characterization of Conjugate (e.g., SDS-PAGE, MS) F->G H Subsequent Boc Deprotection (if required) G->H G cluster_0 Step 1: Maleimide-Thiol Conjugation cluster_1 Step 2: Boc Deprotection A Protein-SH (Cysteine Residue) C Protein-S-Mal-PEG4-NH-Boc (Stable Thioether Bond) A->C pH 6.5-7.5 B This compound B->C D Protein-S-Mal-PEG4-NH-Boc E Protein-S-Mal-PEG4-NH2 (Free Amine) D->E Acidic Conditions (e.g., TFA)

References

Application Note: A Robust Protocol for the Boc Deprotection of Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in bioconjugation and drug development due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Mal-PEG4-NH-Boc is a heterobifunctional linker containing a maleimide group for conjugation to thiols and a Boc-protected amine. Deprotection of the Boc group is a critical step to expose the primary amine for subsequent conjugation or modification. This document provides a detailed protocol for the efficient deprotection of the Boc group from this compound using trifluoroacetic acid (TFA).

Mechanism of Boc Deprotection

The removal of the Boc protecting group with a strong acid like TFA is an acid-catalyzed elimination reaction.[1][3] The process involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]

  • Carbocation Formation: This protonation leads to the cleavage of the Boc group, forming a stable tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1]

  • Amine Salt Formation: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the trifluoroacetate salt.[1]

It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause pressure buildup in a sealed container.[1][3]

Experimental Protocol

This protocol outlines the standard procedure for the Boc deprotection of this compound in solution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (optional, for removal of residual TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional, for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate.[1]

  • Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[4][5]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue to stir for an additional 1-3 hours.[4][5]

  • Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The deprotected product will be more polar (lower Rf on TLC) and will show a corresponding mass decrease.

  • Work-up:

    • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5][6]

    • Azeotropic Removal of TFA (Optional but Recommended): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.[5] The resulting product is the trifluoroacetate salt of the amine, which can often be used directly in subsequent steps.

  • Neutralization (Optional): To obtain the free amine, follow these steps:

    • Dissolve the residue in DCM.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining TFA.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]

Confirmation of Deprotection:

Successful deprotection can be confirmed using the following analytical methods:

  • ¹H NMR Spectroscopy: Disappearance of the singlet peak corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[5][7]

  • Mass Spectrometry (MS): A decrease in the molecular weight corresponding to the loss of the Boc group (100.12 Da).[8]

  • Infrared (IR) Spectroscopy: Disappearance of the carbamate C=O stretch and the appearance of N-H stretching bands for the primary amine.[7][9]

Quantitative Data Summary

ParameterValueNotes
Substrate Concentration0.1 - 0.5 MIn anhydrous DCM.
TFA Concentration20 - 50% (v/v)[4][5]
Reaction Temperature0 °C to Room Temperature[1][4]
Reaction Time1.5 - 3.5 hours[4][5]
Expected ProductMal-PEG4-NH₂·TFA or Mal-PEG4-NH₂The TFA salt is the direct product after work-up.
Expected Yield>95%Typically high to quantitative yield.[10]

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_neutralization Neutralization (Optional) A Dissolve this compound in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B C Slowly add TFA (20-50% v/v) B->C D Stir at 0 °C for 30 min, then warm to RT for 1-3 h C->D E Monitor reaction by TLC or LC-MS D->E F Concentrate under reduced pressure E->F G Co-evaporate with toluene (optional) F->G H Product: Mal-PEG4-NH2·TFA salt G->H I Dissolve in DCM H->I Optional J Wash with sat. NaHCO3 and brine I->J K Dry and concentrate J->K L Final Product: Mal-PEG4-NH2 (free amine) K->L

Caption: Workflow for the Boc deprotection of this compound.

References

Application Notes and Protocols for Mal-PEG4-NH-Boc in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that simply block a protein's function, PROTACs trigger the complete removal of the target protein.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[5][6] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique advantages.[5][7]

Mal-PEG4-NH-Boc: A Versatile Linker for PROTAC Synthesis

This compound is a heterobifunctional linker that incorporates a maleimide group, a four-unit polyethylene glycol (PEG4) spacer, and a Boc-protected amine.[8][9] This combination of features makes it an invaluable tool for the modular synthesis of PROTACs.

  • Maleimide Group: This functional group reacts specifically with thiol (sulfhydryl) groups on cysteine residues of a protein or ligand, forming a stable covalent thioether bond.[10][11] This reaction is highly efficient and chemoselective under mild physiological conditions (pH 6.5-7.5).[10][12]

  • PEG4 Spacer: The hydrophilic tetraethylene glycol chain enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[13][14] The flexibility of the PEG linker is also crucial for allowing the POI and E3 ligase to adopt an optimal orientation for the formation of a stable and productive ternary complex.[6][15]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise conjugation strategy.[16] The Boc group is stable during the maleimide-thiol conjugation but can be easily removed under acidic conditions to expose the amine for subsequent amide coupling to the other ligand.[17][18]

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery.[14]

PROTAC_Mechanism

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1][19]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI.[1][2]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into small peptides.[2][3]

  • Recycling: The PROTAC molecule is not degraded in this process and is released to engage another POI and E3 ligase, enabling a catalytic cycle of degradation.[19][20]

Data Presentation: Impact of Linker on PROTAC Performance

The length and composition of the linker are critical for PROTAC efficacy. Optimizing the linker can significantly impact the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[21][22]

PROTAC ComponentLinker TypeLinker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
BTK DegraderPEG12BTKMOLM-1415>95[21]
BTK DegraderPEG16BTKMOLM-148>98[21]
TBK1 DegraderAlkyl/Ether21TBK122Rv1396[23]
TBK1 DegraderAlkyl/Ether29TBK122Rv129276[23]
SMARCA2/4 DegraderPEG-SMARCA2/4MV-4-11250-30065-70[23]

Experimental Protocols

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound typically follows a modular, two-step conjugation strategy.[24] It is generally advisable to perform the maleimide conjugation as the final step.[24]

PROTAC_Synthesis_Workflow start Start step1 Step 1: Boc Deprotection of this compound start->step1 intermediate1 Mal-PEG4-NH2 (Deprotected Linker) step1->intermediate1 step2 Step 2: Amide Coupling with POI Ligand-COOH intermediate1->step2 intermediate2 POI Ligand-Linker-Maleimide step2->intermediate2 step3 Step 3: Thiol-Maleimide Conjugation with E3 Ligase Ligand-SH intermediate2->step3 final_protac Final PROTAC step3->final_protac purify Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purify end End purify->end

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine.[24][25]

  • Materials:

    • This compound[8]

    • Anhydrous Dichloromethane (DCM)[17]

    • Trifluoroacetic Acid (TFA)[17]

    • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator[26]

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM (final concentration 0.1-0.2 M) in a round-bottom flask.[24]

    • Cool the solution to 0°C in an ice bath.[26]

    • Slowly add a solution of 20-50% TFA in DCM (v/v, 10-20 equivalents of TFA) to the stirred solution.[18][26]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[26]

    • Monitor the reaction progress by LC-MS until the starting material is consumed.[18]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[24] The resulting deprotected linker amine can often be used in the next step without further purification.

Protocol 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of the deprotected amine linker to a ligand (e.g., POI binder) containing a carboxylic acid.[4][17]

  • Materials:

    • Deprotected Mal-PEG4-NH2 (from Protocol 1)

    • Carboxylic acid-functionalized ligand (1.0 equivalent)

    • Anhydrous N,N-Dimethylformamide (DMF)[17]

    • HATU (1.2 equivalents)[17]

    • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)[17]

  • Procedure:

    • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[4]

    • Add a solution of the deprotected Mal-PEG4-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.[4]

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC to obtain the ligand-linker-maleimide intermediate.[17]

Protocol 3: Thiol-Maleimide Conjugation

This protocol describes the final step of conjugating the maleimide-functionalized intermediate to a thiol-containing ligand (e.g., E3 ligase ligand).[10][12]

  • Materials:

    • Ligand-linker-maleimide intermediate (from Protocol 2)

    • Thiol-containing ligand

    • Degassed buffer (e.g., PBS, pH 7.0-7.5)[11]

  • Procedure:

    • Dissolve the thiol-containing ligand in the degassed buffer.

    • Dissolve the ligand-linker-maleimide intermediate in a minimal amount of a co-solvent like DMSO or DMF and add it to the thiol solution (a 10-20 fold molar excess of the maleimide component is often used).[12]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[12] Protect from light if any components are light-sensitive.

    • Monitor the reaction by LC-MS.

    • Optionally, quench any unreacted maleimide by adding a small amount of L-cysteine or β-mercaptoethanol.[12]

    • Purify the final PROTAC using preparative HPLC.

PROTAC Evaluation Workflow

A systematic workflow is required to evaluate the efficacy of a newly synthesized PROTAC.[20][27]

PROTAC_Evaluation_Workflow start Synthesized PROTAC degradation degradation start->degradation viability viability start->viability candidate Candidate Selection ubiquitination ubiquitination degradation->ubiquitination ternary ternary viability->ternary controls controls ubiquitination->controls selectivity selectivity ternary->selectivity controls->candidate selectivity->candidate

Protocol 4: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[20][21]

  • Materials:

    • Appropriate cell line, cell culture reagents

    • PROTAC compound (stock in DMSO)

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescence substrate

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[20] Include a vehicle-treated control (DMSO).

    • Cell Lysis: Wash cells with cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[20]

    • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[20]

    • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add loading buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

    • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody.

    • Detection and Analysis: Add the chemiluminescence substrate and image the blot. Quantify the band intensities for the target protein and the loading control.[22] Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[20]

Protocol 5: Target Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC induces ubiquitination of the target protein.[20]

  • Materials:

    • Materials from Protocol 4

    • Antibody against the target protein for immunoprecipitation (IP)

    • Protein A/G magnetic beads

    • Antibody against ubiquitin

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132) for a few hours. The MG132 will cause polyubiquitinated proteins to accumulate.

    • Cell Lysis: Lyse the cells as described in Protocol 4.

    • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein. Add Protein A/G beads to pull down the antibody-antigen complex.[20]

    • Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the protein from the beads and perform a Western blot as described in Protocol 4.

    • Detection: Probe the membrane with an antibody against ubiquitin.[20] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of the target protein.[20]

References

Application Notes and Protocols for Protein Labeling with Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mal-PEG4-NH-Boc for the site-specific labeling of proteins. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the precise attachment of various molecules to proteins and peptides through a stable thioether bond. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for subsequent, orthogonal conjugation following deprotection.

Core Applications

The unique structure of this compound makes it ideal for a range of applications in research and drug development, including:

  • Antibody-Drug Conjugate (ADC) Development : Site-specific conjugation of cytotoxic drugs to monoclonal antibodies, targeting cancer cells with high precision.[1]

  • PROTAC® Development : Synthesis of Proteolysis Targeting Chimeras by linking an E3 ligase ligand to a protein-of-interest binder.[1]

  • Fluorescent Labeling : Attachment of fluorescent dyes for imaging and tracking proteins in vitro and in vivo.[2]

  • PEGylation : Covalent attachment of PEG chains to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[3][4]

  • Surface Immobilization : Anchoring proteins to solid supports for various biochemical assays.

Chemical Structure and Properties

This compound is a molecule with three key functional components:

  • Maleimide Group : Reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[3][4]

  • PEG4 Spacer : A hydrophilic four-unit polyethylene glycol chain that improves the solubility of the conjugate in aqueous solutions and provides spatial separation between the conjugated molecules to minimize steric hindrance.[1]

  • Boc-Protected Amine : A tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a second conjugation step after the initial protein attachment.[1] The Boc group is stable during the maleimide-thiol reaction but can be readily removed under acidic conditions to expose the primary amine for further functionalization.[3][5]

Experimental Protocols

The following protocols provide a general framework for protein labeling with this compound. Optimization may be required for specific proteins and applications.

Part 1: Thiol-Specific Conjugation

This stage involves the reaction of the maleimide group on the linker with a cysteine residue on the target protein.

Workflow for Thiol-Specific Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Prepare Protein Solution (1-10 mg/mL in degassed buffer) B Reduce Disulfide Bonds (10-100x molar excess TCEP, 30 min) A->B If necessary D Mix Protein and Linker (5-20x molar excess of linker) B->D C Prepare Linker Stock Solution (10 mM in DMSO/DMF) C->D E Incubate (2h at RT or overnight at 4°C) D->E F Purify Conjugate (e.g., Gel Filtration, Dialysis) E->F G Store Labeled Protein (-20°C with 50% glycerol) F->G

Caption: General workflow for conjugating this compound to a protein's cysteine residue.

Materials:

  • Cysteine-containing protein

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Amine-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[6][7]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution : Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[7][8] Degassing the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) is crucial to prevent re-oxidation of thiols.[6][8]

  • Reduce Disulfide Bonds (if necessary) : Cysteine residues within a protein may form disulfide bonds, which are unreactive with maleimides.[6][9] To ensure free thiols are available, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[6][10]

  • Prepare Linker Stock Solution : Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8]

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring.[3][11]

  • Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][8]

  • Purification : Remove unreacted linker and other reagents by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[6][7]

Part 2: Boc Deprotection

This step removes the Boc protecting group to expose a primary amine for subsequent conjugation.

Workflow for Boc Deprotection

G A Purified Protein-PEG4-NH-Boc Conjugate B Buffer Exchange (Amine-free buffer, e.g., MES pH 6.0) A->B C Deprotection Reaction (Add TFA solution, e.g., 1-5% v/v) B->C D Incubate on Ice C->D E Purify Deprotected Conjugate (e.g., Gel Filtration) D->E

Caption: Workflow for the deprotection of the Boc group on the protein conjugate.

Materials:

  • Purified Protein-PEG4-NH-Boc conjugate

  • Deprotection Buffer: Amine-free buffer (e.g., 100 mM MES, pH 6.0)[11]

  • Trifluoroacetic Acid (TFA)

  • Purification column

Procedure:

  • Buffer Exchange : Ensure the purified Protein-PEG4-NH-Boc conjugate is in an amine-free buffer.[11]

  • Deprotection Reaction : Cool the protein solution on ice. Prepare a deprotection solution of TFA in an appropriate solvent (e.g., 1-5% v/v in dichloromethane or a chilled aqueous solution).[11] Slowly add the TFA solution to the chilled protein solution. Optimization of the TFA concentration and reaction time is critical to avoid protein denaturation.

  • Incubation : Incubate the reaction on ice, monitoring the progress of the deprotection.

  • Purification : Immediately purify the deprotected Protein-PEG4-NH2 conjugate to remove TFA and any byproducts using an appropriate method such as gel filtration.

Part 3: Secondary Conjugation (to the deprotected amine)

Once the amine is deprotected, a second molecule (e.g., a payload with an activated ester) can be conjugated.

Materials:

  • Purified, deprotected Protein-PEG4-NH2 conjugate

  • Amine-reactive molecule (e.g., NHS-ester of a payload)

  • Reaction Buffer: pH 7.2-8.5 (e.g., PBS, borate, or carbonate buffer)[12]

Procedure:

  • Prepare Payload Solution : Dissolve the amine-reactive payload in a suitable organic solvent (e.g., DMSO).[3]

  • Conjugation Reaction : Add the payload solution to the deprotected protein solution at a desired molar ratio. A 10- to 20-fold molar excess of the amine-reactive molecule is a common starting point.[11]

  • Incubation : Incubate for 1-2 hours at room temperature or overnight at 4°C.[3][11]

  • Purification : Purify the final bioconjugate using an appropriate chromatographic method to remove any unreacted payload.[3]

Quantitative Data Summary

The efficiency of the labeling reaction depends on several parameters. The following table summarizes key quantitative data for the maleimide-thiol conjugation step.

ParameterRecommended RangeRationale
pH 7.0 - 7.5The thiol-maleimide reaction is most efficient and specific at neutral to slightly alkaline pH.[10] At higher pH, the maleimide group can become unstable.
Molar Excess of Linker 5 to 20-foldA molar excess of the this compound linker helps to drive the reaction to completion.[3]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[7][12]
Reaction Time 1 - 4 hours at RT or overnight at 4°CThe reaction is typically rapid, but longer incubation times can ensure higher conjugation efficiency.[3]
Conjugation Efficiency ~84% (at 2:1 maleimide:thiol ratio)Reported for a similar system, efficiency can vary based on the protein and reaction conditions.[9]

Stability Considerations

While the thioether bond formed between the maleimide and thiol is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation.[13] This can be influenced by the presence of other thiol-containing molecules, such as glutathione, in a biological environment.[13] The stability of the conjugate should be assessed under relevant in vitro and in vivo conditions.

Signaling Pathway and Mechanism of Action

The primary role of this compound is as a linker to create functional bioconjugates. The mechanism of action is therefore dependent on the nature of the protein and the conjugated payload. For example, in the context of an Antibody-Drug Conjugate (ADC), the linker facilitates the delivery of a cytotoxic drug to a target cell, leading to apoptosis.

General ADC Internalization and Drug Release Pathway

G cluster_0 Extracellular cluster_1 Intracellular A ADC binds to target antigen B Internalization via endocytosis A->B C Trafficking to lysosome B->C D Linker cleavage and drug release C->D E Drug induces apoptosis D->E

Caption: Generalized pathway of ADC internalization, drug release, and induction of apoptosis.

References

Application Notes and Protocols for Cell Surface Modification using Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent modification of cell surfaces using the heterobifunctional linker, Mal-PEG4-NH-Boc. This linker contains a maleimide group for reaction with thiol-containing molecules and a Boc-protected primary amine, which can be deprotected for subsequent conjugation of other molecules of interest. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

This technique allows for a two-step, controlled functionalization of live cells, enabling a broad range of applications including cell tracking, targeted drug delivery, and the modulation of cellular interactions.

Principle of the Method

The cell surface modification strategy with this compound is a two-step process:

  • Thiolation of the Cell Surface: Since free thiol groups are not abundant on the cell surface, they are first introduced by treating the cells with a reagent such as Traut's Reagent (2-iminothiolane) or by reducing existing disulfide bonds in membrane proteins with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Conjugation of this compound: The maleimide group of the linker reacts specifically with the newly introduced thiol groups on the cell surface via a Michael addition reaction, forming a stable thioether bond.

  • Boc Deprotection and Secondary Labeling: The Boc protecting group on the terminal amine is then removed under mild acidic conditions, exposing a primary amine. This amine is now available for conjugation with a second molecule of interest, such as a fluorescent dye, a biotin tag, or a therapeutic agent.

Data Presentation: Key Reaction Parameters

The efficiency of the cell surface modification is dependent on several factors. The following tables summarize the key quantitative parameters for each major step of the process. Optimization is recommended for each specific cell type and application.

Table 1: Cell Surface Thiolation with Traut's Reagent

ParameterRecommended RangeNotes
Cell Concentration1 x 10⁶ to 1 x 10⁷ cells/mLDependent on cell type and experimental scale.
Traut's Reagent Concentration0.5 - 2 mMHigher concentrations can lead to cytotoxicity.
BufferPBS, pH 7.2 - 7.5Must be free of primary amines.
Temperature4°CTo minimize cellular metabolic activity and internalization.
Reaction Time30 - 60 minutesLonger times may increase cytotoxicity.

Table 2: Maleimide-Thiol Conjugation on Cell Surface

ParameterRecommended RangeNotes
This compound Concentration1 - 5 mMA molar excess over the estimated number of introduced thiols is recommended.
BufferPBS, pH 6.5 - 7.5Optimal for thiol-maleimide reaction specificity while minimizing maleimide hydrolysis.
Temperature4°CTo maintain cell viability and reduce membrane turnover.
Reaction Time1 - 2 hoursMonitor for optimal conjugation and cell health.
Molar Ratio (Linker:Thiol)5:1 to 20:1A molar excess of the linker drives the reaction to completion.

Table 3: Boc Deprotection of Primary Amine

ParameterRecommended RangeNotes
Deprotection Reagent20-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)For purified conjugates. For live cells, milder, cell-compatible methods would be required and need specific development. Direct treatment of live cells with TFA/DCM is not feasible.
TemperatureRoom Temperature (for purified conjugates)Not applicable to live cells.
Reaction Time30 - 60 minutes (for purified conjugates)Not applicable to live cells.

Experimental Protocols

Protocol 1: Introduction of Thiol Groups onto the Cell Surface

This protocol describes the introduction of free thiol groups onto the cell surface using Traut's Reagent.

Materials:

  • Suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Traut's Reagent (2-iminothiolane)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Centrifuge

  • Hemocytometer or cell counter

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.

    • Adherent Cells: Wash cells grown in a culture dish twice with ice-cold PBS. Detach cells using a non-enzymatic cell dissociation solution if necessary, then wash as for suspension cells.

  • Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Thiolation Reaction:

    • Prepare a 100 mM stock solution of Traut's Reagent in anhydrous DMSO.

    • Add the Traut's Reagent stock solution to the cell suspension to a final concentration of 0.5 - 2 mM.

    • Incubate for 30-60 minutes at 4°C with gentle agitation.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess Traut's Reagent. Centrifuge at 300 x g for 5 minutes for each wash.

    • After the final wash, resuspend the cells in ice-cold PBS, pH 6.5-7.5.

Protocol 2: Conjugation of this compound to Thiolated Cells

This protocol details the reaction of the maleimide group of the linker with the newly introduced cell surface thiols.

Materials:

  • Thiolated cells from Protocol 1

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • PBS, pH 6.5-7.5, sterile

  • Centrifuge

Procedure:

  • Linker Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the thiolated cell suspension to a final concentration of 1-5 mM.

    • Incubate for 1-2 hours at 4°C with gentle mixing. Protect the reaction from light.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted linker. Centrifuge at 300 x g for 5 minutes for each wash.

    • The cell surface is now modified with Boc-protected amines.

Protocol 3: Boc Deprotection and Secondary Labeling (for Purified Conjugates)

Note: This protocol is for conjugates that have been purified from the cell surface and is not suitable for live cells . Developing a cell-compatible Boc-deprotection method would require significant research and is beyond the scope of this standard protocol.

Materials:

  • Boc-protected cell surface protein conjugate (purified)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Desalting column or dialysis cassette

Procedure:

  • Lyophilization (Optional): If the purified conjugate is in an aqueous buffer, it can be lyophilized to dryness.

  • Deprotection Reaction:

    • Dissolve the lyophilized conjugate in anhydrous DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Work-up and Neutralization:

    • Remove the DCM and excess TFA under reduced pressure.

    • Re-dissolve the conjugate in a minimal amount of a suitable buffer and neutralize by adding to a cold, stirred, saturated sodium bicarbonate solution.

    • Alternatively, for robust proteins, the dried residue can be directly reconstituted in a buffer suitable for the next conjugation step, adjusting the pH as needed.

  • Purification:

    • Purify the deprotected conjugate using a desalting column or dialysis to remove salts and residual TFA.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_thiolation Step 1: Thiolation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Boc Deprotection (for purified molecules) cluster_final Final Product start Start with Live Cells wash1 Wash with ice-cold PBS start->wash1 resuspend1 Resuspend in PBS (pH 7.2) wash1->resuspend1 add_trauts Add Traut's Reagent resuspend1->add_trauts Introduce -SH groups incubate1 Incubate at 4°C add_trauts->incubate1 wash2 Wash to remove excess reagent incubate1->wash2 add_linker Add this compound wash2->add_linker Conjugate linker incubate2 Incubate at 4°C add_linker->incubate2 wash3 Wash to remove excess linker incubate2->wash3 deprotect Treat with TFA/DCM wash3->deprotect Expose -NH2 groups neutralize Neutralize and Purify deprotect->neutralize final_product Cell Surface with Exposed Amines for Secondary Labeling neutralize->final_product

Caption: Workflow for cell surface modification with this compound.

reaction_mechanism cluster_cell Cell Surface cluster_reagents cluster_final_product Modified Cell Surface cell Membrane Protein (-NH2) thiolated_cell Membrane Protein (-SH) cell->thiolated_cell Thiolation final_product Membrane Protein-S-PEG4-NH-Boc thiolated_cell->final_product Michael Addition trauts Traut's Reagent linker This compound

Caption: Reaction mechanism on the cell surface.

signaling_pathway_application cluster_modification Cell Surface Modification cluster_application Downstream Application cluster_outcome Potential Outcomes cell Target Cell modified_cell Cell with -PEG4-NH2 cell->modified_cell This compound Conjugation drug_conjugate Drug-Conjugated Cell modified_cell->drug_conjugate Attach Therapeutic Agent imaging_agent Fluorescently Labeled Cell modified_cell->imaging_agent Attach Imaging Probe targeted_therapy Targeted Drug Delivery -> Apoptosis drug_conjugate->targeted_therapy cell_tracking In Vivo Cell Tracking imaging_agent->cell_tracking

Caption: Logical relationships for downstream applications.

Application Notes and Protocols for In Vivo Bioconjugation using Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the precise chemical linkage of molecules to create stable and effective bioconjugates is of paramount importance. Mal-PEG4-NH-Boc is a heterobifunctional linker that offers a versatile platform for in vivo bioconjugation, enabling the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker comprises three key components:

  • Maleimide group: Reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1][2]

  • PEG4 spacer: A hydrophilic four-unit polyethylene glycol chain that enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[3][4][5][6] The PEG spacer can also reduce the immunogenicity of the conjugated molecule.[3][6]

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions, allowing for the sequential conjugation of a second molecule.[1]

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in in vivo bioconjugation, complete with detailed experimental protocols and representative data.

Quantitative Data on In Vivo Performance

The in vivo stability of a bioconjugate is a critical factor influencing its efficacy and safety. The thioether bond formed between a maleimide and a thiol group, while generally stable, can be susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione, potentially leading to premature payload release.[7] However, strategies such as ring hydrolysis can lead to a more stable, ring-opened succinamic acid derivative. The stability of maleimide-based conjugates is influenced by the local chemical environment of the cysteine residue and the overall structure of the bioconjugate.

Table 1: Representative In Vivo Stability of Maleimide-Based Antibody-Drug Conjugates (ADCs)

Linker TypeIn Vivo ModelTime Point% Intact Conjugate RemainingReference
Traditional MaleimideHuman Plasma7 days~50%[3]
Self-Stabilizing MaleimidePlasma7 days>95%[3]
Maleamic Methyl Ester-based LinkerAlbumin Solution (25 mg/mL)14 days~96.2%[8]
Maleimide (at LC-V205C site)Human Plasma72 hours~80%[9]
Maleimide (at Fc-S396C site)Human Plasma72 hours~20%[9]

Table 2: Representative Pharmacokinetic Parameters of PEGylated Bioconjugates

BioconjugateAnimal ModelHalf-life (t½)Clearance (CL)Key Observation
PEGylated ProteinGeneralIncreasedDecreasedPEGylation significantly extends circulation time by reducing renal clearance.[7][10][][12]
PEGylated Gold NanoparticlesRatLong circulation timeSlow clearancePrimarily accumulates in the liver and spleen.[13]
Antibody-Maytansinoid Conjugate (thiol-maleimide linkage)---Slightly faster clearance than unconjugated antibody---Suggests some loss of the maytansinoid, potentially via a thiol-maleimide dependent mechanism.[14]

Experimental Workflows and Mechanisms

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and In Vivo Evaluation

ADC_Workflow cluster_synthesis In Vitro Synthesis cluster_invivo In Vivo Evaluation antibody Antibody (mAb) reduction Disulfide Bond Reduction antibody->reduction e.g., TCEP thiolated_mAb Thiolated mAb reduction->thiolated_mAb conjugation1 Maleimide-Thiol Conjugation thiolated_mAb->conjugation1 mal_peg This compound mal_peg->conjugation1 mAb_linker mAb-PEG4-NH-Boc conjugation1->mAb_linker deprotection Boc Deprotection mAb_linker->deprotection e.g., TFA mAb_linker_amine mAb-PEG4-NH2 deprotection->mAb_linker_amine conjugation2 Amide Bond Formation mAb_linker_amine->conjugation2 drug Payload (Drug-COOH) activation Carboxylic Acid Activation drug->activation e.g., EDC/NHS activated_drug Activated Drug activation->activated_drug activated_drug->conjugation2 adc Purified ADC conjugation2->adc Purification animal_model Tumor-Bearing Animal Model adc->animal_model Inject administration ADC Administration (e.g., i.v.) animal_model->administration pk_pd_studies Pharmacokinetic & Pharmacodynamic Studies administration->pk_pd_studies biodistribution Biodistribution Analysis administration->biodistribution efficacy Efficacy Assessment (Tumor Growth Inhibition) administration->efficacy toxicity Toxicity Evaluation administration->toxicity

Caption: Workflow for ADC synthesis and in vivo testing.

Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism poi Protein of Interest (POI) ternary_complex POI-PROTAC-E3 Ternary Complex poi->ternary_complex protac PROTAC (with Mal-PEG4 Linker) protac->protac Recycled protac->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->e3_ligase Recycled e3_ligase->ternary_complex poly_ub_poi Poly-ubiquitinated POI ternary_complex->poly_ub_poi Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome 26S Proteasome poly_ub_poi->proteasome Recognition degraded_peptides Degraded Peptides proteasome->degraded_peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol is divided into three main stages: 1) Conjugation of this compound to the antibody, 2) Deprotection of the Boc group, and 3) Conjugation of the payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound dissolved in DMSO

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Stage 1: Antibody Reduction and Conjugation with this compound

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a degassed buffer.

  • Reduction of Disulfide Bonds: Add a 10-50 fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Conjugation Reaction: Immediately add a 5-10 fold molar excess of this compound (dissolved in DMSO) to the reduced antibody solution. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the mAb-PEG4-NH-Boc conjugate using size-exclusion chromatography to remove unreacted linker.

Stage 2: Boc Deprotection

  • Lyophilization: Lyophilize the purified mAb-PEG4-NH-Boc conjugate.

  • Deprotection: Dissolve the lyophilized conjugate in a solution of 20-50% TFA in DCM.

  • Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting mAb-PEG4-NH2 can be used directly in the next step.

Stage 3: Payload Conjugation

  • Payload Activation: In a separate vial, dissolve the carboxylic acid-containing payload (1.5 molar equivalents relative to the linker) in anhydrous DMF. Add EDC (1.5 molar equivalents) and NHS (1.2 molar equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation to Antibody: Add the activated payload solution to the deprotected mAb-PEG4-NH2 conjugate.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.

  • Final Purification: Purify the final ADC using size-exclusion chromatography to remove any unreacted payload and other reagents.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vivo Efficacy Study of an ADC in a Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Human tumor cell line

  • Matrigel (optional)

  • Purified and characterized ADC

  • Vehicle control solution

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the immunodeficient mice.[4][15]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Administer the ADC (at a predetermined dose, e.g., 1-10 mg/kg) and the vehicle control via an appropriate route (typically intravenous injection). Dosing can be a single dose or multiple doses over a period of time.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Body weight is a general indicator of toxicity.

  • Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when signs of toxicity are observed.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry). Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Protocol 3: In Vivo Pharmacokinetic and Biodistribution Study

Materials:

  • Healthy or tumor-bearing mice

  • Radiolabeled or fluorescently-labeled bioconjugate

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue harvesting tools

  • Analytical equipment (e.g., gamma counter, fluorescence imager, LC-MS)

Procedure:

  • Animal Dosing: Administer a single dose of the labeled bioconjugate to the mice via the intended clinical route (e.g., intravenous).

  • Blood Sampling (Pharmacokinetics): At various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours) after administration, collect blood samples. Process the blood to obtain plasma.

  • Tissue Harvesting (Biodistribution): At the final time point, euthanize the mice and perfuse with saline. Harvest organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs, brain).[13][16][17][18]

  • Quantification:

    • Pharmacokinetics: Analyze the plasma samples using an appropriate method (e.g., ELISA, LC-MS, radioactivity counting) to determine the concentration of the bioconjugate over time. Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

    • Biodistribution: Weigh the harvested tissues and determine the amount of bioconjugate in each tissue. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[17]

Conclusion

This compound is a highly effective and versatile linker for the development of in vivo bioconjugates. Its well-defined structure allows for a controlled and sequential conjugation strategy, while the PEG spacer imparts favorable physicochemical and pharmacokinetic properties to the final molecule. The protocols outlined in these application notes provide a robust framework for the synthesis and in vivo evaluation of bioconjugates such as ADCs and PROTACs. Successful application of these methods will enable researchers and drug developers to advance the next generation of targeted therapeutics.

References

Buffer conditions for maleimide-thiol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the reaction conditions, protocols, and stability considerations for the successful conjugation of maleimides and thiols.

Introduction to Thiol-Maleimide Ligation

Thiol-maleimide chemistry is a cornerstone of bioconjugation, enabling the precise and efficient covalent linkage of molecules to proteins, peptides, and other biomolecules.[1] The reaction involves the Michael addition of a thiol group, typically from a cysteine residue, to the electron-deficient double bond of a maleimide ring.[1][2] This process results in a stable thioether bond.[1][2] This conjugation strategy is highly valued for its exceptional selectivity for thiols under mild, physiological conditions, making it an ideal choice for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and various functionalized biomolecules for research, diagnostics, and therapeutic applications.[1][2][3]

The success of this powerful technique is critically dependent on the careful control of reaction conditions, particularly the buffer environment. This application note provides a comprehensive overview of the optimal buffer conditions, detailed experimental protocols, and strategies to mitigate potential side reactions and ensure conjugate stability.

The Reaction Mechanism: A Michael Addition

The conjugation of a maleimide and a thiol proceeds through a Michael addition mechanism.[2] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the double bond within the maleimide ring.[2] This reaction is highly efficient in polar solvents like water, DMSO, or DMF, which help facilitate the formation of the reactive thiolate ion.[2][4] The result is the formation of a stable thiosuccinimide linkage.[2] Due to its high efficiency, specificity, and mild reaction conditions, the thiol-maleimide reaction is often considered a type of "click chemistry".[2][4]

cluster_reactants Reactants cluster_product Product Thiol R-SH (Thiol) Conjugate Thioether Adduct (Stable) Thiol->Conjugate Michael Addition Maleimide Maleimide Maleimide->Conjugate

Figure 1. Thiol-Maleimide Reaction Mechanism.

Optimizing Reaction Buffer Conditions

The efficiency, selectivity, and stability of maleimide-thiol conjugation are highly dependent on several key experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.[2]

pH: The Most Critical Parameter

The pH of the reaction buffer is the most critical factor influencing the outcome of the conjugation.

  • Optimal Range (pH 6.5 - 7.5): This range provides the best balance of reaction rate and selectivity.[1][4][5][6] Within these pH values, the reaction is highly chemoselective for thiols.[2][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, such as the side chain of lysine.[1][4][5][6]

  • Below pH 6.5: The reaction rate decreases significantly because the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic than the thiolate anion (R-S⁻).[2][7]

  • Above pH 7.5: Two primary side reactions become problematic. First, the maleimide group becomes increasingly susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[1][2][5][7] Second, the reaction with primary amines becomes a competitive side reaction, leading to a loss of selectivity and the formation of unwanted byproducts.[1][2][4][5]

A special consideration arises when conjugating to a peptide with an N-terminal cysteine. At physiological or higher pH, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[5][8][9] To suppress this, performing the conjugation at a more acidic pH (e.g., pH 5.0) is recommended to keep the N-terminal amine protonated and less nucleophilic.[5][8]

cluster_acidic < pH 6.5 (Acidic) cluster_optimal pH 6.5 - 7.5 (Optimal) cluster_alkaline > pH 7.5 (Alkaline) pH Reaction pH SlowRate Slow Reaction Rate pH->SlowRate Low OptimalRate Optimal Reaction Rate pH->OptimalRate Optimal SideReactions Increased Side Reactions pH->SideReactions High ProtonatedThiol Thiol (R-SH) is protonated, reducing nucleophilicity ProtonatedThiol->SlowRate HighSelectivity High Selectivity for Thiols Hydrolysis Maleimide Hydrolysis (Inactive Product) SideReactions->Hydrolysis AmineReaction Reaction with Amines (e.g., Lysine) SideReactions->AmineReaction

Figure 2. Logical relationship of pH effects on the maleimide-thiol reaction.

Temperature

The reaction rate is temperature-dependent.[10]

  • Room Temperature (20-25°C): Offers faster kinetics, with reactions typically complete within 30 minutes to 2 hours.[2][10]

  • 4°C: Recommended for sensitive proteins to minimize potential degradation. The reaction is slower and may require an overnight incubation.[2][10][11]

  • 37°C: Can be used to accelerate the reaction, with completion often occurring within 30 minutes.[10][11]

Buffer System and Additives
  • Recommended Buffers: Phosphate-buffered saline (PBS), Tris, or HEPES buffers at a concentration of 10-100 mM are commonly used.[12][13][14] It is crucial to ensure the final pH is within the optimal 6.5-7.5 range.[15]

  • Buffers to Avoid: Buffers containing thiols, such as dithiothreitol (DTT), must be avoided as they will compete with the target molecule for reaction with the maleimide.[14]

  • Degassing and Chelators: Thiols are susceptible to oxidation, which can form disulfide bridges that do not react with maleimides.[13][16] To prevent this, buffers should be degassed by vacuum or by bubbling with an inert gas like nitrogen or argon.[13] The addition of a chelating agent like EDTA (0.1-1mM) can also help by sequestering trace metal ions that catalyze thiol oxidation.[17]

  • Co-solvents: For maleimide reagents with poor aqueous solubility, a water-miscible organic co-solvent such as DMSO or DMF is essential to prepare a concentrated stock solution before adding it to the aqueous reaction buffer.[13][16]

Data Presentation: Summary of Reaction Parameters

ParameterRecommended ConditionRationale & NotesReferences
pH 6.5 - 7.5Balances reaction rate and high selectivity for thiols.[1][2][4][5]
< 6.5Reaction is slow due to protonation of the thiol group.[2][7]
> 7.5Risk of maleimide hydrolysis and reaction with amines (e.g., lysine).[1][2][4][5]
Temperature 20-25°C (Room Temp)Fast kinetics; reaction typically complete in 30 min - 2 hours.[2][10]
4°CSlower kinetics (overnight incubation); recommended for sensitive proteins.[2][10][11]
37°CVery fast kinetics; reaction often complete within 30 minutes.[10][11]
Buffer Type PBS, HEPES, Tris (10-100 mM)Inert, non-nucleophilic buffers that maintain pH effectively.[12][13][14]
Additives EDTA (0.1-1 mM)Chelates metal ions to prevent oxidation of thiols.[17]
Degassing (N₂ or Ar)Removes dissolved oxygen to prevent thiol oxidation.[13][15]
Molar Ratio 10-20x excess of maleimideDrives the reaction to completion, ensuring all available thiols are labeled.[1][12][15]
Co-Solvent Anhydrous DMSO or DMFUsed to dissolve hydrophobic maleimide reagents before addition to the buffer.[2][13][14]

Experimental Protocols

The following protocols provide a general framework for the successful conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

A 1. Prepare Protein Solution (pH 6.5-7.5, degassed buffer + EDTA) B 2. Reduce Disulfides (Optional) (Add 10-100x TCEP, incubate 30-60 min) A->B If needed D 4. Conjugation Reaction (Add maleimide to protein, 10-20x excess. Incubate 2h RT or overnight 4°C) A->D B->D C 3. Prepare Maleimide Stock (Freshly dissolve in anhydrous DMSO/DMF) C->D E 5. Quench Reaction (Optional) (Add excess free thiol, e.g., cysteine) D->E If needed F 6. Purify Conjugate (Size-Exclusion Chromatography, Dialysis) D->F E->F G 7. Analyze & Store (Determine DOL. Store at 4°C or -20°C) F->G

Figure 3. Experimental workflow for thiol-maleimide conjugation.

Protocol 1: General Protein Labeling with a Maleimide Reagent

This protocol outlines the steps for labeling a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized reagent (e.g., fluorescent dye, biotin)

  • Reaction Buffer: Degassed 10-100 mM PBS, HEPES, or Tris with 1 mM EDTA, pH 7.2[12][13]

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)[12]

  • Anhydrous DMSO or DMF[13]

  • Quenching Reagent (optional): Cysteine or 2-mercaptoethanol[1]

  • Purification system: Desalting column (e.g., G-25) or dialysis cassette[12][15]

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.[13][16]

  • Reduction of Disulfide Bonds (Optional): If the protein's target cysteines are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[1][14] Incubate at room temperature for 30-60 minutes.[1] TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[18]

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] Aqueous solutions of maleimides are not stable and should be made fresh.[4][12]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[1][14][15] Add the stock solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[1][10] If using a light-sensitive maleimide reagent, protect the reaction from light.[14]

  • Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, add a quenching reagent like cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM.[1] Incubate for an additional 15-30 minutes.[1]

  • Purification: Remove unreacted maleimide reagent and quenching agent from the labeled protein using a desalting column, dialysis, or another suitable chromatography method.[12][15]

  • Storage: For short-term storage, the purified conjugate can be kept at 2-8°C for up to a week, protected from light.[14] For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%), and store at 4°C or in 50% glycerol at -20°C.[12][14]

Protocol 2: Enhancing Conjugate Stability via Ring Hydrolysis

The thioether bond formed during conjugation can be reversible through a process called a retro-Michael reaction, especially in environments with high concentrations of other thiols like glutathione.[7][19] This can lead to the transfer of the label to other molecules. To create a more stable, irreversible linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation.

Procedure:

  • Perform Conjugation: Follow steps 1-7 of Protocol 1 to generate and purify the maleimide-thiol conjugate.

  • Adjust pH: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable non-nucleophilic buffer (e.g., borate buffer).[6][18]

  • Incubate: Incubate the solution for 2-4 hours at room temperature.[18] This promotes the hydrolysis of the succinimide ring, forming a stable succinamic acid thioether which is not susceptible to the retro-Michael reaction.[2][7]

  • Re-buffer: Exchange the buffer back to a neutral pH for storage.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Incorrect pH: Buffer is outside the optimal 6.5-7.5 range.[5][7]Verify and adjust the buffer pH to be strictly within the 6.5-7.5 range.[5][7]
Hydrolyzed Maleimide: Maleimide reagent was exposed to aqueous buffer for too long before use.[2][6]Always prepare maleimide stock solutions fresh in anhydrous DMSO or DMF and use immediately.[2][6]
Oxidized Thiols: Target thiols have formed disulfide bonds.[13][16]Reduce the protein with TCEP prior to conjugation.[13][16] Ensure buffers are degassed and contain EDTA.[17]
Poor Selectivity / Non-specific Labeling High pH: Reaction pH is > 7.5, allowing for reaction with amines.[4][6]Maintain the reaction pH strictly within the 6.5-7.5 range.[4][6]
Conjugate is Unstable / Loss of Label Retro-Michael Reaction: The thioether linkage is reversing in the presence of other thiols.[7][19]Consider post-conjugation hydrolysis of the succinimide ring at pH 8.5-9.0 to form a more stable, ring-opened product.[6][18]
Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral pH.[5][8]If targeting an N-terminal cysteine, perform the conjugation at a more acidic pH (~5.0) to prevent rearrangement.[5][8]

Conclusion

The maleimide-thiol reaction is a robust and highly specific method for bioconjugation that has become indispensable in research and drug development.[2] Its success hinges on a clear understanding of the underlying Michael addition mechanism and the critical influence of reaction conditions, particularly buffer pH.[2] While challenges such as maleimide hydrolysis and conjugate instability exist, these can be effectively mitigated through careful control of the reaction environment and by employing strategies such as post-conjugation hydrolysis. By following the guidelines and protocols outlined in this application note, researchers can achieve efficient, specific, and stable bioconjugates for a wide array of applications.

References

Application Notes and Protocols: Acidic Deprotection of Boc-NH-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-Maleimide is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. This reagent features a maleimide group for covalent linkage to thiol-containing molecules like cysteine residues in proteins, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce immunogenicity, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group provides a stable amine functionality that can be selectively removed under acidic conditions, enabling subsequent conjugation of payloads or other molecules.[1]

The acidic deprotection of the Boc group is a critical step, revealing a primary amine for further modification. The most common and efficient method for this transformation is the use of trifluoroacetic acid (TFA) in a suitable organic solvent such as dichloromethane (DCM).[2][3][4][5] This document provides detailed protocols and quantitative data for the successful acidic deprotection of Boc-NH-PEG4-Maleimide.

Data Presentation: Quantitative Parameters for Acidic Boc Deprotection

The efficiency of the Boc deprotection reaction is influenced by several factors, including the concentration of the acid, reaction temperature, and time. The following table summarizes typical quantitative parameters for the acidic deprotection of Boc-protected compounds.

ParameterTypical RangeReagent/ConditionNotes
Acid Reagent Trifluoroacetic acid (TFA)N/AThe most common and effective reagent for Boc deprotection.[3][4][5]
4M Hydrochloric acid (HCl) in 1,4-dioxaneN/AAn alternative to TFA, can be useful for substrates sensitive to TFA.[4][6]
Formic acidN/AA milder alternative, suitable for sensitive substrates, but may require longer reaction times.[4][5]
TFA Concentration 20-50% (v/v) in DCMN/AA common concentration range, with 50% often used for complete and rapid deprotection.[1][4][6][7][8]
Temperature 0 °C to Room TemperatureN/AThe reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[4][5][9]
Reaction Time 30 minutes - 2 hoursN/AThe reaction progress should be monitored by TLC or LC-MS to determine completion.[1][6][8][10]

Experimental Protocols

This section details the methodology for the acidic deprotection of Boc-NH-PEG4-Maleimide using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents
  • Boc-NH-PEG4-Maleimide conjugate

  • Anhydrous Dichloromethane (DCM)[2][4]

  • Trifluoroacetic acid (TFA)[2][4]

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)[9]

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Protocol for TFA-mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-NH-PEG4-Maleimide conjugate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.[4][5][9]

  • Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[1][4][7][8]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.[10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]

    • For applications requiring the free amine, the resulting trifluoroacetate salt can often be used directly in the next step after thorough drying.

    • Alternatively, to obtain the neutral amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

    • Filter and concentrate the organic layer in vacuo to yield the deprotected product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the acidic deprotection of Boc-NH-PEG4-Maleimide.

G Acidic Deprotection of Boc-NH-PEG4-Maleimide Workflow cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up & Isolation cluster_3 Final Product start Start with Boc-NH-PEG4-Maleimide Conjugate dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C to RT for 0.5-2h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate Solvent & Excess TFA monitor->evaporate Reaction Complete neutralize Optional: Neutralize with NaHCO3 evaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry over Na2SO4 extract->dry isolate Isolate Deprotected Product dry->isolate end H2N-PEG4-Maleimide Conjugate isolate->end

Caption: Workflow for the acidic deprotection of Boc-NH-PEG4-Maleimide.

References

Application Notes and Protocols for Attaching Small Molecules Using Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-NH-Boc is a heterobifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This linker is comprised of three key components: a maleimide group, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected primary amine.[1][2]

The maleimide moiety allows for the specific and covalent attachment to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction.[2] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and provides a defined distance between the conjugated molecules.[3][2][4] The Boc-protected amine provides a stable, masked reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for the attachment of a second molecule of interest, such as a small molecule drug or an imaging agent.[2] This sequential conjugation capability allows for the precise and controlled assembly of complex biomolecular constructs.[1]

Data Presentation

The following table summarizes key quantitative data related to the performance of maleimide-PEG linkers in bioconjugation. While specific data for this compound is not always available in the public domain, the presented data from structurally similar linkers provides a valuable benchmark for experimental design and expectation management.

ParameterValueMolecule/SystemConditionsSource
Conjugation Efficiency >80%Maleimide-PEG conjugation to an engineered cysteine on hemoglobin.Not specified[5][6]
Conjugate Stability <70% intact after 7 daysMaleimide-PEG conjugate of hemoglobin.Incubated at 37°C in the presence of 1 mM reduced glutathione.[5][6][7]
Drug-to-Antibody Ratio (DAR) 3.8ADC with a PEG4 linker (mAb-PEG4-Payload).HIC-HPLC analysis.[8]
Monomer Content 99.1%ADC with a PEG4 linker (mAb-PEG4-Payload).SEC analysis.[8]
Maleimide-Thiol Reaction pH 6.5 - 7.5General maleimide-thiol conjugation.Reaction rate is optimal in this range. Below 6.5, the rate slows. Above 7.5, reactivity with amines can occur.[9]
Boc Deprotection 30-60 minutesBoc-NH-PEG4-C3-Payload conjugate.20-50% TFA in DCM at room temperature.[10]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., an Antibody)

This protocol describes the first step of the conjugation process, where the maleimide group of the linker is attached to a cysteine residue on a biomolecule.

Materials:

  • Thiol-containing biomolecule (e.g., monoclonal antibody)

  • This compound

  • Reduction Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Desalting columns

  • N-acetylcysteine (optional, for quenching)

Procedure:

  • Antibody Reduction (if necessary):

    • If the cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Dissolve the antibody in Reduction Buffer to a concentration of 1-10 mg/mL.

    • Add a 2-10 fold molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired number of free thiols.[2]

    • Incubate at 37°C for 30-60 minutes.

    • Immediately remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.[2]

  • Linker Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • To the reduced and purified antibody, add a 5- to 20-fold molar excess of the this compound stock solution.[9] The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching (Optional):

    • To stop the reaction, add a 10-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups.[1]

  • Purification:

    • Purify the resulting antibody-linker conjugate (Antibody-PEG4-NH-Boc) using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.[1]

Protocol 2: Boc Deprotection and Small Molecule Attachment

This protocol outlines the second stage, where the Boc protecting group is removed, and a small molecule is conjugated to the exposed amine.

Materials:

  • Lyophilized Antibody-PEG4-NH-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Small molecule with a carboxylic acid group (SmallMolecule-COOH)

  • Coupling agents (e.g., HATU or EDC/NHS)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Dialysis or SEC system for final purification

Procedure:

  • Boc Deprotection:

    • Dissolve the lyophilized Antibody-PEG4-NH-Boc conjugate in a solution of 20-50% TFA in anhydrous DCM.[1][10]

    • Stir the reaction at room temperature for 30-60 minutes.[10]

    • Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation to yield the deprotected Antibody-PEG4-NH2.[1][10]

  • Small Molecule Activation:

    • In a separate reaction vessel, dissolve the SmallMolecule-COOH (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.[1]

    • Allow this activation mixture to react for 15 minutes at room temperature.[1]

  • Final Conjugation:

    • Re-dissolve the deprotected Antibody-PEG4-NH2 in a suitable buffer.

    • Add the activated small molecule solution to the antibody solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.[1]

  • Final Purification:

    • Purify the final Antibody-Drug Conjugate (Antibody-PEG4-SmallMolecule) by dialysis or SEC to remove unreacted small molecule and coupling reagents.[1]

Visualizations

experimental_workflow start Start: Thiol-Containing Biomolecule (e.g., Antibody) reduction 1. Disulfide Reduction (optional, with TCEP) start->reduction purification1 Purification (Desalting Column) reduction->purification1 conjugation 2. Maleimide Conjugation (with this compound) purification1->conjugation purification2 Purification (SEC) conjugation->purification2 deprotection 3. Boc Deprotection (with TFA) purification2->deprotection final_conjugation 4. Final Conjugation deprotection->final_conjugation activation Small Molecule Activation (e.g., with HATU/DIPEA) activation->final_conjugation final_purification Final Purification (SEC or Dialysis) final_conjugation->final_purification end End: Final Bioconjugate (e.g., ADC) final_purification->end

Caption: Experimental workflow for attaching a small molecule using this compound.

logical_relationship linker This compound Linker maleimide Maleimide Group linker->maleimide peg4 PEG4 Spacer linker->peg4 boc_amine Boc-Protected Amine linker->boc_amine conjugate1 Biomolecule-Linker Conjugate maleimide->conjugate1 reacts with deprotected_amine Deprotected Amine (-NH2) boc_amine->deprotected_amine deprotection thiol Thiol Group (-SH on Biomolecule) thiol->conjugate1 small_molecule Small Molecule (with reactive group) final_conjugate Final Bioconjugate small_molecule->final_conjugate deprotected_amine->final_conjugate reacts with

Caption: Logical relationship of this compound components in bioconjugation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Maleimide Hydrolysis in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth explanations to mitigate maleimide hydrolysis, ensuring successful and reproducible bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a critical issue in bioconjugation?

Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by an attack from a water molecule, forming an unreactive maleamic acid derivative. This is a significant problem because the resulting open-ring structure is unable to react with thiol groups (-SH) from cysteine residues, effectively inactivating the maleimide reagent.[1] This inactivation leads to lower conjugation yields, wasted reagents, and inconsistent results. The rate of this undesirable hydrolysis is highly dependent on pH, increasing significantly as the pH rises above 7.5.[1][2][3]

G

Caption: Competing reactions in maleimide chemistry.

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

The stability of the maleimide group is primarily influenced by pH and temperature.

  • pH: This is the most critical factor. The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][4] Within this window, the desired conjugation reaction is significantly faster than the hydrolysis reaction. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4][5] However, above pH 7.5, the rate of hydrolysis increases dramatically, leading to rapid inactivation of the maleimide.[1][3]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis. While conjugation reactions are often performed at room temperature (20-25°C), performing the reaction at 4°C can help slow the rate of hydrolysis, especially if longer incubation times are required.[5][6]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles, as they can compete with the target thiol groups, especially at higher pH values.[4] Non-nucleophilic buffers like phosphate (PBS), HEPES, and bicarbonate are recommended.[4]

Q3: What is the optimal pH range for maleimide-thiol conjugation?

The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5 .[2][4] This range provides the best balance between having a sufficiently reactive thiol (in its deprotonated thiolate form) and maintaining the stability of the maleimide ring against hydrolysis.[3]

pH RangeImpact on ConjugationRecommendation
< 6.5 The concentration of the reactive thiolate anion is low, significantly slowing the rate of the desired conjugation reaction.[7]Use only if the stability of the biomolecule is a major concern at higher pH. Expect longer reaction times.
6.5 - 7.5 Optimal Range. Balances fast conjugation kinetics with high maleimide stability and selectivity for thiols over amines.[1][2][4]This is the recommended range for most applications to achieve high efficiency and specificity.
> 7.5 The rate of maleimide hydrolysis increases substantially.[1][3] Competing side reactions with primary amines (e.g., lysine residues) also become more significant.[2][3]Avoid for the conjugation step. This range may be used intentionally after conjugation to hydrolyze the thiosuccinimide ring, which can prevent retro-Michael reactions.[1][7]
Q4: Are there more stable alternatives to traditional maleimides?

Yes, several next-generation maleimides have been developed to improve stability and prevent unwanted side reactions.

  • Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that provide intramolecular catalysis of thiosuccinimide ring hydrolysis after the initial conjugation has occurred.[8] This rapid, controlled hydrolysis results in a stabilized ring-opened product that is resistant to retro-Michael reactions and subsequent thiol exchange in vivo.[8]

  • Maleimides with Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the maleimide structure can greatly accelerate the rate of the stabilizing ring-opening hydrolysis post-conjugation.[9]

  • Diiodomaleimides (DIM): These reagents offer rapid bioconjugation with reduced rates of hydrolysis before conjugation, making them suitable for more sterically hindered systems.[10]

Troubleshooting Guide

Q1: My conjugation yield is low and inconsistent. How do I troubleshoot for hydrolysis?

Low and variable yields are often a direct result of premature maleimide hydrolysis. Follow this workflow to diagnose and solve the issue.

G Start Start: Low Conjugation Yield CheckReagent 1. Check Reagent Prep: Was maleimide dissolved in anhydrous DMSO/DMF and used immediately in buffer? Start->CheckReagent ReagentYes Yes CheckReagent->ReagentYes Yes ReagentNo No CheckReagent->ReagentNo No CheckpH 2. Check Buffer pH: Is the reaction pH strictly between 6.5-7.5? ReagentYes->CheckpH FixReagent Solution: Prepare fresh maleimide stock in anhydrous solvent right before adding to buffer. ReagentNo->FixReagent pHYes Yes CheckpH->pHYes Yes pHNo No CheckpH->pHNo No CheckThiol 3. Check Thiol Availability: Did you reduce disulfide bonds (e.g., with TCEP)? pHYes->CheckThiol FixpH Solution: Adjust pH to 6.5-7.5. Use a calibrated pH meter. pHNo->FixpH ThiolYes Yes CheckThiol->ThiolYes Yes ThiolNo No CheckThiol->ThiolNo No CheckOther Problem likely not hydrolysis. Investigate other factors: - Molar ratio of reactants - Reaction time/temperature - Protein concentration ThiolYes->CheckOther FixThiol Solution: Add a reducing agent like TCEP prior to conjugation. ThiolNo->FixThiol

Caption: Troubleshooting workflow for low conjugation yield.

Troubleshooting Steps:

  • Reagent Preparation: Maleimide reagents are highly susceptible to hydrolysis in aqueous solutions.[6] Always prepare concentrated stock solutions in a dry, aprotic (anhydrous) solvent like DMSO or DMF.[1][4] These stock solutions should be aliquoted and stored at -20°C or -80°C.[1] Only add the stock solution to your aqueous reaction buffer immediately before starting the conjugation.[1][5]

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is strictly within the 6.5-7.5 range.[4][5] Do not rely on the stated pH of stock buffers without verification.

  • Ensure Thiol Availability: Maleimides only react with free sulfhydryl groups (-SH), not oxidized disulfide bonds (S-S).[4][6] If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation using an agent like TCEP (Tris(2-carboxyethyl)phosphine).[4] TCEP is advantageous because it does not contain thiols and does not need to be removed before adding the maleimide reagent.[2]

  • Optimize Molar Ratio: A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing biomolecule is a common starting point to drive the reaction.[4][6]

Q2: I observe an unexpected species in my analysis (LC-MS, SDS-PAGE). Could it be the hydrolyzed maleimide?

Yes, this is possible. If your maleimide-containing reagent hydrolyzes before conjugation, it will not react with your protein. In LC-MS analysis, you would fail to see the expected mass of the conjugate and would likely see a large peak corresponding to your unreacted protein. The hydrolyzed reagent itself may also be detectable, showing a mass increase of 18 Da (the mass of water) compared to the active maleimide.

Experimental Protocols

Protocol 1: Standard Maleimide-Thiol Conjugation

This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein in a suitable buffer

  • Maleimide-functionalized molecule (powder)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Degassed 100 mM phosphate buffer with 1-5 mM EDTA, pH 7.0-7.5.[5]

  • Reducing Agent (if needed): TCEP hydrochloride

  • Desalting column for purification

Procedure:

  • Protein Preparation (Reduction Step, if necessary): a. Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.[4][6] b. If disulfide bonds are present, add a 10-100 fold molar excess of TCEP.[4] c. Incubate at room temperature for 30-60 minutes. The protein is now ready for conjugation.[6]

  • Maleimide Reagent Preparation: a. Allow the vial of maleimide powder to equilibrate to room temperature before opening to prevent moisture condensation.[1] b. Immediately before use, prepare a 10-20 mM stock solution by dissolving the powder in anhydrous DMSO or DMF.[1][4] Vortex until fully dissolved.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[6] Keep the final DMSO/DMF concentration below 10% (v/v) to avoid protein denaturation.[4] b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[5][6] Protect the reaction from light if reagents are light-sensitive. c. The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.

  • Purification: a. Remove unreacted maleimide and other small molecules by passing the reaction mixture through a desalting or size-exclusion chromatography (SEC) column.

Protocol 2: Monitoring Maleimide Hydrolysis via RP-HPLC

This protocol can be used to determine the stability of a maleimide reagent in your chosen buffer over time.

Materials:

  • Maleimide-containing reagent

  • Reaction Buffer of interest (e.g., PBS, pH 7.4)

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in water

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a solution of your maleimide reagent in the Reaction Buffer at a known concentration (e.g., 1 mM).

  • Immediately inject a sample (t=0) onto the HPLC to get the initial peak corresponding to the active maleimide.

  • Incubate the remaining solution at a set temperature (e.g., 25°C).

  • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the reaction, quench it with an equal volume of Quenching Solution, and inject it onto the HPLC.

  • Monitor the decrease in the peak area of the active maleimide over time and the corresponding increase in the peak area of the hydrolyzed product (which will have a different retention time).

  • Calculate the half-life (t½) of the maleimide in your buffer by plotting the natural log of the active maleimide peak area versus time.

References

Technical Support Center: Optimizing Mal-PEG4-NH-Boc to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the conjugation of Mal-PEG4-NH-Boc to your protein of interest. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve successful and efficient bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for efficient conjugation?

A1: A molar excess of the this compound reagent is generally recommended to drive the conjugation reaction to completion.[1][2] The optimal ratio can vary depending on the specific protein and the number of available cysteine residues. A good starting point is a 10 to 20-fold molar excess of the maleimide reagent to the protein.[1][2][3][4][5][6][7][8] For some applications, a lower molar ratio of 2:1 to 5:1 may be sufficient, particularly with nanoparticles.[2][9] It is highly recommended to perform small-scale optimization experiments with varying molar ratios to determine the ideal condition for your specific protein.[6]

Q2: What is the ideal pH for the conjugation reaction?

A2: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][5] Within this pH range, the thiol group of the cysteine residue is sufficiently nucleophilic to react with the maleimide group, while minimizing side reactions with other amino acid residues like lysine.[1][5] Buffers such as PBS, HEPES, or Tris at a pH of 7.0-7.5 are suitable for this reaction.[4][5][6][7][9][10]

Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?

A3: Yes, it is crucial to reduce any disulfide bonds to generate free thiol (-SH) groups, as maleimides do not react with disulfides.[6][9][10] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective and does not need to be removed before the conjugation step.[4][11] A 10 to 100-fold molar excess of TCEP is typically used, with an incubation time of 20-60 minutes at room temperature.[2][3][5][9][10][12]

Q4: What are the recommended reaction time and temperature for the conjugation?

A4: The conjugation reaction can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[2][3][6][7][8][12] The choice between room temperature and 4°C often depends on the stability of your protein.[4][7] Shorter incubation times at room temperature are often sufficient for efficient conjugation.[1]

Q5: How should I prepare the this compound stock solution?

A5: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-20 mM).[2][3][4][5][6][7][10] It is critical to prepare the stock solution fresh immediately before use to avoid hydrolysis of the maleimide group, which would render it unreactive.[5] Unused stock solutions can be stored at -20°C for up to a month, protected from light and moisture.[4][6][7]

Troubleshooting Guide

Issue: Low or No Conjugation Yield

Possible Cause Troubleshooting Step
Suboptimal Molar Ratio Empirically test a range of this compound to protein molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition for your specific protein.[2][5][6]
Incorrect pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][5] Outside this range, the reaction rate can be significantly reduced or side reactions can occur.[1][5]
Incomplete Disulfide Bond Reduction Confirm that disulfide bonds are fully reduced by using a sufficient excess of a reducing agent like TCEP.[9][10] You can verify the presence of free thiols using Ellman's reagent.
Maleimide Hydrolysis Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use.[5] Avoid storing the reagent in aqueous solutions.[5]
Thiol Oxidation Use degassed buffers to minimize oxygen in the reaction mixture, which can lead to the re-oxidation of thiols to disulfides.[6][9][10]
Presence of Thiols in Buffer Ensure that your buffer does not contain any thiol-containing compounds (e.g., dithiothreitol [DTT]), which would compete with your protein for reaction with the maleimide.[4][10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the conjugation of this compound to a protein.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Molar Ratio (Maleimide:Protein) 10:1 to 20:1A good starting point for optimization.[1][2][3][4][5][6][7][8]
pH 6.5 - 7.5Optimal for specific and efficient reaction with thiols.[1][2][5]
Temperature 4°C to Room Temperature (20-25°C)4°C for sensitive proteins; room temperature for faster reaction.[1][7]
Reaction Time 1-4 hours to overnightDepends on temperature and protein stability.[1][3][8][12]
Protein Concentration 1-10 mg/mLA typical concentration range for efficient conjugation.[3][5][6][7][9][10]

Table 2: Disulfide Reduction Parameters

ParameterRecommended ConditionNotes
Reducing Agent TCEPDoes not need to be removed prior to conjugation.[4]
Molar Excess of TCEP 10 to 100-foldEnsures complete reduction of disulfide bonds.[2][5][9][10]
Incubation Time 20-60 minutesAt room temperature.[3][5][9]

Experimental Protocols & Workflows

General Protocol for this compound Conjugation

This protocol provides a general framework for conjugating this compound to a cysteine-containing protein. Optimization may be required for your specific application.

  • Protein Preparation:

    • Dissolve your protein in a degassed conjugation buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[3][5][6][7][9][10]

  • Disulfide Bond Reduction (if necessary):

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[2][5][9][10]

    • Incubate for 20-60 minutes at room temperature.[3][5][9]

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2][3][4][5][6][7][10]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the protein solution with gentle mixing.[2][3]

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.[2][3][6][7][8][12] Protect from light if your protein is light-sensitive.[3]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small excess of a thiol-containing molecule such as L-cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.[2][8][11][13]

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[2][3][13]

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to verify the conjugation.[3]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction protein_prep Prepare Protein (1-10 mg/mL in degassed buffer, pH 7.0-7.5) disulfide_reduction Reduce Disulfide Bonds (10-100x TCEP, 20-60 min @ RT) protein_prep->disulfide_reduction conjugation Incubate (10-20x molar excess, 1-4h @ RT or O/N @ 4°C) disulfide_reduction->conjugation linker_prep Prepare this compound (10-20 mM in anhydrous DMSO/DMF) linker_prep->conjugation quench Quench (Optional) (e.g., L-cysteine) conjugation->quench purify Purify (SEC, Dialysis) quench->purify characterize Characterize (SDS-PAGE, MS) purify->characterize

A generalized workflow for the conjugation of this compound to a protein.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Solutions start Low Conjugation Yield check_ratio Is molar ratio optimized (start with 10-20x)? start->check_ratio check_ph Is pH between 6.5-7.5? check_ratio->check_ph Yes optimize_ratio Optimize molar ratio check_ratio->optimize_ratio No check_reduction Were disulfides fully reduced? check_ph->check_reduction Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_linker_prep Was linker prepared fresh in anhydrous solvent? check_reduction->check_linker_prep Yes ensure_reduction Ensure sufficient TCEP and incubation time check_reduction->ensure_reduction No prepare_fresh_linker Prepare fresh linker solution check_linker_prep->prepare_fresh_linker No end end check_linker_prep->end Yes (Consult further documentation)

A decision tree to troubleshoot low conjugation yield.

References

Troubleshooting low conjugation efficiency with Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the use of Mal-PEG4-NH-Boc, particularly focusing on overcoming low conjugation efficiency.

Troubleshooting Guide: Low Conjugation Efficiency

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my conjugation yield unexpectedly low or nonexistent?

Low or no conjugation efficiency is a frequent challenge that can often be attributed to several key factors related to reagent stability, reaction conditions, and the state of the target molecule.

Potential Causes and Solutions:

Potential CauseDetailed ExplanationRecommended Solution(s)
Inactive Maleimide Reagent The maleimide group is susceptible to hydrolysis, especially at neutral to high pH, which opens the maleimide ring and renders it unreactive towards thiols.[1][2][3] This is a primary cause of conjugation failure.[3]Use Fresh Reagent: Always prepare aqueous solutions of this compound immediately before use.[3] • Proper Storage: For storage, dissolve the linker in a dry, biocompatible organic solvent such as anhydrous DMSO or DMF and store at -20°C or -80°C, protected from moisture.[3][4]
Oxidized or Inaccessible Thiols The target cysteine residues on your protein or peptide may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[1][5] Thiols can also be sensitive to oxidation from dissolved oxygen or trace metal ions in buffers.[5][6]Reduce Disulfide Bonds: Pre-treat your thiol-containing molecule with a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1][5] A 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature is a good starting point.[1][7] • Prevent Re-oxidation: Use degassed buffers for all steps.[5] Consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that catalyze oxidation.[5][6]
Suboptimal Reaction pH The pH of the reaction is critical. The optimal range for maleimide-thiol conjugation is 6.5-7.5.[8][9] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate form.[3][8] Above pH 7.5, maleimide hydrolysis accelerates, and the linker can lose specificity by reacting with primary amines (e.g., lysine residues).[2][8][9]Verify Buffer pH: Carefully prepare and validate that your reaction buffer is within the optimal 6.5-7.5 range.[3]
Presence of Competing Nucleophiles Thiol-containing reducing agents like Dithiothreitol (DTT) and β-Mercaptoethanol (BME) will compete with your target molecule for the maleimide, drastically reducing your yield.[5] High concentrations of primary amines in your buffer (e.g., Tris) can also be problematic at pH values above 7.5.[2]Remove Competing Thiols: If DTT or BME are used for reduction, they must be completely removed via a desalting column or dialysis before adding the this compound.[5][10] • Choose Appropriate Buffers: Use buffers that do not contain primary amines, such as PBS or HEPES, especially if the pH is at the higher end of the optimal range.[11]
Incorrect Stoichiometry An insufficient molar ratio of the this compound linker to the thiol-containing molecule can result in low conjugation efficiency.[9]Optimize Molar Ratio: Start with a 10-20 fold molar excess of the this compound linker relative to the thiol-containing molecule.[9] This ratio may require optimization for your specific application.[9][12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation and why?

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[4] This range provides a crucial balance between reaction rate and selectivity.[8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][4] Below pH 6.5, the reaction slows down because the thiol group is less nucleophilic.[4] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react with primary amines, leading to unwanted side products.[4]

Q2: Can I have a reducing agent present during my conjugation reaction?

It depends on the type of reducing agent.[5]

  • DTT and BME: No. These contain free thiols and will react directly with the maleimide group. They must be removed before initiating the conjugation.[5]

  • TCEP: Yes, with caution. TCEP is a phosphine-based reducing agent and does not contain a thiol, so it won't directly compete for the maleimide.[5] For this reason, it is the preferred reducing agent.[5] However, excess TCEP can still slowly react with the maleimide group, so using the minimum effective concentration is recommended.[5] In many protocols, excess TCEP does not need to be removed before conjugation.[4]

Q3: My final conjugate appears to be unstable. What could be the cause?

The instability of the final conjugate is often due to the reversibility of the maleimide-thiol linkage through a process called a retro-Michael reaction.[1][13] This can lead to the exchange of the conjugated molecule, especially in the presence of other thiols like glutathione in vivo.[1][13]

To improve stability, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[9] This can be achieved by incubating the purified conjugate at a slightly elevated pH (e.g., 8.5-9.0).[4][9]

Q4: What are the common side reactions I should be aware of?

The primary side reactions in maleimide-thiol chemistry include:

  • Maleimide Hydrolysis: The opening of the maleimide ring by water, which inactivates the linker. This is more pronounced at pH > 7.5.[3][8]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[8][9]

  • Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[8][14] This is more prominent at physiological or higher pH.[8]

Q5: How should I prepare and store my this compound?

To prevent hydrolysis, this compound should be stored as a solid at -20°C or -80°C, protected from moisture. For experimental use, prepare a stock solution in an anhydrous organic solvent like DMSO or DMF immediately before the conjugation reaction.[3][4] Avoid storing maleimides in aqueous buffers for extended periods.[2][4]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol outlines the standard procedure for conjugating this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Degassed PBS or HEPES, pH 6.5-7.5, containing 1-5 mM EDTA.[5][11]

  • Reducing Agent (Optional): TCEP solution (10 mM)

  • Quenching Solution (Optional): Cysteine or β-mercaptoethanol (1 M)

  • Purification tools: Desalting column (e.g., PD-10), dialysis cassette, or HPLC system.[9]

Procedure:

  • Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[15]

  • Disulfide Reduction (if necessary):

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[1][15]

    • Incubate for 20-60 minutes at room temperature.[7][15]

  • Prepare Maleimide Linker: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][15]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution with gentle stirring.[9]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[4][9] Protect the reaction from light.[15]

  • Quench Reaction (Optional): To stop the reaction, add an excess of a thiol-containing molecule like cysteine to react with any unreacted maleimide groups.[9]

  • Purification: Remove excess, unreacted linker and other small molecules using size-exclusion chromatography, dialysis, or another suitable purification method.[9]

Protocol 2: Post-Conjugation Hydrolysis for Increased Stability

This protocol describes how to increase the stability of the conjugate by hydrolyzing the thiosuccinimide ring.

Procedure:

  • Complete Conjugation: Follow Protocol 1, including the purification step, to obtain the purified conjugate.

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).[4]

  • Incubation: Incubate the solution at room temperature or 37°C.[1]

  • Monitoring: Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.[4]

  • Re-neutralization: Neutralize the solution back to pH 7.0-7.5 for storage or downstream applications.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Thiol_Molecule 1. Prepare Thiol-Molecule (Protein/Peptide) in degassed buffer (pH 6.5-7.5) + EDTA Reduction 2. Reduce Disulfides (Optional) Add TCEP (10-100x excess) Incubate 30-60 min Thiol_Molecule->Reduction Conjugation 4. Conjugation Reaction Add maleimide to thiol solution Incubate 2h (RT) or overnight (4°C) Reduction->Conjugation Maleimide_Prep 3. Prepare this compound Dissolve in anhydrous DMSO or DMF Maleimide_Prep->Conjugation Quench 5. Quench Reaction (Optional) Add excess free thiol (e.g., cysteine) Conjugation->Quench Purification 6. Purification Size-Exclusion Chromatography or Dialysis Quench->Purification Stabilization 7. Stabilization (Optional) Adjust pH to 8.5-9.0 Incubate to hydrolyze ring Purification->Stabilization Analysis 8. Characterization (e.g., MS, HPLC, SDS-PAGE) Purification->Analysis Stabilization->Analysis G cluster_checks Troubleshooting Checks cluster_solutions Solutions Start Low Conjugation Efficiency Observed Check_Maleimide Is Maleimide Reagent Active? Start->Check_Maleimide Check_Thiols Are Free Thiols Available? Start->Check_Thiols Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Sol_Maleimide Prepare fresh linker solution from solid stock in anhydrous DMSO/DMF. Store properly. Check_Maleimide->Sol_Maleimide No Sol_Thiols Reduce disulfide bonds (TCEP). Use degassed buffers + EDTA to prevent re-oxidation. Check_Thiols->Sol_Thiols No Sol_Conditions Adjust pH to 6.5-7.5. Optimize linker:thiol molar ratio. Remove competing thiols (DTT/BME). Check_Conditions->Sol_Conditions No Result Improved Conjugation Yield Sol_Maleimide->Result Sol_Thiols->Result Sol_Conditions->Result

References

Technical Support Center: Maleimide Linker Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during bioconjugation experiments using maleimide linkers.

Maleimide Hydrolysis

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[1][2] This is a significant problem because the ring-opened maleimide can no longer react with thiol groups, leading to low or no conjugation efficiency.[1][3] This reaction is accelerated at neutral to alkaline pH.[1][]

Q2: How can I detect if my maleimide reagent has hydrolyzed?

A2: Premature hydrolysis of the maleimide linker is a primary cause of low conjugation yields.[5] You can indirectly assess the activity of your maleimide stock by performing a control reaction with a known concentration of a thiol-containing small molecule, like glutathione, and quantifying the unreacted thiol.[3] A more direct approach is to use analytical techniques like mass spectrometry to check for the mass corresponding to the hydrolyzed maleimide.

Q3: What is the optimal pH to prevent maleimide hydrolysis before conjugation?

A3: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][6][7][8] Below pH 6.5, the conjugation reaction is slow.[6][8] Above pH 7.5, the rate of maleimide hydrolysis increases significantly.[1][6][9] Therefore, maintaining the pH strictly within the 6.5-7.5 range is critical.[6][10]

Q4: How should I store my maleimide reagents to minimize hydrolysis?

A4: Maleimide reagents should be stored as a dry powder or dissolved in a dry, biocompatible organic solvent like DMSO or DMF at -20°C or -80°C.[1] Aqueous solutions of maleimides are not recommended for long-term storage and should always be prepared immediately before use.[1][9]

Troubleshooting Guide: Low Conjugation Yield

If you are experiencing low or no conjugation, premature hydrolysis of the maleimide linker is a likely cause.[5] Follow this guide to troubleshoot the issue.

Potential Cause Recommended Solution
Hydrolyzed Maleimide Reagent Always prepare fresh aqueous solutions of maleimide reagents right before the experiment.[1] For storage, use anhydrous DMSO or DMF.[1][11]
Suboptimal Reaction pH Ensure your reaction buffer is carefully prepared and validated to be within the pH 6.5-7.5 range.[1][10] Buffers like PBS, Tris, or HEPES are suitable.[12]
Presence of Primary/Secondary Amines in Buffer Avoid buffers containing primary or secondary amines (e.g., Tris) if the pH is above 7.5, as they can react with the maleimide.[9][12]
Long Incubation in Aqueous Buffer Minimize the time the maleimide reagent is in an aqueous buffer before the addition of the thiol-containing molecule.
Quantitative Data: pH and Maleimide Stability

The stability of the maleimide group is highly dependent on the pH of the solution.

pH RangeEffect on Maleimide GroupImpact on Conjugation
< 6.5Maleimide group is relatively stable.Thiol-maleimide reaction rate is significantly slower as the thiol is less likely to be in its reactive thiolate form.[6][10]
6.5 - 7.5Optimal balance between reactivity and stability.[6][11]This is the recommended range for efficient and selective thiol conjugation.[7][8][11]
> 7.5Rate of hydrolysis increases substantially.[1][6][7]Loss of active maleimide reagent, leading to lower conjugation yields. Increased reactivity towards primary amines.[7][9]
Experimental Protocol: Preparing and Handling Maleimide Reagents

This protocol outlines the best practices for preparing and handling maleimide reagents to minimize hydrolysis.

Materials:

  • Maleimide-functionalized reagent (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Degassed reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5)[12][13]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Allow the vial of lyophilized maleimide reagent to equilibrate to room temperature before opening to prevent condensation.[12]

  • Under a stream of inert gas, add the required volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mg in 100 µL).[13][14]

  • Vortex briefly to ensure the reagent is fully dissolved.

  • This stock solution can be stored at -20°C for future use, though fresh preparations are always recommended.[15]

  • Immediately before initiating the conjugation reaction, dilute the required amount of the stock solution into the final, degassed reaction buffer.

  • Add the freshly prepared aqueous maleimide solution to your thiol-containing sample without delay.

Diagram: Maleimide Hydrolysis Pathway

Maleimide_Hydrolysis cluster_reaction Maleimide Hydrolysis Maleimide Maleimide (Reactive) Transition + H₂O (pH > 7.5) Maleimide->Transition Maleamic_Acid Maleamic Acid (Unreactive) Transition->Maleamic_Acid ph_dependent_reactivity cluster_input Reactants cluster_conditions Reaction Conditions cluster_output Products Maleimide Maleimide pH_low pH 6.5 - 7.5 pH_high pH > 7.5 Thiol Protein-SH (Cysteine) Thiol->pH_low Thiol->pH_high Amine Protein-NH₂ (Lysine) Amine->pH_high Thioether Desired Product (Thioether Bond) pH_low->Thioether ~1000x faster pH_high->Thioether Amine_Adduct Side Product (Amine Adduct) pH_high->Amine_Adduct Competitive Reaction Adduct_Fates cluster_main Thiol-Maleimide Adduct Fate cluster_undesirable Undesirable Pathway cluster_desirable Desirable Pathway Adduct Thiosuccinimide Adduct (Reversible) Retro Retro-Michael Reaction Adduct->Retro Hydrolysis Ring Hydrolysis (pH 8.5-9.0) Adduct->Hydrolysis Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Retro->Thiol_Exchange Stable_Product Stable Ring-Opened Product (Irreversible) Hydrolysis->Stable_Product

References

Technical Support Center: Enhancing the Stability of Maleimide-Thiol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of maleimide-thiol conjugates. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in maleimide-thiol conjugates?

A1: The instability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily due to two competing chemical reactions:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione, the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1][2]

  • Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by water. This process is accelerated at basic pH (above 7.5). While this prevents the retro-Michael reaction and stabilizes the conjugate, it also introduces two isomeric products, which may be undesirable.[1]

Q2: How does pH affect the stability of the maleimide-thiol linkage?

A2: pH is a critical factor throughout the conjugation process. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[3][4][5]

  • Below pH 6.5: The conjugation rate slows significantly as the thiol group is more likely to be protonated and less nucleophilic.[3]

  • Above pH 7.5: The maleimide group becomes susceptible to direct hydrolysis, rendering it inactive. Additionally, the reaction with primary amines (e.g., lysine residues) becomes a competitive side reaction, leading to a loss of selectivity.[3][5]

  • Post-conjugation: A higher pH (e.g., 8.5-9.0) can be intentionally used to accelerate the hydrolysis of the thiosuccinimide ring, forming a stable ring-opened product that is resistant to the retro-Michael reaction.[2][5]

Q3: What is a thiol exchange reaction and why is it problematic?

A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction. Once the conjugate reverts to its maleimide and thiol precursors, the maleimide is free to react with other available thiols. In a biological system, highly abundant thiols like glutathione or albumin can effectively "steal" the maleimide-linked payload from its intended target. This is particularly problematic for applications like antibody-drug conjugates (ADCs), as it leads to premature drug release, reduced therapeutic efficacy, and potential off-target toxicities.[1][2]

Q4: Are there more stable alternatives to traditional maleimides?

A4: Yes, significant research has led to the development of "next-generation maleimides" (NGMs) designed to overcome these instability issues. Examples include:

  • Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that accelerate the stabilizing ring-opening hydrolysis reaction immediately after conjugation.[6]

  • Disulfide Re-bridging Maleimides: These reagents, such as dibromomaleimides, can react with both thiols from a reduced disulfide bond (e.g., in an antibody hinge region), creating a stable, bridged structure.[7][8]

  • Maleimides that undergo Transcyclization: When a maleimide is conjugated to a peptide with an N-terminal cysteine, the resulting succinimide can undergo a transcyclization to form a more stable six-membered thiazine ring.[9][10]

Instability and Stabilization Pathways

The stability of a maleimide-thiol conjugate is a balance between two competing pathways: the reversible retro-Michael reaction leading to deconjugation, and the irreversible hydrolysis of the succinimide ring leading to a stable product.

Competing Pathways for Maleimide-Thiol Conjugates Maleimide + Thiol Maleimide + Thiol Thiosuccinimide Adduct Thiosuccinimide Adduct Maleimide + Thiol->Thiosuccinimide Adduct Michael Addition Deconjugated Maleimide + Thiol Deconjugated Maleimide + Thiol Thiosuccinimide Adduct->Deconjugated Maleimide + Thiol Retro-Michael Reaction (Reversible) Stable Hydrolyzed Adduct Stable Hydrolyzed Adduct Thiosuccinimide Adduct->Stable Hydrolyzed Adduct Hydrolysis (Irreversible) Thiol Exchange Product Thiol Exchange Product Deconjugated Maleimide + Thiol->Thiol Exchange Product + Competing Thiol

Caption: Competing instability and stabilization pathways for maleimide-thiol conjugates.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with maleimide-thiol conjugates.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive Maleimide Reagent: The maleimide may have hydrolyzed due to improper storage or handling.[3][4] 2. Oxidized Thiol Groups: The thiol groups on your biomolecule may have formed disulfide bonds, which are unreactive with maleimides.[11][12] 3. Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.[3][4] 4. Insufficient Molar Excess: The molar ratio of the maleimide reagent to the biomolecule is too low.[13] 5. Steric Hindrance: The conjugation site may be sterically hindered, preventing the maleimide and thiol from reacting.[14][15]1. Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3][4] 2. Perform a pre-reduction step with a non-thiol reducing agent like TCEP to break disulfide bonds.[11][12] 3. Ensure the reaction buffer is within the optimal pH range using a calibrated pH meter.[3][4] 4. Increase the molar excess of the maleimide reagent. A 10-20 fold excess is a common starting point.[13] 5. If possible, use a longer, flexible linker on your maleimide reagent to overcome steric hindrance.[14][15]
Conjugate Instability and Payload Loss 1. Retro-Michael Reaction: The thiosuccinimide linkage is reverting, leading to deconjugation.[1][2] 2. Presence of Competing Thiols: Residual reducing agents or high concentrations of thiols in the storage buffer can promote thiol exchange.[2]1. After conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 and incubating until the reaction is complete, then re-neutralize for storage.[2][5] 2. Use a next-generation maleimide (e.g., N-aryl maleimide, dibromomaleimide) that forms a more stable conjugate.[1][6][7] 3. Ensure all competing thiols are removed after the reaction, for example, by using a desalting column.[13]
Formation of Unexpected Byproducts 1. Reaction with Amines: If the pH is too high (>7.5), the maleimide can react with lysine residues.[3][5] 2. Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearrangement to a six-membered thiazine ring.[9][10]1. Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiols.[3][5] 2. If conjugating to an N-terminal cysteine, either accept the more stable thiazine product or perform the conjugation at a lower pH (6.0-6.5) to minimize the rearrangement.[9][10]
Protein Aggregation During Conjugation 1. Hydrophobic Interactions: The addition of a hydrophobic maleimide reagent can increase the overall hydrophobicity of the protein, leading to aggregation.[16] 2. Over-modification: A high degree of conjugation can alter the protein's surface properties and promote aggregation.[16]1. Use maleimide reagents with hydrophilic linkers, such as polyethylene glycol (PEG), to improve the solubility of the conjugate.[16] 2. Optimize the molar ratio of the maleimide reagent to the protein to avoid over-modification.[16]

Quantitative Data on Conjugate Stability

The stability of maleimide-thiol conjugates is highly dependent on their chemical structure. The following tables summarize key quantitative data from the literature.

Table 1: Half-life of Conversion for N-Substituted Maleimide Conjugates with Glutathione [17]

N-Substituted MaleimideConjugated Thiol (pKa)Half-life of Conversion (hours)
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (6.6)18
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (6.6)3.1
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (6.6)12.3
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (9.5)258

Table 2: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide ADCs [6]

Maleimide TypeCondition% Deconjugation after 7 days
N-alkyl maleimideThiol-containing buffer35-67%
N-aryl maleimideThiol-containing buffer<20%
N-alkyl maleimideSerum35-67%
N-aryl maleimideSerum<20%

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Protein solution

  • Maleimide reagent

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5, degassed)

  • Reducing Agent (e.g., TCEP)

  • Quenching Reagent (e.g., L-cysteine)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[11][12]

  • Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate at room temperature for 20-30 minutes.[11][12]

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution.[3][4]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.[13]

  • Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive maleimide.[11][18]

  • Quenching (Optional): To cap any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of 10-50 mM and incubate for an additional 15-30 minutes.[3][19]

  • Purification: Remove excess maleimide reagent, reducing agent, and quenching reagent using a desalting column or another appropriate chromatographic method.[18]

General Maleimide-Thiol Conjugation Workflow A Prepare Protein Solution B Reduce Disulfide Bonds (optional) A->B D Conjugation Reaction B->D C Prepare Maleimide Reagent C->D E Incubate D->E F Quench Reaction (optional) E->F G Purify Conjugate F->G

Caption: A general workflow for maleimide-thiol conjugation.

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

This protocol describes how to induce the hydrolysis of the thiosuccinimide ring to create a more stable conjugate.

Materials:

  • Purified maleimide-thiol conjugate

  • High pH Buffer (e.g., 0.1 M phosphate buffer, pH 8.5-9.0)

  • Neutralization Buffer (e.g., 0.1 M phosphate buffer, pH 6.5)

  • Mass Spectrometer

Procedure:

  • pH Adjustment: After purification of the conjugate, exchange the buffer to the High pH Buffer.

  • Incubation: Incubate the conjugate solution at room temperature or 37°C.[2]

  • Monitoring: Monitor the progress of the hydrolysis by mass spectrometry. A successful hydrolysis will result in a mass increase of 18 Da, corresponding to the addition of a water molecule.

  • Neutralization: Once the hydrolysis is complete, neutralize the solution by exchanging the buffer to a neutral storage buffer (e.g., PBS, pH 7.0-7.4).[2]

Protocol 3: Stability Assessment by HPLC

This protocol provides a general method to assess the stability of a maleimide conjugate in the presence of a competing thiol.

Materials:

  • Purified maleimide conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator at 37°C

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

Procedure:

  • Sample Preparation: Prepare a solution of the maleimide conjugate at a known concentration (e.g., 50 µM) in PBS, pH 7.4.

  • Initiate Degradation: Add a high concentration of GSH (e.g., 5 mM) to the conjugate solution.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of the quenching solution.

  • HPLC Analysis: Analyze the samples by HPLC to separate and quantify the intact conjugate, deconjugated components, and any thiol exchange products.

  • Data Analysis: Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics.

Troubleshooting Workflow for Low Conjugation Yield rect rect start Low Conjugation Yield q1 Is Maleimide Reagent Fresh? start->q1 a1_no Prepare fresh maleimide solution q1->a1_no No q2 Are Thiols Available? q1->q2 Yes a1_no->q2 a2_no Reduce disulfide bonds with TCEP q2->a2_no No q3 Is pH 6.5-7.5? q2->q3 Yes a2_no->q3 a3_no Adjust buffer pH q3->a3_no No q4 Is Molar Ratio Sufficient? q3->q4 Yes a3_no->q4 a4_no Increase maleimide excess q4->a4_no No success Improved Yield q4->success Yes a4_no->success

Caption: A logical workflow for troubleshooting low yield in maleimide conjugation experiments.

References

Technical Support Center: Best Practices for Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and prevent unwanted side reactions during the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The principal cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3] This carbocation is formed upon the cleavage of the Boc group with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2][4] This electrophilic intermediate can then alkylate any nucleophilic sites within the substrate, leading to undesired byproducts.[1][2][3]

Q2: Which amino acid residues are most susceptible to these side reactions?

A2: Nucleophilic amino acid residues are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][2]

Other nucleophilic functionalities, such as electron-rich aromatic rings, thiols, and guanidino groups, are also at risk.[2]

Q3: How can I prevent the formation of tert-butylation byproducts?

A3: The most effective strategy is to incorporate "scavengers" into your deprotection reaction mixture.[1][2] Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than your molecule of interest.[2] They effectively trap the carbocation before it can react with sensitive residues in your substrate.[2]

Q4: What are some common scavengers and when should I use them?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective scavenger for trapping the tert-butyl cation, often used in combination with water.[1][2][3]

  • Water (H₂O): Traps the cation to form tert-butanol.[2]

  • Thioanisole: Particularly useful for protecting both methionine and tryptophan residues.[2]

  • 1,2-Ethanedithiol (EDT): A commonly used scavenger for cysteine-containing compounds and also effective for tryptophan.[1][3]

  • Phenol: Acts as a decoy for the tert-butyl cation, protecting tyrosine residues.[3]

A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1]

Q5: My Boc deprotection is sluggish or incomplete. What can I do?

A5: Incomplete deprotection can be caused by several factors, including insufficient acid strength, short reaction times, low temperature, or steric hindrance.[1][5][6] To troubleshoot this, you can:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% or even neat TFA for short durations if the substrate is stable).[2][5][6]

  • Extend the reaction time and monitor progress by TLC or LC-MS.[2][6]

  • Allow the reaction to warm from 0°C to room temperature.[5] Gentle warming (e.g., to 40°C) can also be considered, but be mindful of potential increases in side reactions.[1]

  • For highly resistant substrates, consider a stronger acid system like 4M HCl in dioxane.[5][6]

Q6: Are there milder alternatives to TFA for deprotecting acid-sensitive compounds?

A6: Yes, several milder methods can be employed when TFA is too harsh for other functional groups in the molecule.[4][5] These include:

  • HCl in an organic solvent: 4M HCl in dioxane is a common and more potent alternative to TFA/DCM.[5][6]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[5]

  • Oxalyl chloride in methanol: This provides a very mild method that is tolerant of acid-labile esters.[2][7][8]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water can achieve deprotection without any acid.[5][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during Boc deprotection experiments.

Issue Possible Cause Recommended Solution Experimental Protocol Reference
Unexpected mass increase of +56 Da Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][3]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. For Trp, use TIS or anisole. For Met, use thioanisole. For Cys, use EDT.[1]Protocol 2
Incomplete or slow reaction Insufficient acid strength, low temperature, or steric hindrance.[3][5][6]Increase TFA concentration, extend reaction time, or warm the reaction to room temperature. For very hindered groups, consider using 4M HCl in dioxane.[3][5][6]Protocol 1, Protocol 3
Degradation of other acid-labile groups The strong acidic conditions (e.g., TFA) are not compatible with other protecting groups or functionalities in the molecule.[2][10]Switch to a milder deprotection method such as HCl in dioxane, a Lewis acid, or thermal deprotection.[2][4][5]Protocol 3, Protocol 4
Trifluoroacetylation of the deprotected amine A side reaction that can occur when using TFA, especially in solid-phase synthesis.[11]Use HCl in an organic solvent (e.g., dioxane) for deprotection instead of TFA.[11]Protocol 3
Oxidation of Methionine (+16 Da mass shift) The methionine thioether is oxidized to methionine sulfoxide, especially if reagents are not fresh.[3]Add reducing agents like ammonium iodide (NH₄I) or dimethyl sulfide (DMS) to the cleavage cocktail.[3]Protocol 2

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is suitable for most standard Boc deprotections where side reactions are not a major concern.

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[1]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene (3x) to remove residual TFA.[2][6]

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[1]

Protocol 2: Boc Deprotection with a Scavenger Cocktail

This protocol is recommended when the substrate contains sensitive amino acid residues prone to alkylation.

  • Dissolve the Boc-protected compound in a minimal amount of DCM.

  • Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1] Adjust the scavenger composition based on the amino acids present in your peptide.

  • Add the deprotection cocktail to the substrate at room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

Protocol 3: Milder Boc Deprotection using HCl in Dioxane

This method is an alternative to TFA and can be more effective for certain substrates or when trying to avoid trifluoroacetylation.

  • Dissolve the Boc-protected compound in a suitable solvent like dioxane or ethyl acetate.

  • Add a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring for completion.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt can be used directly or neutralized.

Protocol 4: Thermal Boc Deprotection in Water

This is an environmentally friendly method suitable for some substrates, avoiding the use of any acid.[5][9]

  • Suspend or dissolve the N-Boc protected amine in water.

  • Heat the mixture to reflux (around 100°C).[9]

  • Monitor the reaction by TLC. The transformation is often complete within 15 minutes to a few hours.[9]

  • After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane).[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected amine.[9]

Visualizations

G start Start Boc Deprotection check_completion Is Deprotection Complete? start->check_completion check_side_products Are Side Products Observed? check_completion->check_side_products Yes increase_conditions Increase Acid Conc. / Time / Temp. check_completion->increase_conditions No add_scavengers Add Scavengers (TIS, Water, EDT, etc.) check_side_products->add_scavengers Yes (+56 Da) check_acid_labile Other Acid-Labile Groups Present? check_side_products->check_acid_labile No increase_conditions->check_completion use_stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) increase_conditions->use_stronger_acid Still Incomplete use_stronger_acid->check_completion add_scavengers->start use_milder_method Use Milder Method (e.g., Thermal, Lewis Acid) check_acid_labile->use_milder_method Yes end_success Deprotection Successful check_acid_labile->end_success No use_milder_method->start

Caption: Troubleshooting workflow for Boc deprotection.

G cluster_reagents Reagents cluster_process Process cluster_products Products Boc_Substrate Boc-Protected Substrate Mix Mix Reagents at Room Temp Boc_Substrate->Mix TFA Trifluoroacetic Acid (TFA) TFA->Mix Scavenger Scavenger (e.g., TIS) Scavenger->Mix Solvent Solvent (e.g., DCM) Solvent->Mix Reaction Stir for 1-2 hours (Monitor by TLC/LC-MS) Mix->Reaction Workup Evaporate Solvent & Excess TFA Reaction->Workup Deprotected_Amine Deprotected Amine (TFA Salt) Workup->Deprotected_Amine Byproducts Trapped Scavenger & t-Butanol Workup->Byproducts

Caption: Experimental workflow for Boc deprotection with scavengers.

References

Technical Support Center: Troubleshooting Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with non-specific binding in maleimide-based bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in maleimide-based bioconjugation?

A1: Non-specific binding in maleimide-based bioconjugation can arise from several factors:

  • Reaction with other nucleophiles: While maleimides are highly selective for thiol groups (sulfhydryls) on cysteine residues within an optimal pH range, this selectivity diminishes at higher pH values. Above pH 7.5, maleimides can react with other nucleophilic groups, most notably the primary amines on lysine residues.[1][2][3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][3][4][5]

  • Hydrophobic and electrostatic interactions: The bioconjugation reagents or the biomolecules themselves can possess hydrophobic or charged regions.[1][2] These regions can lead to non-specific adsorption to the surfaces of reaction vessels or other biomolecules.[1]

  • Ineffective purification: The presence of unreacted maleimide reagent after the conjugation reaction can lead to non-specific labeling in subsequent steps.[2]

Q2: How does pH influence the specificity and efficiency of maleimide conjugation?

A2: pH is a critical parameter in maleimide chemistry. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][4][5][6]

  • Below pH 6.5: The reaction rate decreases because the concentration of the reactive thiolate anion (-S⁻) is reduced.[1][5]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines becomes a more significant side reaction, leading to a loss of selectivity.[1][2][3][4][5][6]

Q3: My protein's cysteine residues are involved in disulfide bonds. How does this affect conjugation?

A3: Maleimides react with free sulfhydryl groups (-SH), not with disulfide bonds (-S-S-).[7][8] Therefore, if the cysteine residues in your protein are forming disulfide bridges, these bonds must be reduced to free up the thiol groups for conjugation.[1][7][8]

Q4: What is the purpose of quenching a maleimide reaction?

A4: Quenching is a crucial step to terminate the conjugation reaction and cap any unreacted maleimide groups.[1][5] This prevents the maleimide from reacting non-specifically with other molecules in subsequent experimental steps or applications.[1] Small, thiol-containing molecules such as L-cysteine, 2-mercaptoethanol, or dithiothreitol (DTT) are commonly used as quenching agents.[1][5]

Q5: How can I remove unreacted maleimide and other small molecules after conjugation?

A5: Purification is essential to obtain a clean conjugate and minimize non-specific binding.[1][2] Common methods for removing small molecules include:

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on size, allowing the larger conjugate to be separated from smaller, unreacted maleimides and quenching agents.[1]

  • Dialysis/Diafiltration: These techniques are effective for removing small molecules from large protein conjugates by exchanging the buffer.[1]

Troubleshooting Guides

Problem: High Background or Non-Specific Labeling

This is one of the most common issues encountered in maleimide-based conjugation. The following decision tree can help diagnose and resolve the problem.

G cluster_ph Reaction pH cluster_outcomes Reaction Outcomes ph_low < 6.5 slow_thiol Slow Thiol Reaction ph_low->slow_thiol Decreased thiolate concentration ph_optimal 6.5 - 7.5 (Optimal) specific_thiol Specific & Efficient Thiol Reaction (Thioether Bond) ph_optimal->specific_thiol Favored Pathway ph_high > 7.5 amine_reaction Competitive Amine Reaction (e.g., Lysine) ph_high->amine_reaction Increased amine nucleophilicity hydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) ph_high->hydrolysis Accelerated ring opening

References

Optimizing reaction buffer pH for Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-NH-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning reaction buffer pH optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

The ideal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4][5] This range provides an excellent balance between reaction efficiency and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[1][2][4]

Q2: What happens if the pH of my reaction buffer is outside the optimal range?

If the pH is below 6.5, the reaction rate will be significantly slower because the thiol group is less likely to be in its reactive thiolate anion form.[3][6] Conversely, at a pH above 7.5, there is an increased risk of two primary side reactions: hydrolysis of the maleimide ring, which renders it inactive, and a competitive reaction with primary amines, such as the side chain of lysine residues.[3][4][7]

Q3: Is the Boc protecting group on this compound stable at the recommended reaction pH?

Yes, the tert-butoxycarbonyl (Boc) protecting group is stable under the mild pH conditions (6.5-7.5) required for the maleimide-thiol conjugation.[8][9] The Boc group is specifically designed to be labile to strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), which are not employed during the conjugation step.[8][10]

Q4: What buffers are recommended for the conjugation reaction?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations.[11][12][13] However, when using Tris buffer, it is advisable to keep the pH at or below 7.5, as the primary amine in Tris can react with the maleimide at higher pH values.[7] It is also crucial to use degassed buffers to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[1][11]

Q5: My protein has disulfide bonds. Do I need to perform a reduction step before conjugation?

Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds.[1][14] Therefore, if your protein's cysteine residues are involved in disulfide bridges, a reduction step is necessary prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent as it does not contain a thiol and therefore does not need to be removed before the addition of the maleimide reagent.[7][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The reaction buffer pH is outside the 6.5-7.5 range.[3][6]Ensure the reaction buffer is freshly prepared and the pH is accurately measured to be within the 6.5-7.5 range.[1][7]
Maleimide Hydrolysis: The maleimide group on the linker has been hydrolyzed due to exposure to high pH (>7.5) or prolonged storage in aqueous solution.[2][3][7]Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2][12][15]
Oxidized Thiols: The thiol groups on the target molecule have formed disulfide bonds and are unavailable for reaction.[7]Reduce the disulfide bonds using a reducing agent like TCEP prior to conjugation.[7] Ensure all buffers are degassed to prevent re-oxidation.[1]
Poor Selectivity (Reaction with Amines) High pH: The reaction is being performed at a pH above 7.5.Lower the pH of the reaction buffer to between 7.0 and 7.5 to maximize the reaction rate with thiols while minimizing reactions with amines.[4]
Precipitation During Reaction Poor Solubility: The this compound or the target biomolecule has low solubility in the reaction buffer.First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1]

Data Presentation

The following table summarizes the key pH considerations for the successful use of this compound.

pH RangeMaleimide-Thiol Reaction RateMaleimide Hydrolysis RateReaction with AminesBoc Group StabilityRecommendation
< 6.5 SlowLowNegligibleStableNot recommended due to slow reaction kinetics.[3][6]
6.5 - 7.5 Optimal LowMinimalStable Highly Recommended. [1][2][3]
> 7.5 FastIncreases significantlyBecomes a competitive side reactionStableNot recommended due to loss of selectivity and maleimide instability.[3][4][7]
< 2 N/AN/AN/ALabile Avoid; will cause premature deprotection of the Boc group.[8][10]

Experimental Protocols

Protocol: General Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general procedure. Optimal conditions, such as the molar ratio of the linker to the protein, may need to be determined empirically for each specific application.

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP)

  • (Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[7]

    • If the protein contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[7][12]

  • Maleimide Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[14]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker.[6][12]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle stirring and protected from light.[2][12]

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM.[1]

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[1]

Mandatory Visualization

pH_Optimization_for_Mal_PEG4_NH_Boc cluster_pH_Scale Reaction Buffer pH cluster_Reactants Reactants cluster_Products Products & Side Reactions pH_low < 6.5 (Acidic) Slow_Reaction Slow Reaction pH_low->Slow_Reaction Leads to pH_optimal 6.5 - 7.5 (Neutral) Conjugate Desired Conjugate (Thioether) pH_optimal->Conjugate Favors pH_high > 7.5 (Alkaline) Hydrolyzed_Mal Hydrolyzed Maleimide (Inactive) pH_high->Hydrolyzed_Mal Promotes Amine_Adduct Amine Adduct (Side Product) pH_high->Amine_Adduct Promotes Mal_PEG_Boc This compound Mal_PEG_Boc->Conjugate Mal_PEG_Boc->Hydrolyzed_Mal Mal_PEG_Boc->Amine_Adduct Mal_PEG_Boc->Slow_Reaction Thiol Protein-SH (Thiol) Thiol->Conjugate Thiol->Slow_Reaction Amine Protein-NH2 (Amine) Amine->Amine_Adduct

Caption: pH-dependent reaction pathways for this compound.

References

Technical Support Center: Purification of Mal-PEG4-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG4-NH-Boc conjugates. Our aim is to help you overcome common purification challenges and achieve high-purity products for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

A2: The main challenges in purifying these conjugates arise from the physicochemical properties of the PEG linker and the reactive maleimide and Boc-protected amine groups.[1] Key difficulties include:

  • High Polarity: The polyethylene glycol (PEG) chain imparts high polarity, which can lead to issues like streaking and poor separation in normal-phase chromatography.[1][2]

  • Lack of a Strong UV Chromophore: The basic PEG structure lacks a strong UV chromophore, making detection by standard HPLC-UV methods challenging, especially at low concentrations.[1]

  • Product Heterogeneity: The synthesis can result in a complex mixture of the desired conjugate, unreacted starting materials, and various side products.[1][]

  • Maleimide Ring Instability: The maleimide group can be susceptible to hydrolysis, especially at neutral to basic pH, leading to an undesired open-ring impurity.[4][5]

  • Premature Boc Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be prematurely cleaved during purification, leading to impurities with free amines.[1][6]

Q2: Which chromatographic method is most suitable for purifying this compound conjugates?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective and widely used method for purifying this compound conjugates and other PEGylated compounds.[7][8][9][] It offers high resolution and is capable of separating the target conjugate from closely related impurities based on hydrophobicity.[7][8] Other techniques like flash column chromatography can be used for preparative scale purification of less complex mixtures, while size-exclusion chromatography (SEC) is useful for removing small molecule impurities from larger bioconjugates.[][11][12]

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of column chromatography.[1][12] Due to the high polarity of PEGylated compounds, you will likely need to use a polar mobile phase.[1] Since the PEG linker itself is not UV-active, visualization of the spots on the TLC plate may require staining with reagents like potassium permanganate or iodine.[1] For more detailed analysis and final purity assessment, techniques such as analytical HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][13]

Q4: What are the common impurities I should expect to see?

A4: Common impurities in the synthesis of this compound conjugates include:

  • Unreacted starting materials (e.g., the thiol-containing molecule and the this compound linker).[14]

  • Hydrolyzed maleimide ring product.

  • Side-products from incomplete reactions or degradation.[14]

  • Di-PEGylated species.[13]

  • Products of premature Boc-deprotection.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of your this compound conjugate.

Issue 1: Poor Separation and Streaking in Flash Column Chromatography
Potential Cause Recommended Solution
Inappropriate Solvent System The high polarity of the PEG chain often requires a more polar eluent system than standard ethyl acetate/hexanes. Try using gradients of methanol in dichloromethane or chloroform. Adding a small percentage of a modifier like triethylamine (for basic compounds) or formic acid (for acidic compounds) can also improve peak shape.[2]
Sample Overload Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.
Incorrect Column Packing An improperly packed column can lead to channeling and band broadening. Ensure the silica gel is packed uniformly as a slurry and the top surface is level.[15]
Issue 2: Broad or Tailing Peaks in Reversed-Phase HPLC
Potential Cause Recommended Solution
Polydispersity of PEG Chain While this compound is a discrete PEG linker, impurities with different PEG chain lengths can contribute to peak broadening. Ensure the starting linker is of high purity.[16]
Secondary Interactions with Silica Residual silanol groups on the C18 stationary phase can interact with the conjugate, causing peak tailing. Using a mobile phase with a low pH (e.g., 0.1% TFA) can suppress this interaction.[16] A C4 or C8 column may also provide better peak shape for some PEGylated compounds.[16]
Suboptimal Mobile Phase or Gradient The choice of organic modifier and the gradient slope can significantly impact peak shape. Acetonitrile is a common choice, and a shallower gradient may improve resolution.[16]
Column Temperature Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce retention times.[16]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of this compound conjugates. Optimization will likely be required based on the specific properties of your conjugate.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[7]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[7]

  • Crude reaction mixture

  • 0.22 µm syringe filters[7]

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile. Filter the solution through a 0.22 µm syringe filter before injection.[8]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[16]

  • Injection and Elution: Inject the prepared sample onto the column. Elute the sample using a linear gradient of Mobile Phase B. A typical starting gradient could be 5% to 95% B over 30-60 minutes.[7]

  • Fraction Collection: Collect fractions as the compounds elute, monitoring the separation by UV absorbance at an appropriate wavelength (e.g., 220 nm or 280 nm if your conjugate has an aromatic moiety).[7]

  • Analysis and Product Recovery: Analyze the collected fractions by analytical HPLC or LC-MS to identify the pure fractions.[7] Pool the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified conjugate as a solid.[9]

Quantitative Parameters for HPLC Method Development:

ParameterTypical Value/RangeNotes
Column Type C18, C8, or C4C18 is a good starting point, but C8 or C4 may offer better peak shape for highly polar compounds.[16]
Particle Size 5-10 µmSmaller particles provide higher resolution but also higher backpressure.
Mobile Phase A Water with 0.1% TFA or Formic AcidThe acidic modifier helps to improve peak shape.[7]
Mobile Phase B Acetonitrile with 0.1% TFA or Formic AcidAcetonitrile is a common organic modifier.[7]
Flow Rate Dependent on column dimensionsFor a standard preparative column, flow rates can range from 5-20 mL/min.
Gradient Linear, 5-95% B over 30-60 minThe gradient should be optimized to achieve the best separation.
Detection Wavelength 220 nm or other relevant wavelengthIf the conjugate has a chromophore, monitor at its absorbance maximum.

Visual Guides

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Recovery Crude Crude Reaction Mixture Dissolved Dissolve in Minimal Solvent Crude->Dissolved Filtered Filter (0.22 µm) Dissolved->Filtered HPLC Preparative RP-HPLC Filtered->HPLC Primary Method Flash Flash Chromatography Filtered->Flash Alternative SEC Size-Exclusion Chromatography Filtered->SEC For Large Molecules Fractions Collect Fractions HPLC->Fractions Flash->Fractions SEC->Fractions Analysis Analyze Fractions (Analytical HPLC/LC-MS) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Pure_Product Pure Conjugate Lyophilization->Pure_Product Troubleshooting_Logic Start Purification Issue Chromatography_Type Which Chromatography? Start->Chromatography_Type Flash_Issue Poor Separation/ Streaking Chromatography_Type->Flash_Issue Flash HPLC_Issue Broad/Tailing Peaks Chromatography_Type->HPLC_Issue HPLC Solvent Optimize Solvent System Flash_Issue->Solvent Loading Reduce Sample Load Flash_Issue->Loading Packing Repack Column Flash_Issue->Packing Mobile_Phase Adjust Mobile Phase/Gradient HPLC_Issue->Mobile_Phase Column_Type Try Different Column (C8/C4) HPLC_Issue->Column_Type Temperature Increase Column Temperature HPLC_Issue->Temperature

References

Technical Support Center: Capping Unreacted Thiols After Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the capping of unreacted thiols following maleimide conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to cap unreacted thiols after maleimide conjugation?

Capping unreacted (free) sulfhydryl groups on your biomolecule (e.g., protein, antibody, or peptide) is a critical step for several reasons:

  • Preventing Disulfide Bond Formation: Free thiols are susceptible to oxidation, which can lead to the formation of unwanted disulfide bonds. This can cause aggregation of your conjugate or introduce structural changes that may impact its biological activity.

  • Avoiding Undesired Cross-Reactions: If the conjugate is to be used in a complex biological environment, the free thiols could react with other molecules, leading to non-specific binding or other side reactions.

  • Improving Homogeneity and Stability: Capping ensures a more homogeneous final product by preventing the formation of various disulfide-linked species, thereby enhancing the overall stability and reproducibility of your conjugate.

Q2: What are the most common reagents used for capping unreacted thiols?

The most widely used reagents for capping unreacted thiols are alkylating agents that form stable, irreversible thioether bonds. The two most common choices are:

  • N-ethylmaleimide (NEM): NEM reacts specifically with thiols at a pH range of 6.5-7.5.[1] It is a popular choice due to its high specificity for sulfhydryl groups within this pH range.[1]

  • Iodoacetamide: This is another highly effective thiol-reactive reagent that forms a stable thioether linkage.[2] It is important to note that iodoacetamide is light-sensitive and reactions should be performed in the dark.[2]

Q3: When should the capping step be performed?

The capping step should be performed immediately after the maleimide conjugation reaction is complete and before the final purification of your conjugate. This ensures that any thiols that did not react with your maleimide-containing molecule are blocked.

Q4: Can the capping agent affect the integrity of my already-formed maleimide conjugate?

The thioether bond formed during maleimide conjugation is generally stable under the conditions used for capping. However, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis at higher pH values.[3] It is crucial to maintain the recommended pH for the capping reaction to ensure the stability of your conjugate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Capping Efficiency Insufficient Capping Reagent: The molar excess of the capping agent may not be high enough to react with all free thiols.Increase the molar excess of the capping agent. A 10-fold molar excess is a good starting point, but this may need to be optimized.[1]
Suboptimal pH: The pH of the reaction buffer may not be optimal for the chosen capping agent.Ensure the reaction buffer is within the optimal pH range (6.5-7.5 for NEM, slightly alkaline for iodoacetamide).[1]
Hydrolyzed Capping Reagent: Iodoacetamide and NEM solutions can hydrolyze and lose reactivity if not prepared fresh.Always prepare stock solutions of NEM and iodoacetamide immediately before use.[1][2]
Conjugate Aggregation After Capping Oxidation of Thiols: If there is a delay between conjugation and capping, free thiols may have already started to oxidize and form disulfide bonds, leading to aggregation.Perform the capping step as soon as the conjugation reaction is complete.
Non-specific Reactions: At pH values above 7.5, NEM can start to react with primary amines (e.g., lysine residues), which could potentially lead to cross-linking and aggregation.[1]Strictly maintain the pH of the capping reaction between 6.5 and 7.5 when using NEM.[1]
Loss of Biological Activity of the Conjugate Modification of Critical Residues: Although rare with thiol-specific capping agents, at non-optimal pH, there could be side reactions with other amino acid residues that are critical for the biomolecule's function.Confirm the pH of your reaction buffer. If activity loss persists, consider a different capping agent or optimizing the reaction conditions (e.g., lower temperature, shorter incubation time).
Inconsistent Results Between Batches Variability in Free Thiol Content: The number of unreacted thiols may vary from one conjugation reaction to another.Consider quantifying the free thiols before the capping step (e.g., using Ellman's reagent) to add a more precise amount of capping agent.
Light Exposure (with Iodoacetamide): Iodoacetamide is light-sensitive and can degrade if not protected from light, leading to inconsistent capping efficiency.[2]Always perform iodoacetamide reactions in the dark or in amber-colored tubes.[2]

Quantitative Data: Comparison of Common Thiol Capping Agents

FeatureN-Ethylmaleimide (NEM)Iodoacetamide
Reaction Mechanism Michael additionNucleophilic substitution (SN2)[4]
Optimal pH Range 6.5 - 7.5[1]7.5 - 8.0 (slightly alkaline)[2]
Specificity Highly specific for thiols at pH 6.5-7.5.[1] Reactivity with amines increases at pH > 7.5.[1]Primarily reacts with thiols, but can react with other nucleophiles (e.g., amines, histidines) at higher pH or with prolonged reaction times.[2]
Stability of Reagent Prepare fresh for best results.[1]Light-sensitive; prepare fresh and protect from light.[2]
Bond Formed Stable thioether bond[1]Stable thioether bond[4]
Byproducts NoneIodide[4]

Experimental Protocols

Protocol 1: Capping Unreacted Thiols with N-Ethylmaleimide (NEM)
  • Prepare NEM Stock Solution: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water or a suitable organic solvent like DMSO or DMF.[1]

  • Add NEM to Conjugate Solution: Add a minimum of a 10-fold molar excess of the NEM stock solution to your conjugate solution.[1] The reaction should be performed in a buffer with a pH between 6.5 and 7.5 (e.g., PBS).[1]

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature.[1]

  • Purification: Remove the excess NEM and other reaction components by dialysis or using a desalting column.[1]

Protocol 2: Capping Unreacted Thiols with Iodoacetamide
  • Prepare Iodoacetamide Stock Solution: Immediately before use, prepare a stock solution of iodoacetamide in a suitable buffer (e.g., 200 mM ammonium bicarbonate, pH 8.0) or an organic solvent.[2] This step must be performed in the dark.[2]

  • Add Iodoacetamide to Conjugate Solution: Add the iodoacetamide stock solution to your conjugate solution to achieve a final concentration that provides a sufficient molar excess over the estimated free thiols. The reaction buffer should be at a slightly alkaline pH (7.5-8.0).[2]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature, protected from light.[2]

  • Quench (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or dithiothreitol (DTT).

  • Purification: Purify the capped conjugate using a suitable method such as dialysis or size-exclusion chromatography to remove excess iodoacetamide and quenching reagents.

Visualizations

G cluster_0 Conjugation cluster_1 Capping cluster_2 Purification Biomolecule (with free thiols) Biomolecule (with free thiols) Maleimide Conjugation Maleimide Conjugation Biomolecule (with free thiols)->Maleimide Conjugation + Maleimide Reagent pH 6.5-7.5 Conjugate (with unreacted thiols) Conjugate (with unreacted thiols) Maleimide Conjugation->Conjugate (with unreacted thiols) Thiol Capping Thiol Capping Conjugate (with unreacted thiols)->Thiol Capping + Capping Reagent (e.g., NEM) Capped Conjugate Capped Conjugate Thiol Capping->Capped Conjugate Final Purification Final Purification Capped Conjugate->Final Purification (e.g., SEC, Dialysis) Pure, Capped Conjugate Pure, Capped Conjugate Final Purification->Pure, Capped Conjugate

Workflow for maleimide conjugation and subsequent thiol capping.

G cluster_NEM N-Ethylmaleimide (NEM) Capping cluster_IAA Iodoacetamide Capping Thiol_NEM Protein-SH Product_NEM Protein-S-N-Ethylsuccinimide (Stable Thioether) Thiol_NEM->Product_NEM + NEM N-Ethylmaleimide NEM->Product_NEM Thiol_IAA Protein-SH Product_IAA Protein-S-Carboxamidomethyl (Stable Thioether) Thiol_IAA->Product_IAA + IAA Iodoacetamide IAA->Product_IAA

Chemical reactions of common thiol capping agents.

References

Technical Support Center: Enhancing In-vivo Stability of ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEG linkers in enhancing ADC in-vivo stability?

A1: PEG linkers are incorporated into ADC design to improve their physicochemical and pharmacological properties.[1] They primarily enhance in-vivo stability through two mechanisms:

  • Increased Hydrophilicity: The repeating ethylene oxide units in a PEG chain create a hydration shell around the linker and the attached cytotoxic payload. This increased water solubility helps counteract the hydrophobicity of the payload, reducing the tendency for the ADC to aggregate.[1][2]

  • Steric Hindrance: The flexible PEG chain acts as a steric shield, physically separating the hydrophobic payloads of adjacent ADC molecules, further preventing aggregation.[1] This "stealth" effect also increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer circulation half-life.[3][4]

Q2: How does PEG linker length impact ADC stability and efficacy?

A2: The length of the PEG linker is a critical parameter that involves a trade-off between stability and efficacy.[5]

  • Longer PEG Chains: Generally, longer PEG chains provide better hydrophilicity and steric hindrance, leading to reduced aggregation and slower plasma clearance.[3][6] This can result in improved in-vivo efficacy due to longer circulation times and greater accumulation at the tumor site.[4][5] Studies have shown that a PEG length of at least eight units (PEG8) can be a critical threshold for minimizing plasma clearance.[3][7]

  • Shorter PEG Chains: While potentially leading to faster clearance, shorter linkers may result in higher in-vitro cytotoxicity.[5]

  • Optimal Length: The optimal PEG linker length is context-dependent and needs to be empirically determined for each specific antibody, payload, and conjugation chemistry.[1] Excessively long PEG chains may not offer additional benefits and could negatively impact properties like potency or even increase aggregation in some cases.[6][8]

Q3: What are the primary causes of aggregation in ADCs with PEG linkers?

A3: ADC aggregation is a multifaceted issue. Even with hydrophilic PEG linkers, aggregation can occur due to:

  • Payload and Linker Hydrophobicity: The most significant factor is the increased surface hydrophobicity from conjugating a hydrophobic payload.[6][9] These hydrophobic patches on the antibody surface can interact, leading to self-association.[6]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[6][9] ADCs with high DARs are more susceptible to stability issues.[10]

  • Conjugation Process Conditions: The chemical processes during conjugation, such as the use of organic co-solvents (e.g., DMSO), unfavorable buffer pH or ionic strength, and thermal stress, can induce aggregation.[6][11]

  • Storage and Handling: Improper storage conditions, like freeze-thaw cycles or exposure to light, can destabilize the ADC and promote aggregation.[9][11]

Q4: What is premature drug release and why is it a concern for PEGylated ADCs?

A4: Premature drug release is the cleavage of the cytotoxic payload from the antibody before the ADC reaches the target tumor cells. This is a major concern as it can lead to off-target toxicity, reducing the therapeutic window of the ADC.[3][12] The stability of the linker chemistry is crucial to prevent this. For example, thiosuccinimide linkages formed from maleimide chemistry can be susceptible to in-vivo cleavage via a retro-Michael reaction.[12] While PEGylation primarily addresses aggregation and pharmacokinetics, the underlying linker chemistry must be stable enough to remain intact in circulation.

Q5: Can PEGylation negatively impact the ADC?

A5: Yes, while generally beneficial, PEGylation can have some drawbacks:

  • Reduced Potency: The steric hindrance provided by the PEG chain can sometimes interfere with the binding of the antibody to its target antigen or hinder the enzymatic cleavage of the linker at the target site, potentially reducing in-vitro cytotoxicity.[6][13]

  • Immunogenicity: Although PEG is considered to have low immunogenicity, the presence of pre-existing anti-PEG antibodies in some individuals can lead to accelerated clearance of the ADC and, in some cases, trigger complement activation, causing premature drug release.[10][14][15][16][17]

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of ADCs with PEG linkers.

Issue 1: High Levels of Aggregation Observed Post-Conjugation
  • Symptom: Immediate appearance of high molecular weight species in Size Exclusion Chromatography (SEC) analysis after the conjugation reaction.

  • Diagram:

    Start High Aggregation Post-Conjugation Cause1 Suboptimal Buffer (pH, Ionic Strength) Start->Cause1 Cause2 High Co-solvent Concentration Start->Cause2 Cause3 Thermal/Shear Stress Start->Cause3 Solution1 Optimize Buffer: pH away from pI, Screen ionic strength Cause1->Solution1 Solution2 Minimize Co-solvent Concentration Cause2->Solution2 Solution3 Reduce Temperature & Gentle Mixing Cause3->Solution3

    Troubleshooting workflow for post-conjugation aggregation.
  • Possible Causes & Solutions:

    • Suboptimal Conjugation Conditions: The buffer pH might be too close to the ADC's isoelectric point (pI), or the ionic strength may be unfavorable.[9]

      • Action: Screen a range of buffer pH values to find one sufficiently far from the pI. Evaluate different salt concentrations.[9]

    • Excessive Organic Co-solvent: High concentrations of organic solvents used to dissolve the linker-payload can denature the antibody.[9]

      • Action: Minimize the concentration of the organic co-solvent to the lowest effective level.

    • Temperature and Shear Stress: Elevated temperatures and vigorous mixing can induce protein unfolding.[9]

      • Action: Perform the conjugation at a lower temperature and use gentle mixing methods.

Issue 2: ADC Aggregates During Storage or After Freeze-Thaw Cycles
  • Symptom: A gradual increase in the percentage of aggregates observed over time during storage, or a significant increase after a freeze-thaw cycle, as monitored by SEC.[6]

  • Diagram:

    Start Aggregation During Storage Cause1 Suboptimal Formulation Buffer Start->Cause1 Cause2 Freeze-Thaw Stress Start->Cause2 Cause3 Inherent Colloidal Instability Start->Cause3 Solution1 Optimize Formulation: Add excipients (sugars, surfactants) Cause1->Solution1 Solution2 Add Cryoprotectants & Aliquot Samples Cause2->Solution2 Solution3 Increase PEG Linker Length Cause3->Solution3

    Troubleshooting workflow for storage-induced aggregation.
  • Possible Causes & Solutions:

    • Suboptimal Formulation Buffer: The storage buffer may not be providing sufficient colloidal stability.[6]

      • Action: Optimize the pH and ionic strength of the storage buffer. Screen for stabilizing excipients like sugars (sucrose, trehalose), amino acids (arginine, glycine), or surfactants (polysorbate 20/80).[9]

    • Freeze-Thaw Stress: The physical stress of freezing and thawing can induce aggregation.

      • Action: Add cryoprotectants such as sucrose to the formulation.[11] It is also recommended to aliquot the ADC into single-use volumes to minimize the number of freeze-thaw cycles.[11]

    • Long-Term Instability: The ADC construct may have inherent long-term colloidal instability.

      • Action: Consider re-evaluating the PEG linker length. A longer PEG chain may be necessary to provide better long-term stability.[11]

Issue 3: Rapid Decrease in Average DAR In-Vivo or In-Vitro (in Plasma/Serum)
  • Symptom: A significant decrease in the average Drug-to-Antibody Ratio (DAR) over a time-course incubation in plasma or during a pharmacokinetic study, as measured by LC-MS or HIC.

  • Diagram:

    Start Rapid Decrease in DAR Cause1 Unstable Linker Chemistry Start->Cause1 Cause2 Enzymatic Cleavage in Plasma Start->Cause2 Solution1 Use More Stable Conjugation Chemistry (e.g., next-gen maleimide) Cause1->Solution1 Solution2 Re-evaluate Linker Design: Consider non-cleavable or more stable cleavable linkers Cause2->Solution2

    Troubleshooting workflow for premature drug deconjugation.
  • Possible Causes & Solutions:

    • Linker Instability: The chemical bond connecting the linker to the antibody or the drug may be unstable in circulation. For example, a thiosuccinimide bond from a standard maleimide linker can undergo a retro-Michael reaction, leading to drug deconjugation.[12]

      • Action: Employ more stable conjugation chemistries, such as next-generation maleimide derivatives that form more permanent bonds.[12]

    • Premature Enzymatic Cleavage: Some linkers are designed to be cleaved by specific enzymes within the tumor cell. However, they may be susceptible to premature cleavage by enzymes present in plasma.[18]

      • Action: Re-evaluate the linker design. If using a cleavable linker, ensure it is highly specific to the tumor microenvironment. Alternatively, consider using a non-cleavable linker.

Data Presentation

The following tables summarize representative quantitative data on the impact of PEG linker length on key ADC parameters. Note that these values are compiled from multiple sources and will vary depending on the specific ADC and experimental conditions.

Table 1: Impact of PEG Linker Length on ADC Aggregation

PEG Linker Length% Aggregation (Post-Purification)Propensity for AggregationReference(s)
No PEGVariable (Can be significant)Highly dependent on payload hydrophobicity[11]
Short (e.g., PEG4)< 5%Reduced[7]
Medium (e.g., PEG8)< 2%Minimized[3][7]
Long (e.g., PEG12/PEG24)< 1%Generally very low[5][19]

Table 2: Impact of PEGylation on ADC Pharmacokinetics and Efficacy

ParameterNon-PEGylated ADCPEGylated ADCFold ChangeReference(s)
Circulation Half-life (t1/2) 19.6 minutes219.5 minutes (with 10kDa PEG)11.2-fold increase[8][20]
In-Vitro Cytotoxicity (IC50) ~5 nM~110 nM (with 10kDa PEG)22-fold decrease[8][20]
Tumor Growth Inhibition Less effectiveMore effective-[8][20]
Off-target Toxicity HigherReduced by >4-fold>4-fold decrease[8][20]
Plasma Clearance RapidSlower (up to PEG8)-[7]

Experimental Protocols

Protocol 1: Assessment of ADC Stability in Mouse Plasma

This protocol outlines the key steps to evaluate changes in DAR and aggregation of an ADC upon incubation in mouse plasma.[21]

  • Diagram:

    P1 Prepare ADC Stock in PBS P2 Incubate ADC in Mouse Plasma at 37°C (Time Course: 0-7 days) P1->P2 P3 Collect Aliquots at Designated Time Points P2->P3 P4 Immunoaffinity Capture of ADC (Protein A/G beads) P3->P4 P5 Wash and Elute ADC P4->P5 P6a DAR Analysis (LC-MS) P5->P6a P6b Aggregation Analysis (SEC-HPLC) P5->P6b P7 Data Analysis: Plot Avg. DAR vs. Time Plot % Aggregate vs. Time P6a->P7 P6b->P7

    Workflow for assessing ADC stability in mouse plasma.
  • Materials:

    • Test ADC

    • Mouse Plasma (e.g., CD-1)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Protein A or G Magnetic Beads

    • Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)

    • Reagents for LC-MS and SEC-HPLC analysis

  • Procedure:

    • Preparation: Prepare a stock solution of the test ADC in PBS at a known concentration.

    • Incubation: Thaw mouse plasma at 37°C. Add the ADC stock solution to the plasma to a final concentration (e.g., 100 µg/mL). A control sample of ADC in PBS should be run in parallel. Incubate at 37°C for up to 7 days.[21]

    • Sample Collection: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C until analysis.[21]

    • Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC using Protein A/G magnetic beads. Wash the beads with PBS to remove non-specifically bound proteins.[21][22]

    • Elution: Elute the captured ADC from the beads using an appropriate elution buffer.[21]

    • Analysis:

      • Method 1: DAR Analysis by LC-MS: Analyze the eluted ADC using a high-resolution mass spectrometer. The relative abundance of different DAR species is used to calculate the average DAR. A decrease in average DAR over time indicates payload loss.[18][21][22]

      • Method 2: Aggregation Analysis by SEC-HPLC: Dilute the eluted samples in a suitable mobile phase and inject them onto an SEC column. Monitor the elution profile by UV detection. An increase in the percentage of high molecular weight species over time indicates aggregation.[1][21]

Protocol 2: In-Vivo Pharmacokinetic Study

This protocol provides a general workflow for assessing the pharmacokinetic profile of an ADC in a mouse model.[3][20]

  • Diagram:

    P1 Administer ADC via IV Injection to Mice P2 Collect Blood Samples at Various Time Points P1->P2 P3 Process Blood to Isolate Plasma P2->P3 P4 Quantify Total Antibody (ELISA) P3->P4 P5 Quantify Antibody- Conjugated Drug (LC-MS/MS or ELISA) P3->P5 P6 Data Analysis: Determine PK parameters (Half-life, Clearance, AUC) P4->P6 P5->P6

    Workflow for In-Vivo ADC Pharmacokinetic Assessment.
  • Procedure:

    • Animal Model: Use an appropriate mouse strain (e.g., BALB/c).

    • ADC Administration: Administer a single intravenous dose of the ADC to each mouse.[20]

    • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.) post-injection.[20]

    • Sample Processing: Process the blood to separate plasma and store it at -80°C until analysis.[20]

    • Quantification:

      • Total Antibody Concentration: Measured using an ELISA that detects the antibody, regardless of whether it is conjugated.[3]

      • Antibody-Conjugated Drug Concentration: Measured using a payload-detecting ELISA or by LC-MS/MS after immunoaffinity capture of the ADC.[3]

    • Data Analysis: Plot the concentrations of total antibody and conjugated ADC over time to determine their respective pharmacokinetic profiles, including half-life (t1/2), clearance, and area under the curve (AUC).[3][10] The in-vivo DAR at each time point can be calculated by dividing the concentration of the conjugated drug by the concentration of the total antibody.[3]

References

Technical Support Center: Troubleshooting PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PEG linkers in PROTAC design?

PEG linkers are popular in PROTAC design for several reasons:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone, with its repeating ether oxygens acting as hydrogen bond acceptors, can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][2][3]

  • Improved Cell Permeability: The flexibility of PEG chains may allow the PROTAC to adopt a more compact conformation, which can facilitate its passage across the cell membrane.[1][2]

  • Reduced Nonspecific Binding: The hydration shell formed by the PEG linker can minimize nonspecific binding to proteins and labware.[1]

  • Tunable Length: PEG linkers are available in various discrete lengths, enabling systematic optimization of the distance between the target protein and the E3 ligase for efficient ternary complex formation.[1]

Q2: How does the length of a PEG linker impact PROTAC efficacy?

The linker length is a critical determinant of PROTAC activity.[2] An optimal linker length is necessary for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][4]

  • A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both proteins.[2][5]

  • A linker that is too long might result in an unstable or unproductive ternary complex, failing to bring the proteins into the correct proximity for ubiquitination.[2]

The optimal length is target-dependent and often requires empirical optimization.[2]

Q3: What are some common challenges encountered during the synthesis and purification of PROTACs with PEG linkers?

Common challenges include:

  • Low reaction yields: This can stem from inefficient coupling reactions or the instability of intermediates.[2]

  • Purification difficulties: The flexible nature and potential for aggregation of PEGylated compounds can complicate purification.[2] Co-elution of the product with impurities during reverse-phase HPLC is a frequent issue.[1]

  • Poor solubility: Despite the PEG linker, the overall PROTAC molecule may still have low aqueous solubility.[2]

  • Characterization issues: The flexibility of PEG linkers can lead to broadened peaks in NMR spectra.[1][2]

Troubleshooting Guides

Problem 1: Low Overall PROTAC Synthesis Yield

A low overall yield is a frequent roadblock in multi-step PROTAC synthesis. A systematic evaluation of each step is crucial for identifying the bottleneck.[6]

Initial Steps for Troubleshooting:

  • Verify Starting Material Quality: Confirm the purity and identity of the target protein ligand, E3 ligase ligand, and the PEG linker using techniques like NMR or LC-MS to ensure they have not degraded.[7]

  • Analyze the First Coupling Reaction: The initial bond formation, often an amide bond, is a common failure point. A low conversion rate here will significantly impact the overall yield.[7]

  • Evaluate the Second Coupling Reaction: Assess the efficiency of the second coupling step and be mindful of potential side reactions.[7]

  • Review Purification Strategy: Significant product loss can occur during purification. The polarity imparted by PEG linkers can make standard techniques like normal-phase silica gel chromatography ineffective.[7]

Problem 2: Inefficient Amide Coupling Reaction

Inefficient amide bond formation is a primary cause of low PROTAC yield.[7]

Potential Cause Recommended Solution
Inappropriate Coupling Reagents Experiment with different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[2][7]
Inhibition by TFA Salts If starting materials are TFA salts, the acidic counterion can neutralize the base. Consider adding extra equivalents of a non-nucleophilic base or performing a salt-free workup.[7]
Poor Solubility of Reactants Use a co-solvent system (e.g., DMF/DCM, DMSO) to ensure a homogenous reaction mixture.[2][8]
Steric Hindrance Consider using a longer PEG linker to alleviate steric clash or a coupling reagent known to be effective for sterically hindered substrates.[1][8]
Suboptimal Reaction Conditions Optimize reaction temperature and time, monitoring progress by LC-MS.[8]
Problem 3: Complex Mixture of Unidentified Products in LC-MS

A complex product mixture often indicates the presence of side reactions or product degradation.[7]

Potential Cause Recommended Solution
Side Reactions with Reactive Functional Groups If the linker or ligands contain reactive groups like thiols, they can undergo side reactions such as oxidation to form dimers. Protect reactive functional groups before coupling reactions.[7]
Product Degradation The final PROTAC may be unstable under the reaction or purification conditions. For instance, ester linkages can be prone to hydrolysis. Consider using milder conditions.[8]
Heterogeneous PEGylated Products The reaction may produce a mixture of PROTACs with varying numbers of PEG chains attached (PEGamers) or at different positions (positional isomers).[9][10] This requires optimization of the PEGylation reaction conditions and potentially more advanced purification techniques.
Problem 4: Poor Isolated Yield After Purification

This common issue often points to challenges during the purification process, a frequent problem with highly polar PEGylated PROTACs.[7]

Potential Cause Recommended Solution
Ineffective Purification Method Normal-phase silica gel chromatography is often ineffective for polar PEGylated PROTACs.[7] Switch to reverse-phase HPLC (RP-HPLC) for better separation.[6][9]
Co-elution of Product with Impurities Optimize the RP-HPLC gradient (e.g., a shallower gradient of acetonitrile in water).[1] Try a different column stationary phase (e.g., C4 or C8 instead of C18).[1][9]
Product Aggregation Hydrophobic interactions can cause aggregation. Screen for optimal buffer conditions (pH, ionic strength) or consider using additives like arginine or non-ionic detergents.[9]
Product Loss During Aqueous Washes The hydrophilicity of the PEG linker can lead to the product partitioning into the aqueous layer during workup. Minimize aqueous washes or use saturated brine to reduce this effect.[8]

Experimental Protocols

General Protocol for Amide Coupling

This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.[7]

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an inert atmosphere (Argon or Nitrogen).

  • Add the amine-functionalized PEG linker, followed by HATU and DIPEA.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

General Protocol for Trityl Deprotection of a Thiol

This protocol describes the deprotection of a trityl-protected thiol.[7]

Materials:

  • Trityl-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

Procedure:

  • Dissolve the trityl-protected compound in DCM.

  • Add TIPS (typically 5-10 equivalents).

  • Add TFA (typically 5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the product.

General Protocol for Reverse-Phase HPLC Purification

This protocol outlines a general approach for purifying PEGylated PROTACs using RP-HPLC.[9][10]

Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.

Materials:

  • Crude PROTAC sample

  • Column: C4, C8, or C18 column.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

Procedure:

  • Equilibrate the column with a low percentage of Mobile Phase B.[9]

  • Inject the sample.[9]

  • Elute the product using a linear gradient of Mobile Phase B.[9]

  • Collect fractions containing the purified PROTAC.[9]

  • Analyze the fractions by LC-MS to confirm the purity and identity of the product.

  • Combine the pure fractions and lyophilize to obtain the final product.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Points Start Starting Materials (Ligands, Linker) Coupling1 First Coupling Reaction (e.g., Amide Bond) Start->Coupling1 TS1 Material Quality? Start->TS1 Intermediate Intermediate Product Coupling1->Intermediate TS2 Conversion >80%? Coupling1->TS2 Coupling2 Second Coupling Reaction (e.g., Click Chemistry) Intermediate->Coupling2 Crude Crude PROTAC Coupling2->Crude TS3 Side Reactions? Coupling2->TS3 Purify Purification (e.g., RP-HPLC) Crude->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize TS4 Isolated Yield >50%? Purify->TS4 Final Pure PROTAC Characterize->Final

Caption: A workflow diagram illustrating the key stages of PROTAC synthesis and points for troubleshooting.

Troubleshooting_Decision_Tree Start Low PROTAC Yield CheckMaterials 1. Verify Starting Material Quality Start->CheckMaterials MaterialQuality Quality OK? CheckMaterials->MaterialQuality SourceNew Source New Materials/ Re-purify MaterialQuality->SourceNew No CheckCoupling1 2. Analyze First Coupling Reaction MaterialQuality->CheckCoupling1 Yes SourceNew->CheckMaterials Conversion1 Conversion >80%? CheckCoupling1->Conversion1 OptimizeCoupling1 Optimize Coupling: - Reagents/Base/Solvent - Neutralize Amine Salts Conversion1->OptimizeCoupling1 No CheckCoupling2 3. Analyze Second Coupling Reaction Conversion1->CheckCoupling2 Yes OptimizeCoupling1->CheckCoupling1 Conversion2 Conversion >80%? CheckCoupling2->Conversion2 OptimizeCoupling2 Protect Reactive Groups/ Use Inert Atmosphere Conversion2->OptimizeCoupling2 No CheckPurification 4. Review Purification Strategy Conversion2->CheckPurification Yes OptimizeCoupling2->CheckCoupling2 IsolatedYield Isolated Yield >50%? CheckPurification->IsolatedYield OptimizePurification Switch to RP-HPLC/ Optimize Gradient IsolatedYield->OptimizePurification No End Yield Optimized IsolatedYield->End Yes OptimizePurification->CheckPurification

Caption: A troubleshooting decision tree for systematically addressing low PROTAC yield.

References

Storage and handling of Mal-PEG4-NH-Boc to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and reactivity of your this compound linker through proper storage and handling. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To maintain the reactivity of this compound, long-term storage at -20°C or colder (≤ -15°C) is strongly recommended.[1][2][3] The compound should be stored under a dry, inert atmosphere, such as nitrogen or argon, and protected from light and moisture.[1][3] Utilizing a desiccant is also advised to prevent degradation.[1][3]

Q2: How should I handle this compound upon receiving it and for daily use?

A2: Upon receipt, it is best practice to aliquot the compound into smaller, single-use portions to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1] When taking a vial from storage, allow it to warm to room temperature before opening to prevent condensation, which can hydrolyze the maleimide group.[1][4] For use, prepare solutions immediately before your experiment, as aqueous solutions of maleimide-containing reagents are not stable and should not be stored.[5]

Q3: What solvents should I use to dissolve this compound?

A3: this compound is soluble in common anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4][6] It is recommended to first dissolve the compound in one of these organic solvents to prepare a stock solution before diluting it into your aqueous reaction buffer.[1][7] The final concentration of the organic solvent in the reaction should be kept low (e.g., <10%) to avoid negative effects on protein stability.[7]

Q4: What is the optimal pH range for conjugation reactions with this compound?

A4: The optimal pH range for reacting the maleimide group of this compound with thiols is between 6.5 and 7.5.[1][8]

  • Below pH 6.5: The rate of the conjugation reaction is significantly slower because the thiol group is less nucleophilic.[1]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols.[1][5] At a higher pH, the maleimide can also react with amines, leading to a loss of specificity.[5]

Q5: What are the main stability concerns for this compound?

A5: The two primary functional groups of this compound, the maleimide and the Boc-protected amine, have different stability profiles.

  • Maleimide Group: This group is sensitive to hydrolysis, especially at pH values above 7.5.[1][4][5] The rate of this hydrolysis is also accelerated by increased temperatures.[4][9]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][10][11]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Solution
Low or No Conjugation Yield Hydrolyzed Maleimide Reagent: The maleimide group has been hydrolyzed due to improper storage or handling (exposure to moisture or high pH).Always prepare fresh solutions of this compound immediately before use.[5][12] Ensure the compound is stored correctly at -20°C under a dry, inert atmosphere.[1][3]
Suboptimal Reaction pH: The pH of the reaction buffer is outside the ideal 6.5-7.5 range.[1][8]Prepare fresh reaction buffers and verify the pH immediately before starting the experiment. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction.[1]
Oxidized Thiol Groups: The thiol groups on your protein or peptide have oxidized to form disulfide bonds and are not available for conjugation.If your protein contains disulfide bonds, consider a reduction step using a reagent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[5][6]
Insufficient Molar Excess of Linker: The molar ratio of this compound to the thiol-containing molecule is too low to drive the reaction to completion.A 10- to 20-fold molar excess of the maleimide-PEG reagent is often recommended as a starting point.[5][6] This may need to be optimized for your specific system.
Inconsistent Results Inconsistent Reagent Quality: The bulk stock of this compound has degraded due to repeated exposure to air and moisture.Aliquot the reagent upon receipt into single-use vials to minimize the exposure of the bulk stock.[1]
Variable pH Control: Small fluctuations in buffer pH can significantly impact the rates of both the desired conjugation and undesired hydrolysis reactions.Prepare buffers carefully and confirm the pH just before use.[1]

Data Presentation

The stability of the functional groups of this compound is critical for its successful application. The following tables summarize the factors affecting the stability of the maleimide and Boc groups.

Table 1: Factors Affecting Maleimide Group Stability

Factor Effect on Stability References
pH Increased rate of hydrolysis at neutral and basic pH (pH > 7.5). More stable at acidic pH (pH < 6.5).[1][4][5][4][9]
Temperature Higher temperatures accelerate the rate of hydrolysis.[4][9][4][9]

Table 2: Factors Affecting Boc Group Stability

Factor Effect on Stability References
pH Stable to basic and nucleophilic conditions. Cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][10][11][4][10][11]
Temperature Cleavage can be accelerated at higher temperatures.[4][4]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

  • Prepare Protein Solution: Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.0 and 7.4.[1] If necessary, reduce any disulfide bonds with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[6]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution while gently stirring.[1][6] Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[6] The optimal reaction time should be determined experimentally.

  • Quench the Reaction (Optional): To stop the reaction and consume any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added in a small excess.[1][6]

  • Purify the Conjugate: Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[13]

Visualizations

To further clarify the processes involved, the following diagrams illustrate key workflows and reaction pathways.

G cluster_storage Storage Workflow Receive Receive this compound Aliquot Aliquot into single-use vials Receive->Aliquot Store Store at <= -15°C under inert gas Aliquot->Store Equilibrate Equilibrate to room temp before opening Store->Equilibrate For use Use Use immediately Equilibrate->Use

Caption: Recommended workflow for the storage and handling of this compound.

G cluster_troubleshooting Troubleshooting Low Conjugation Yield Start Low Yield? Check_Reagent Reagent Fresh? Start->Check_Reagent Check_pH pH 6.5 - 7.5? Check_Reagent->Check_pH Yes Prepare_Fresh Prepare Fresh Reagent Check_Reagent->Prepare_Fresh No Check_Thiol Thiols Reduced? Check_pH->Check_Thiol Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Ratio Molar Ratio Sufficient? Check_Thiol->Check_Ratio Yes Reduce_Thiols Add Reducing Agent (TCEP) Check_Thiol->Reduce_Thiols No Success Optimize Ratio Check_Ratio->Success Yes

Caption: A logical workflow for troubleshooting low conjugation yields.

G cluster_reaction Maleimide Reaction Pathways Maleimide This compound (Reactive Maleimide) Conjugate Stable Thioether Conjugate Maleimide->Conjugate + Thiol (pH 6.5-7.5) Inactive Inactive Maleamic Acid Maleimide->Inactive Undesired Pathway Thiol Protein-SH Thiol->Conjugate Hydrolysis Hydrolysis (pH > 7.5) Hydrolysis->Inactive

Caption: Reaction pathways for the maleimide group, including desired conjugation and undesired hydrolysis.

References

Technical Support Center: Minimizing Antibody-Drug Conjugate (ADC) Aggregation During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with practical guidance on a critical challenge in ADC manufacturing: minimizing aggregation during the conjugation process. Aggregation can negatively impact the stability, efficacy, and safety of your ADC, making its control a critical quality attribute (CQA).[1][2][3]

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to help you address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation during conjugation?

A1: ADC aggregation is a complex issue arising from both the intrinsic properties of the ADC components and the extrinsic factors of the manufacturing process. Key contributors include:

  • Hydrophobicity of Payloads and Linkers: The conjugation of hydrophobic payloads is often the most significant factor. These hydrophobic areas on the antibody's surface can interact with those on other ADC molecules, leading to aggregation.[4] Payloads such as pyrrolobenzodiazepines (PBDs) and duocarmycins are known to increase the likelihood of aggregation.[3][4]

  • Conjugation Chemistry: Traditional conjugation methods that target lysine or cysteine residues can produce a mixed population of ADC species with different drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can result in molecules with varying stabilities and a greater tendency to aggregate.[4]

  • Manufacturing and Process Conditions: The conditions optimized for the conjugation chemistry may not be ideal for the stability of the monoclonal antibody (mAb).[1][4] Factors such as high protein concentrations, pH values near the antibody's isoelectric point (pI), the use of organic co-solvents to dissolve the payload, and thermal or physical stress can all encourage aggregation.[4]

  • Storage and Formulation: Inadequate storage conditions can hasten ADC degradation and aggregation.[4] Exposure to heat, repeated freeze-thaw cycles, agitation during transport, and light exposure (for photosensitive payloads) can compromise stability. The composition of the formulation buffer, its pH, and the lack of stabilizing excipients are also critical factors.[4]

Q2: Why is controlling ADC aggregation so critical?

A2: Controlling aggregation is essential for the safety, efficacy, and manufacturability of an ADC therapeutic. Aggregates, especially high molecular weight (HMW) species, are considered a CQA that requires close monitoring for several reasons:

  • Immunogenicity: Aggregated proteins can be recognized by the immune system as foreign, potentially leading to an immunogenic response in patients.[1][5]

  • Reduced Efficacy: Aggregation can lead to a loss of the ADC's therapeutic activity.[6]

  • Altered Pharmacokinetics: The presence of aggregates can change the pharmacokinetic profile of the ADC, affecting its distribution and clearance in the body.

  • Manufacturing and Yield: Aggregation can cause precipitation of the ADC, which then needs to be removed through additional purification steps like chromatography or filtration. These extra steps can increase manufacturing costs and time, and more importantly, reduce the overall yield of the ADC, impacting the economic feasibility of production.[1]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A3: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules attached to each antibody, has a direct effect on aggregation. In general, a higher DAR leads to a more hydrophobic ADC molecule, which increases the tendency for molecules to self-associate and aggregate.[4][7] For instance, early efforts to create ADCs with high DARs using certain payloads encountered significant aggregation problems. Therefore, optimizing the DAR is a crucial balance between achieving the desired potency and maintaining stability and solubility.[4]

Q4: What role can the linker chemistry play in minimizing aggregation?

A4: The chemistry of the linker is a significant factor. Using hydrophilic linkers, such as those that include polyethylene glycol (PEG), can help to balance the hydrophobicity of the payload. These linkers can "shield" the hydrophobic drug from the surrounding aqueous environment, which reduces the intermolecular hydrophobic interactions and, in turn, lessens the tendency for aggregation. Our group showed that a valine-alanine (Val-Ala) linker has better hydrophilicity and stability than a valine-citrulline (Val-Cit) linker. While two ADCs had an average DAR of about 7, the Val-Ala-based ADC showed no significant increase in dimer formation. However, the aggregation of the Val-Cit-based ADC increased to 1.80%.[8]

Troubleshooting Guides

Issue 1: I am observing significant precipitation or turbidity during the conjugation reaction.

This is a common and critical issue that needs immediate attention to salvage the batch. The following troubleshooting workflow can help identify and address the root cause.

cluster_0 Troubleshooting Workflow: Precipitation During Conjugation start Precipitation Observed During Conjugation check_params Review Conjugation Parameters: - Antibody Concentration - Payload/Linker Concentration - Co-solvent Percentage - pH and Buffer Composition - Temperature start->check_params high_conc High Concentration? check_params->high_conc reduce_conc Action: Reduce Antibody and/or Payload Concentration high_conc->reduce_conc Yes check_solvent High Co-solvent? high_conc->check_solvent No end Aggregation Minimized reduce_conc->end screen_solvents Action: Screen for Alternative, Less Disruptive Co-solvents check_solvent->screen_solvents Yes check_ph pH Near pI? check_solvent->check_ph No screen_solvents->end optimize_ph Action: Adjust pH Away from pI and/or Screen Buffers check_ph->optimize_ph Yes check_temp High Temperature? check_ph->check_temp No optimize_ph->end reduce_temp Action: Lower Reaction Temperature check_temp->reduce_temp Yes solid_phase Consider Advanced Strategy: Solid-Phase Conjugation check_temp->solid_phase No reduce_temp->end solid_phase->end

Caption: Troubleshooting workflow for precipitation during conjugation.

Issue 2: My purified ADC shows a high percentage of high molecular weight (HMW) species on SEC analysis.

Even if visible precipitation is avoided, soluble aggregates can form and are a major concern. This workflow guides you through optimizing your process to reduce HMW species.

cluster_1 Troubleshooting Workflow: High HMW Species in Purified ADC start High HMW Species Detected by SEC review_dar Review DAR and Conjugation Chemistry start->review_dar high_dar High DAR? review_dar->high_dar optimize_dar Action: Optimize Molar Ratio of Linker-Payload to Antibody high_dar->optimize_dar Yes check_linker Hydrophobic Linker? high_dar->check_linker No review_purification Review Purification Method optimize_dar->review_purification hydrophilic_linker Action: Evaluate More Hydrophilic Linkers (e.g., PEGylated) check_linker->hydrophilic_linker Yes check_linker->review_purification No hydrophilic_linker->review_purification optimize_purification Action: Optimize Chromatography (e.g., AEX, HIC) for Aggregate Removal review_purification->optimize_purification review_formulation Review Formulation Buffer optimize_purification->review_formulation screen_excipients Action: Screen for Stabilizing Excipients (e.g., Arginine, Polysorbate) review_formulation->screen_excipients end HMW Species Reduced screen_excipients->end cluster_2 Experimental Workflow: SEC Analysis of ADC Aggregation prep_system Prepare HPLC/UPLC System and Equilibrate SEC Column prep_sample Prepare ADC Sample (Dilute and Filter) prep_system->prep_sample inject_sample Inject Sample onto Equilibrated Column prep_sample->inject_sample run_sec Perform Isocratic Elution inject_sample->run_sec detect Monitor Elution at 280 nm run_sec->detect analyze Integrate Peaks and Calculate % Aggregation detect->analyze cluster_3 Experimental Workflow: DLS Analysis of ADC Aggregation prep_sample Prepare ADC Sample (Dilute and Filter) setup_instrument Set Up DLS Instrument and Parameters prep_sample->setup_instrument load_sample Load Sample into Cuvette/Plate setup_instrument->load_sample run_dls Initiate DLS Measurement load_sample->run_dls analyze_data Analyze Data for Rh, PDI, and Size Distribution run_dls->analyze_data cluster_4 Workflow: Solid-Phase ADC Conjugation immobilize Immobilize Antibody on Affinity Resin wash1 Wash to Remove Unbound Antibody immobilize->wash1 reduce On-Resin Reduction of Disulfide Bonds wash1->reduce wash2 Wash to Remove Reducing Agent reduce->wash2 conjugate On-Resin Conjugation with Linker-Payload wash2->conjugate wash3 Wash to Remove Excess Linker-Payload conjugate->wash3 elute Elute ADC from Resin wash3->elute neutralize Neutralize Eluted ADC elute->neutralize

References

Validation & Comparative

A Head-to-Head Comparison of Mal-PEG4-NH-Boc and SMCC Linkers for Antibody-Drug Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs) that profoundly impacts their therapeutic index. This guide provides an objective, data-driven comparison of two prominent maleimide-based linkers: the PEGylated Mal-PEG4-NH-Boc and the conventional SMCC linker, with a focus on their impact on ADC stability.

The stability of an ADC is a paramount attribute, directly influencing its safety and efficacy. A stable linker ensures that the cytotoxic payload remains attached to the monoclonal antibody (mAb) while in systemic circulation, preventing premature drug release that can lead to off-target toxicity and a diminished therapeutic window.[1] Instability can arise from the chemical nature of the linker itself and its susceptibility to cleavage in the physiological environment.

At the heart of the stability debate for many ADCs is the maleimide-thiol linkage. This covalent bond is formed between a maleimide group on the linker and a thiol group, typically from a cysteine residue on the antibody. While this conjugation method is widely used, the resulting thiosuccinimide ring is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload.[2][3] This deconjugation is a primary pathway for premature drug release. A key strategy to mitigate this instability is the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[2]

This guide will now delve into a detailed comparison of this compound and SMCC linkers, examining their chemical structures, impact on ADC stability through quantitative data, and the experimental protocols used to assess these properties.

Chemical Structures and Mechanisms of Action

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that has been extensively used in the construction of ADCs, including the FDA-approved ado-trastuzumab emtansine (Kadcyla®).[4][5] It contains an NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody, and a maleimide group for conjugation to a thiol-containing payload. The cyclohexane ring in the SMCC structure is known to enhance the stability of the maleimide group against hydrolysis compared to linkers lacking this feature.[]

This compound is a more recent generation linker that incorporates a polyethylene glycol (PEG) spacer. This linker features a maleimide group for thiol-specific conjugation, a PEG4 spacer to enhance hydrophilicity, and a Boc-protected amine for the subsequent attachment of a payload.[7][8] The PEGylation of linkers is a widely adopted strategy to improve the solubility, stability, and pharmacokinetic properties of ADCs.[][] The hydrophilic nature of the PEG chain can help to mitigate the aggregation often seen with hydrophobic payloads and can shield the linker and payload from the surrounding environment, potentially leading to a longer circulation half-life.[10][11]

Impact on ADC Stability: A Quantitative Comparison

The choice of linker has a significant impact on the stability of the resulting ADC in plasma. The following tables summarize quantitative data from various studies to provide a comparative perspective on the performance of ADCs constructed with SMCC and PEGylated maleimide linkers. It is important to note that direct head-to-head comparisons with identical antibodies and payloads are limited in the public domain, and the data presented here are compiled from different studies to illustrate the general performance characteristics of each linker type.

Performance MetricSMCC Linker ADCPEGylated Maleimide Linker ADCKey Observations
Plasma Stability Generally high stability, with some studies showing <1% payload loss over 7 days in human plasma.[1]A maleamic methyl ester-based linker (a derivative for thiol conjugation) showed ~3.8% payload loss after 14 days in an albumin solution.[1]Both linker types can form stable ADCs. The stability of the maleimide-thiol bond in SMCC can be susceptible to the retro-Michael reaction, though this is often minimal in human plasma. PEGylated linkers demonstrate high stability, and their hydrophilic nature may contribute to improved overall ADC stability by reducing aggregation.[1]
In Vivo Half-Life Shorter in-vivo half-life compared to PEGylated counterparts.[10]Can be significantly extended. One study showed a 2.5-fold and 11.2-fold extension in half-life with 4kDa and 10kDa PEG linkers, respectively, compared to an SMCC-linked conjugate.[10]The hydrophilic PEG chain in linkers like this compound can shield the ADC from clearance mechanisms, leading to prolonged circulation.[10][11]
Drug-to-Antibody Ratio (DAR) Stability Clearance of the intact ADC is slightly faster than the antibody component, suggesting some level of payload loss.[4]The rate of payload loss is influenced by the PEG chain length and the specific maleimide derivative.The stability of the DAR is a critical parameter. While both linkers are subject to the retro-Michael reaction, modifications to the maleimide and the inclusion of PEG can be engineered to enhance DAR stability.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment and comparison of ADC stability. Below are outlines of key experimental methodologies.

Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma and quantify the extent of premature payload release over time.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[1]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[1]

  • Separate the ADC from plasma proteins using affinity chromatography (e.g., Protein A beads).[1]

  • Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point.[1][12]

  • Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.[1]

  • Calculate the percentage of payload loss over time to determine the plasma half-life of the ADC.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.

Methodology:

  • Column and Mobile Phases: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0). The low-salt mobile phase is the same buffer without ammonium sulfate.

  • Sample Injection: The ADC sample is injected onto the equilibrated column.

  • Gradient Elution: A decreasing salt gradient is applied to elute the different ADC species. The unconjugated antibody, being the most hydrophilic, elutes first, followed by ADCs with increasing DAR, which are progressively more hydrophobic.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peak area for each species is integrated, and the average DAR is calculated based on the relative peak areas and the corresponding number of conjugated drugs.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the linkers, the conjugation process, and the key instability pathway.

Caption: Chemical structures of the SMCC and this compound linkers.

General ADC Conjugation Workflow cluster_SMCC SMCC Conjugation cluster_MalPEG This compound Conjugation Ab1 Antibody (with Lysine) Activated_Ab Antibody-SMCC Intermediate Ab1->Activated_Ab NHS ester-amine reaction SMCC_Linker SMCC Linker SMCC_Linker->Activated_Ab ADC1 Purified SMCC ADC Activated_Ab->ADC1 Maleimide-thiol reaction Thiol_Payload1 Thiolated Payload Thiol_Payload1->ADC1 Ab2 Antibody (with Cysteine) Ab_Linker Antibody-Linker Intermediate Ab2->Ab_Linker Maleimide-thiol reaction MalPEG_Linker This compound Linker MalPEG_Linker->Ab_Linker Deprotection Boc Deprotection Ab_Linker->Deprotection ADC2 Purified Mal-PEG4 ADC Deprotection->ADC2 Activated_Payload Activated Payload Activated_Payload->ADC2 Amide bond formation

Caption: Simplified workflows for ADC conjugation with SMCC and this compound linkers.

Maleimide-Thiol Adduct Instability and Stabilization Thioether_Adduct Thiosuccinimide Adduct (Unstable) Retro_Michael Retro-Michael Reaction (Deconjugation) Thioether_Adduct->Retro_Michael Hydrolysis Hydrolysis (Stabilization) Thioether_Adduct->Hydrolysis Deconjugated_Products Free Thiol (Ab) + Maleimide-Payload Retro_Michael->Deconjugated_Products Ring_Opened_Product Succinamic Acid Thioether (Stable) Hydrolysis->Ring_Opened_Product

Caption: Competing pathways of retro-Michael reaction and hydrolysis for maleimide-thiol adducts.

Conclusion

The choice between this compound and SMCC linkers for ADC development is a nuanced decision that depends on the specific properties of the antibody and payload, as well as the desired therapeutic outcome.

SMCC is a well-validated, non-cleavable linker that generally forms stable ADCs. However, its hydrophobic nature can contribute to aggregation, particularly with hydrophobic payloads, and the resulting maleimide-thiol linkage is susceptible to the retro-Michael reaction, which can lead to premature payload release.

This compound , as a representative of PEGylated maleimide linkers, offers several potential advantages. The PEG spacer enhances hydrophilicity, which can mitigate aggregation and allow for higher drug-to-antibody ratios.[10][11] Furthermore, PEGylation has been shown to extend the in-vivo half-life of ADCs, which can lead to improved tumor accumulation and efficacy.[10] While the maleimide-thiol bond is still subject to the retro-Michael reaction, the overall stability of the ADC can be enhanced through the beneficial properties of the PEG chain and by designing the linker to promote stabilizing hydrolysis.

For researchers aiming to develop next-generation ADCs with improved pharmacokinetic profiles and the ability to conjugate hydrophobic payloads, PEGylated linkers like this compound represent a compelling option. However, the well-established track record and generally high plasma stability of SMCC-linked ADCs make it a continued viable choice for many applications. Ultimately, the optimal linker must be determined empirically through rigorous in vitro and in vivo stability and efficacy studies.

References

A Comparative Analysis of Mal-PEG-NH-Boc Linkers: The Impact of PEG Chain Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted drug delivery, the choice of a chemical linker is a critical parameter that dictates the efficacy, stability, and pharmacokinetic profile of the resulting therapeutic. Heterobifunctional linkers, such as Maleimide-PEG-NH-Boc, have gained prominence, particularly in the development of Antibody-Drug Conjugates (ADCs). These linkers offer a maleimide group for site-specific conjugation to thiol moieties on proteins and a Boc-protected amine for subsequent derivatization. The integrated polyethylene glycol (PEG) spacer is not merely a spacer; its length is a key determinant of the conjugate's overall performance. This guide provides an objective comparison of Mal-PEG-NH-Boc linkers with varying PEG chain lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The Influence of PEG Chain Length on Physicochemical Properties

The length of the PEG chain in a Mal-PEG-NH-Boc linker directly influences the physicochemical properties of the resulting bioconjugate. A primary effect is the modulation of hydrophilicity. Longer PEG chains impart greater water solubility to the conjugate, which is particularly advantageous when working with hydrophobic payloads that are prone to aggregation.[1][2] This enhancement in hydrophilicity can lead to improved stability and homogeneity of the final product.

The hydrodynamic radius of the bioconjugate also increases with the length of the PEG chain. This increased molecular size can have significant biological implications, as discussed in the following sections.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates. It is important to note that this data is compiled from different experimental systems and should be interpreted as illustrative of general trends.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Bioconjugates

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG[1]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG[1]
PEGylated Dendrimers<20 kDaRapidly cleared from plasma (t½ 1–10 h)[3]
PEGylated Dendrimers>30 kDaExtended elimination half-lives (t½ 1–3 days)[3]
Interferon-α-2a20 kDaHalf-life of 13.3 h (compared to 1.2 h for non-PEGylated)[4]
Interferon-α-2a40 kDaHalf-life of 34.1 h[4]
Interferon-α-2a60 kDaHalf-life of 49.3 h[4]

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

Molecule TypePEG Linker LengthIC50 (nM) / Key Cytotoxicity Finding
Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG[1]
Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes in the synthesis and application of Mal-PEG-NH-Boc linkers.

G Overall Workflow for ADC Synthesis and Characterization cluster_0 Preparation cluster_1 Drug-Linker Synthesis cluster_2 ADC Assembly and Analysis mAb Monoclonal Antibody reduction Reduction of Disulfides mAb->reduction reduced_mAb Reduced Antibody (-SH) reduction->reduced_mAb conjugation2 Thiol-Maleimide Conjugation reduced_mAb->conjugation2 linker Mal-PEGn-NH-Boc deprotection Boc Deprotection linker->deprotection payload Cytotoxic Payload conjugation1 Payload Conjugation payload->conjugation1 activated_linker Mal-PEGn-NH2 deprotection->activated_linker activated_linker->conjugation1 drug_linker Drug-Linker Construct conjugation1->drug_linker drug_linker->conjugation2 crude_adc Crude ADC conjugation2->crude_adc purification Purification (SEC) crude_adc->purification final_adc Purified ADC purification->final_adc characterization Characterization (DAR, Stability, etc.) final_adc->characterization

Caption: Overall workflow for ADC synthesis and characterization.

G Chemical Pathway of Thiol-Maleimide Conjugation reactant1 Protein-SH (Thiol Group on Cysteine) transition_state Michael Addition (pH 6.5 - 7.5) reactant1->transition_state reactant2 Maleimide-PEG-Payload reactant2->transition_state product Protein-S-PEG-Payload (Stable Thioether Bond) transition_state->product

Caption: Chemical pathway of thiol-maleimide conjugation.

G Boc Deprotection of Mal-PEG-NH-Boc start Mal-PEGn-NH-Boc acid Acidic Conditions (e.g., TFA in DCM) start->acid intermediate Protonated Intermediate acid->intermediate product Mal-PEGn-NH2 (Free Amine) intermediate->product byproducts Isobutylene + CO2 intermediate->byproducts

Caption: Boc deprotection of Mal-PEG-NH-Boc.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates prepared with different PEG linker lengths.

Protocol 1: Boc Deprotection of Mal-PEGn-NH-Boc

Objective: To remove the Boc protecting group to yield a free primary amine for subsequent conjugation to a payload.

Materials:

  • Mal-PEGn-NH-Boc

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve Mal-PEGn-NH-Boc in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting deprotected linker (Mal-PEGn-NH2) can often be used directly in the next step after drying under vacuum.

Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis

Objective: To conjugate a maleimide-functionalized PEG-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-PEGn-Payload linker

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

A. Antibody Reduction:

  • Prepare the antibody solution to a concentration of 1-10 mg/mL in a degassed buffer.

  • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, generating free thiol groups.

B. Conjugation Reaction:

  • Dissolve the Maleimide-PEGn-Payload linker in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Add the linker stock solution to the reduced antibody solution. A 5- to 10-fold molar excess of the linker over the antibody is a common starting point.

  • Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours, with gentle mixing.

C. Quenching and Purification:

  • Quench the reaction by adding a quenching reagent (e.g., N-acetylcysteine) to a final concentration of ~1 mM to react with any excess maleimide.

  • Incubate for 15-30 minutes.

  • Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

Protocol 3: Characterization of the ADC

Objective: To determine the drug-to-antibody ratio (DAR) and assess the level of aggregation.

A. DAR Determination by Hydrophobic Interaction Chromatography (HIC):

  • Use a HIC column (e.g., TSKgel Butyl-NPR) with a decreasing salt gradient.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

  • Inject the purified ADC and elute with a gradient from high to low salt concentration.

  • The different drug-loaded species will elute based on their hydrophobicity, allowing for the calculation of the average DAR.

B. Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Use an SEC column suitable for separating antibody monomers from aggregates (e.g., TSKgel G3000SWxl).

  • Use a suitable mobile phase, such as PBS, at a constant flow rate.

  • Inject the purified ADC.

  • Monitor the elution profile at 280 nm. The percentage of aggregates can be determined by integrating the peak areas.

Conclusion

The length of the PEG chain in Mal-PEG-NH-Boc linkers is a critical design parameter that significantly influences the performance of bioconjugates. Longer PEG chains generally enhance hydrophilicity, improve pharmacokinetic properties, and reduce immunogenicity.[2] However, this can sometimes be at the expense of reduced in vitro potency due to steric hindrance.[1] The optimal PEG length represents a balance between these factors and is dependent on the specific antibody, payload, and therapeutic application. A systematic evaluation of different PEG linker lengths, using robust experimental protocols, is therefore essential for the development of safe and effective bioconjugate therapeutics.

References

A Head-to-Head Comparison: Mal-PEG4-NH-Boc vs. Click Chemistry for Site-Specific Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of functional molecules to biomolecules is paramount. The choice of conjugation chemistry is a critical decision that dictates the specificity, stability, and ultimately, the performance of the final product. This guide provides an objective, data-driven comparison between the traditional maleimide-based approach, exemplified by Mal-PEG4-NH-Boc, and the versatile bioorthogonal reactions of click chemistry.

This comparison will delve into the reaction mechanisms, quantitative performance metrics, and experimental workflows of these two prominent methodologies, offering a clear framework for selecting the optimal strategy for site-specific labeling in applications ranging from antibody-drug conjugates (ADCs) to proteomic studies.

At the Core: A Tale of Two Chemistries

Maleimide-PEG4-NH-Boc utilizes the well-established reaction between a maleimide group and a free thiol (sulfhydryl) group, typically from a cysteine residue on a protein.[1] This Michael addition reaction forms a thioether bond, and is known for its rapid kinetics and high selectivity for thiols under physiological pH conditions.[1] The PEG4 spacer in the linker enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for subsequent functionalization.[2]

Click chemistry , a class of reactions known for their high efficiency, selectivity, and biocompatibility, primarily involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions form a highly stable triazole linkage between an azide and an alkyne, functional groups that are bioorthogonal, meaning they do not react with native biological molecules.[4]

Quantitative Performance: A Comparative Analysis

The choice between maleimide-based conjugation and click chemistry often hinges on key performance indicators such as reaction efficiency, stoichiometry control, and the stability of the resulting conjugate.

ParameterThis compound (Maleimide-Thiol)Click Chemistry (CuAAC & SPAAC)Key Considerations & References
Specificity Highly selective for thiols (cysteine residues) at pH 6.5-7.5.[1]Highly bioorthogonal; azides and alkynes react specifically with each other.[4]Maleimides can exhibit off-target reactions with amines at pH > 7.5.[5] Click chemistry offers superior specificity in complex biological media.
Reaction Kinetics Very fast at physiological pH.[6]CuAAC is extremely fast.[4] SPAAC is generally slower than CuAAC but still efficient.[7]The choice of solvent, initiator, and thiol can influence maleimide reaction kinetics.[6][8]
Stoichiometry Control Can result in heterogeneous products with multiple conjugations.[9]Allows for precise 1:1 stoichiometry, leading to well-defined conjugates.[9][10]Studies have shown that maleimide-thiol conjugation can lead to a diverse range of reaction products, whereas click chemistry produces a single, defined conjugate.[9][10]
Linkage Stability The thioether bond is susceptible to retro-Michael reaction and thiol exchange in vivo, leading to potential premature payload release.[1][3][11][12]The triazole linkage is exceptionally stable to hydrolysis, enzymatic degradation, and redox conditions.[3][13][14]The instability of the maleimide-thiol linkage is a significant drawback for applications requiring long-term in vivo stability.[11][15]
Reaction Conditions Requires degassed buffers at a specific pH range (6.5-7.5).[16]CuAAC requires a copper catalyst, which can be toxic to cells. SPAAC is copper-free and thus more biocompatible for in vivo applications.[3]The need for a cytotoxic copper catalyst in CuAAC is a major consideration for live-cell and in vivo studies.

Visualizing the Chemistries and Workflows

To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation.

G Maleimide-Thiol Conjugation Protein_Thiol Protein-SH (Cysteine) Michael_Addition Michael Addition (pH 6.5-7.5) Protein_Thiol->Michael_Addition Maleimide_Linker This compound Maleimide_Linker->Michael_Addition Thioether_Conjugate Protein-S-Linker (Stable Thioether Bond) Michael_Addition->Thioether_Conjugate

Caption: Mechanism of Maleimide-Thiol Conjugation.

G Click Chemistry Conjugation (SPAAC) Protein_Azide Protein-N3 (Azide) SPAAC Strain-Promoted Alkyne-Azide Cycloaddition Protein_Azide->SPAAC DBCO_Linker DBCO-Linker DBCO_Linker->SPAAC Triazole_Conjugate Protein-Triazole-Linker (Highly Stable Bond) SPAAC->Triazole_Conjugate

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G General Bioconjugation Workflow Start Start: Biomolecule & Linker Conjugation Conjugation Reaction Start->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization End End: Purified Conjugate Characterization->End

Caption: A generalized workflow for creating a bioconjugate.

Experimental Protocols

The following are generalized protocols for maleimide-thiol and click chemistry (SPAAC) conjugation to a protein. These should be adapted and optimized for specific applications.

Protocol 1: Maleimide-Thiol Conjugation with this compound

Materials:

  • Thiol-containing protein (e.g., antibody with engineered cysteines)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.[16]

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: Cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[17]

  • (Optional) Disulfide Reduction: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[16]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[16]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently stirring.[16] Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[16]

  • (Optional) Quench the Reaction: To stop the reaction, add a small excess of a thiol-containing quenching reagent to react with any unreacted maleimide groups.[2]

  • Purify the Conjugate: Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography or dialysis.[16]

  • Characterize the Conjugate: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.[16]

Protocol 2: Copper-Free Click Chemistry (SPAAC) Conjugation

Materials:

  • Azide-modified protein

  • DBCO-containing linker/payload

  • Reaction Buffer: 1x PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare the DBCO-Linker Solution: Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add a 3-5 fold molar excess of the DBCO-linker solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein integrity.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 4-18 hours, or at 37°C for 1-4 hours to accelerate the reaction.[10] Optimal incubation time should be determined empirically.[10]

  • Purify the Conjugate: Remove the excess, unreacted DBCO-linker using size-exclusion chromatography or dialysis.

  • Characterize the Conjugate: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation.

Conclusion: Making the Right Choice

Both maleimide-based conjugation and click chemistry are powerful tools for site-specific labeling. The optimal choice depends heavily on the specific requirements of the application.

This compound and maleimide chemistry remain a viable and effective option for applications where absolute stability is less critical and where established, rapid protocols are preferred.[3] However, the primary drawback is the potential instability of the thioether bond, which can undergo a retro-Michael reaction in vivo, leading to premature payload release.[3][11]

Click chemistry , particularly the copper-free SPAAC reaction, is emerging as the superior approach for applications demanding the highest level of stability, specificity, and conjugate homogeneity.[3][7] The formation of a robust triazole linkage and the bioorthogonal nature of the reaction minimize off-target effects and ensure the integrity of the final product, which is especially critical for the development of next-generation antibody-drug conjugates and other in vivo applications.[3]

Researchers should carefully weigh the trade-offs between stability, reaction conditions, and project-specific goals when selecting a conjugation strategy. For applications where long-term stability and a well-defined product are paramount, the investment in click chemistry reagents and protocols is often justified.

References

Characterizing Mal-PEG4-NH-Boc Conjugates: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Maleimide-PEG4-NH-Boc is critical for the successful synthesis of well-defined bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. Mass spectrometry stands out as a primary analytical technique for verifying the identity, purity, and stability of these conjugates. This guide provides an objective comparison of the two most common mass spectrometry techniques, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, for the characterization of Mal-PEG4-NH-Boc and its conjugates, complete with experimental data and detailed protocols.

The this compound linker is a heterobifunctional molecule with a molecular weight of 416.5 g/mol and a molecular formula of C19H32N2O8.[1] It features a maleimide group for reaction with thiols and a Boc-protected amine, connected by a discrete four-unit polyethylene glycol (PEG) spacer. This defined structure allows for precise control over conjugation chemistry.

Performance Comparison: ESI-MS vs. MALDI-TOF MS

The choice between ESI-MS and MALDI-TOF MS often depends on the specific analytical needs, sample complexity, and available instrumentation. Both techniques provide valuable information for the characterization of this compound conjugates.

Key Quantitative Data Summary

ParameterElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS
Primary Ion Species Primarily produces multiply charged ions (e.g., [M+nH]ⁿ⁺) for larger conjugates and singly charged ions ([M+H]⁺, [M+Na]⁺) for the linker itself.[2]Predominantly generates singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).[2]
Molecular Weight Determination Provides high mass accuracy, enabling confirmation of elemental composition.[2][3]Excellent for determining the average molecular weight of the linker and its conjugates.[4]
Fragmentation Analysis (MS/MS) Routinely used to obtain detailed structural information by analyzing fragment ions.[3]Possible with TOF/TOF instruments, but less common for routine analysis of these types of molecules.
Sensitivity Generally offers high sensitivity, often in the ng to pg range.[3]Also highly sensitive, though ESI can sometimes provide lower detection limits.
Sample Throughput Can be coupled with liquid chromatography (LC) for automated, high-throughput analysis.[4]Can be automated but is often used for direct sample analysis, which can be faster for individual samples.[5]
Tolerance to Buffers/Salts Less tolerant to non-volatile salts and buffers, often requiring sample cleanup or LC separation.More tolerant to salts and buffers compared to ESI.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometry data. Below are representative protocols for the characterization of this compound conjugates.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent such as methanol, acetonitrile, or water to a stock concentration of 1 mg/mL.[6]

    • Dilute the stock solution with the initial mobile phase solvent to a final concentration of 10-100 µg/mL.[6]

  • Liquid Chromatography (LC) Method (if applicable):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acnitrile.[7]

    • Gradient: A typical gradient would be 5-95% B over 10-20 minutes.[7][8]

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 40 °C.[6]

    • Injection Volume: 5 µL.[6]

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Mass Range: m/z 100-2000.[2]

    • Capillary Voltage: 3.5 kV.[6]

    • Cone Voltage: 30 V.[6]

    • Source Temperature: 120 °C.[6]

    • Desolvation Temperature: 350 °C.[6]

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the conjugate.

    • Analyze the mass spectrum of the corresponding chromatographic peak to determine the molecular weight.

    • For tandem MS (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation (CID) to obtain fragment ions for structural confirmation.[3] The fragmentation of Boc-protected amines is characterized by the neutral loss of the Boc group (100.0 Da) or the loss of isobutylene (56.1 Da).[6]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS Protocol
  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile/water 1:1 v/v) to a final concentration of approximately 1 mg/mL.[2]

    • Prepare a matrix solution of 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in acetonitrile/water (1:1 v/v) with 0.1% trifluoroacetic acid (TFA).[2]

    • Mix the sample and matrix solutions in a 1:1 ratio.[2]

  • Target Plate Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry using the dried-droplet method.[2]

  • Instrumentation and Data Acquisition:

    • Instrument: A Bruker Autoflex MALDI-TOF mass spectrometer or equivalent.[2]

    • Ionization Mode: Positive ion reflector mode.[2][9]

    • Laser: Nitrogen laser (337 nm).[2]

    • Mass Range: m/z 500 - 2000.[2]

    • Calibration: Use a suitable calibrant mixture (e.g., peptide or protein standards) to calibrate the instrument in the desired mass range.[2]

  • Data Analysis:

    • Analyze the spectrum to identify the peak corresponding to the singly charged molecular ion ([M+H]⁺, [M+Na]⁺, or [M+K]⁺).

    • The peak spacing in the spectrum should correspond to the mass of the PEG monomer unit (44 Da), which can confirm sample purity.[10]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the mass spectrometric characterization of this compound conjugates and a decision tree for selecting the appropriate analytical method.

cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation Sample This compound Conjugate Dissolve Dissolve in Solvent Sample->Dissolve Mix Mix with Matrix (MALDI) or Dilute in Mobile Phase (ESI) Dissolve->Mix Spot Spot on Target (MALDI) Mix->Spot MALDI Inject Inject into LC-MS (ESI) Mix->Inject ESI Ionization Ionization (ESI or MALDI) Spot->Ionization Inject->Ionization MS Mass Analyzer (TOF or Quadrupole/Orbitrap) Ionization->MS Detector Detection MS->Detector Spectrum Mass Spectrum Detector->Spectrum Deconvolution Deconvolution (for ESI) Spectrum->Deconvolution ESI Analysis Molecular Weight Determination & Fragmentation Analysis Spectrum->Analysis MALDI Deconvolution->Analysis Start Characterization Goal Q1 Need for Structural Elucidation (Fragmentation)? Start->Q1 Q2 High-Throughput Screening? Q1->Q2 No ESI Use ESI-MS/MS Q1->ESI Yes Q3 Sample Contains High Salt/Buffers? Q2->Q3 No LC_ESI Use LC-ESI-MS Q2->LC_ESI Yes Q3->ESI No MALDI Use MALDI-TOF MS Q3->MALDI Yes

References

Navigating the Labyrinth of ADC Characterization: A Guide to Calculating the Drug-to-Antibody Ratio for Mal-PEG4-NH-Boc ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR not only dictates the potency of the therapeutic but also influences its safety profile and pharmacokinetic properties. This guide provides a comprehensive comparison of the predominant analytical techniques used to calculate the DAR for ADCs synthesized with a Maleimide-PEG4-NH-Boc linker, a common choice for cysteine-linked conjugation. We present a comparative analysis of these methods, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

The Mal-PEG4-NH-Boc linker is a heterobifunctional linker that facilitates the covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb). The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues of the antibody, forming a stable thioether bond. This targeted conjugation strategy results in a more homogeneous ADC population compared to random conjugation to lysine residues. The PEG4 spacer enhances solubility and can improve the pharmacokinetic profile of the ADC.

Comparative Analysis of DAR Determination Methods

Several analytical techniques are employed to determine the DAR of ADCs. The choice of method depends on various factors, including the specific characteristics of the ADC, the desired level of analytical detail, and the available instrumentation. The four principal methods—Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—are compared below.[1][2]

Method Principle Advantages Limitations Typical Throughput
UV-Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug) to calculate the concentrations of the protein and the payload.Simple, rapid, and requires minimal sample preparation.Provides only an average DAR and no information on the distribution of different drug-loaded species. Requires that the drug has a distinct UV absorbance from the antibody. Can be prone to interference from impurities.High
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug molecule increases the retention time on the HIC column.Provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). Performed under non-denaturing conditions, preserving the native structure of the ADC.[3]Peak identification may require confirmation with another technique like mass spectrometry. Resolution of species with similar hydrophobicity can be challenging.Medium
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of the reduced ADC based on their hydrophobicity. The DAR is calculated from the relative abundance of the different drug-loaded chains.Provides detailed information on the drug load distribution on both the light and heavy chains. Can resolve positional isomers.[4][5]Requires denaturation and reduction of the antibody, which alters the native structure. Not suitable for analyzing the intact ADC.Medium
Mass Spectrometry (MS) Determines the mass of the intact ADC or its subunits (light and heavy chains) to identify and quantify the different drug-loaded species.Provides highly accurate and detailed information on the DAR and drug distribution. Can identify different drug-loaded forms and locate the conjugation sites.Requires specialized and expensive instrumentation. Data analysis can be complex. High salt concentrations used in HIC are not directly compatible with MS, requiring a desalting step.Low to Medium

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible DAR values. Below are protocols for HIC and RP-HPLC, which are particularly well-suited for the analysis of cysteine-linked ADCs like those prepared with this compound linkers.

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the general procedure for analyzing the DAR of an ADC using HIC.

Materials:

  • Purified ADC sample

  • HPLC or UPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol

  • Data analysis software

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-20 µL of the prepared ADC sample.

    • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the percentage of the total peak area for each species.

    • The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100 []

Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol describes the analysis of a reduced ADC to determine the drug distribution on the light and heavy chains.

Materials:

  • Purified ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • HPLC or UPLC system with a UV detector

  • Reversed-phase column (e.g., PLRP-S, 2.1 x 50 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Data analysis software

Procedure:

  • Sample Preparation (Reduction):

    • To 100 µg of ADC, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • HPLC Method:

    • Equilibrate the reversed-phase column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Inject the reduced ADC sample.

    • Elute the light and heavy chains using a linear gradient from low to high concentration of Mobile Phase B.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

    • Calculate the percentage of the total peak area for each chain species.

    • The weighted average DAR is calculated using the following formula: Average DAR = [Σ (% Peak Area of each light chain species × Number of drugs) + Σ (% Peak Area of each heavy chain species × Number of drugs)] / 100 [7]

Visualizing the Workflow and Decision-Making Process

To further clarify the process of ADC characterization, the following diagrams illustrate the experimental workflow and a decision tree for selecting the appropriate DAR determination method.

ADC_Workflow cluster_conjugation ADC Synthesis cluster_analysis DAR Analysis cluster_results Output mAb Monoclonal Antibody (mAb) reduction Partial Reduction mAb->reduction 1. conjugation Conjugation reduction->conjugation 2. linker_payload This compound -Payload linker_payload->conjugation purification Purification conjugation->purification 3. adc_sample Purified ADC purification->adc_sample uv_vis UV-Vis Spectroscopy adc_sample->uv_vis hic HIC adc_sample->hic rp_hplc RP-HPLC (after reduction) adc_sample->rp_hplc ms Mass Spectrometry adc_sample->ms avg_dar Average DAR uv_vis->avg_dar hic->avg_dar dar_dist DAR Distribution hic->dar_dist rp_hplc->avg_dar chain_dist Light/Heavy Chain Distribution rp_hplc->chain_dist ms->avg_dar ms->dar_dist ms->chain_dist mass_confirm Mass Confirmation ms->mass_confirm DAR_Decision_Tree start Start: Need to Determine DAR q1 Need quick average DAR only? start->q1 uv_vis Use UV-Vis Spectroscopy q1->uv_vis Yes q2 Need DAR distribution on intact ADC? q1->q2 No end Analysis Complete uv_vis->end hic Use HIC q2->hic Yes q3 Need drug distribution on light/heavy chains? q2->q3 No hic->end rp_hplc Use RP-HPLC (after reduction) q3->rp_hplc Yes q4 Need high accuracy mass confirmation & site info? q3->q4 No rp_hplc->end ms Use Mass Spectrometry q4->ms Yes q4->end No ms->end

References

A Comparative Guide to Validating Bioconjugation Efficiency Using High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring the safety and efficacy of novel therapeutics such as antibody-drug conjugates (ADCs). A critical quality attribute is the efficiency of the conjugation reaction, which dictates the number of molecules attached to the protein and the overall heterogeneity of the product. High-Performance Liquid Chromatography (HPLC) has emerged as an indispensable tool for these analyses, offering high-resolution separation and quantification of various conjugated species.

This guide provides an objective comparison of HPLC with other common analytical techniques for validating bioconjugation efficiency. It is supported by experimental data and includes detailed protocols to assist in method selection and implementation.

Overview of HPLC Methods for Bioconjugate Analysis

The inherent heterogeneity of bioconjugates, which includes variations in the drug-to-antibody ratio (DAR), the presence of unconjugated antibodies, and potential aggregation, presents a significant analytical challenge.[1] Different HPLC methods leverage distinct physicochemical properties to separate and quantify these species.[1]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a key technique for determining the DAR and drug load distribution of ADCs.[2] It separates molecules based on their hydrophobicity under non-denaturing aqueous conditions, preserving the native structure of the bioconjugate.[2][3] The addition of a hydrophobic drug-linker increases the hydrophobicity of the antibody, enabling the separation of species with different numbers of conjugated drugs.[2]

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is often used under denaturing conditions.[4] This method is particularly effective for analyzing the light and heavy chains of reduced ADCs to determine the distribution of the conjugated drug.[4] It is also suitable for the analysis of lysine-conjugated ADCs where the linker chemistry is stable at acidic pH.

  • Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their size in solution.[5] It is primarily used to assess the amount of aggregation in a bioconjugate sample, as well as to quantify the level of unlabeled molecules.[5]

Comparison of Key Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the conjugate and the information needed.[6] While techniques like UV-Vis spectroscopy provide a rapid measure of the average conjugation efficiency, they do not offer insights into the distribution of conjugated species.[6] HPLC and Mass Spectrometry provide more detailed characterization.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)UV-Vis SpectroscopySDS-PAGE
Primary Information Determination of DAR, assessment of drug load distribution and heterogeneity.[7]Precise mass measurement, determination of DAR, and identification of conjugation sites.[7]Average number of conjugated molecules (e.g., DAR).[6][7]Qualitative assessment of purity and approximate molecular weight.[8]
Resolution High for species with varying hydrophobicity or size.[1]Very high, can resolve species with small mass differences.[9]None, provides an average value.[6]Limited, especially for proteins of similar molecular weight.[10]
Quantitative Capability High, provides accurate quantification of different species.[8][10]High, provides accurate mass and relative abundance.Moderate, can be affected by interfering substances.[6]Limited, primarily qualitative.[8][10]
Throughput Moderate.Low to moderate, depending on the complexity of data analysis.High, rapid analysis.[6]High, can run multiple samples in parallel.
Key Advantages High reproducibility, can separate different conjugate species, well-established for DAR determination.[7]Provides detailed structural information, high accuracy, and can identify specific conjugation sites.[7]Simple, rapid, and non-destructive.[6][7]Simple, versatile, and provides direct visualization for preliminary screening.[10]
Key Limitations Can be complex to develop methods, may require specialized columns.High instrument cost, complex data analysis.[7]Requires distinct chromophores for the drug and carrier; can be affected by buffer components.[6]Does not provide quantitative data on concentration, limited resolution.[8][10]

Quantitative Data Comparison

The following table presents representative data comparing different analytical techniques for bioconjugate analysis. The specific values can vary depending on the bioconjugate and experimental conditions.

ParameterHIC-HPLCRP-HPLC (reduced ADC)UV-Vis SpectroscopyMass Spectrometry
Information DAR distributionDrug load on light and heavy chainsAverage DARExact mass of species, DAR
Resolution HighHighN/AVery High
Accuracy GoodGood, correlates well with other methods[4]Can be lower due to interference[6]High
Precision HighHighModerateHigh
Sample Requirement ~10-50 µg~10-50 µg~10-100 µg~1-10 µg

Experimental Workflows and Logical Comparisons

The following diagrams illustrate the experimental workflow for HIC-HPLC analysis and a logical comparison of the primary analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis sample ADC Sample (1 mg/mL) dilution Dilute in Mobile Phase A sample->dilution equilibration Equilibrate HIC Column dilution->equilibration injection Inject Sample equilibration->injection gradient Apply Reverse Salt Gradient injection->gradient detection UV Detection at 280 nm gradient->detection integration Integrate Peak Areas detection->integration dar_calc Calculate Average DAR and Distribution integration->dar_calc

HIC-HPLC Workflow for DAR Analysis.

logical_comparison center Bioconjugate Analysis hplc HPLC center->hplc Distribution ms Mass Spectrometry center->ms Exact Mass uv_vis UV-Vis Spec center->uv_vis Average Value sds_page SDS-PAGE center->sds_page Qualitative Size

Comparison of Analytical Methods.

Detailed Experimental Protocols

This protocol is for the separation and quantification of ADC species with different drug loads to determine the average DAR.[2]

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[2]

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[2]

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate to 0.5 mL/min.[2]

    • Set the UV detection wavelength to 280 nm.[2]

  • Chromatographic Separation:

    • Inject 20 µL of the prepared ADC sample.[2]

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Wash the column with 100% Mobile Phase B for 5 minutes.[2]

    • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.[2]

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[2]

    • Calculate the percentage of each species relative to the total peak area.[2]

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

This protocol is for the analysis of the constituent chains of a reduced bioconjugate.

Materials:

  • ADC sample

  • Reducing agent (e.g., DTT or TCEP)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • RP-HPLC Column (e.g., C4 or C8)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Reduce the ADC sample (e.g., 1 mg/mL) with a final concentration of 10 mM DTT at 37°C for 30 minutes.

  • HPLC System Setup:

    • Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 70°C.[2]

    • Set the UV detection wavelength to 280 nm.[2]

  • Chromatographic Separation:

    • Inject the reduced ADC sample.

    • Apply a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.[2]

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light and heavy chains, and the conjugated light and heavy chains.[2]

This method is useful when the conjugated molecule has a distinct chromophore from the carrier molecule.[6]

Materials:

  • Bioconjugate sample

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine λmax: Measure the absorbance spectra of the carrier molecule and the conjugated molecule separately to determine their wavelengths of maximum absorbance (λmax).[6]

  • Measure Absorbance: Measure the absorbance of the bioconjugate sample at the two λmax values determined in the previous step.

  • Calculation: Use the Beer-Lambert law and a set of simultaneous equations to calculate the concentrations of the carrier and the conjugated molecule.[6] From these concentrations, the conjugation efficiency can be determined.

Conclusion

The comprehensive analysis of bioconjugates necessitates the use of orthogonal analytical methods.[1] While UV-Vis spectroscopy and SDS-PAGE are valuable for rapid and routine assessments, HPLC provides a higher level of detail regarding the distribution of conjugated species. HIC-HPLC is the preferred method for determining the DAR of intact bioconjugates under non-denaturing conditions, while RP-HPLC is a powerful technique for analyzing the individual chains of reduced bioconjugates.[1] The selection of the most appropriate method or combination of methods, guided by the principles and protocols outlined in this guide, will enable a thorough characterization of bioconjugate purity and efficiency, ultimately ensuring their safety and therapeutic efficacy.

References

In Vitro Stability of Mal-PEG4-NH-Boc Linkers: A Comparative Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable linker is paramount in the design of effective and safe antibody-drug conjugates (ADCs). The Mal-PEG4-NH-Boc linker, a member of the widely used maleimide-based linker class, offers a straightforward approach to conjugating payloads to antibodies via thiol groups on cysteine residues. However, the stability of the resulting thiosuccinimide linkage in a physiological environment is a critical parameter that dictates the ADC's therapeutic window. This guide provides an objective comparison of the in vitro stability of traditional maleimide-based linkers, such as this compound, with alternative technologies, supported by experimental data and detailed methodologies.

The Challenge of Maleimide Linker Stability

Maleimide linkers react with thiol groups through a Michael addition to form a thiosuccinimide linkage. While this reaction is efficient, the resulting bond is susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing molecules like glutathione and albumin in plasma.[1][2][3] This can lead to premature release of the drug-linker from the antibody, resulting in off-target toxicity and reduced efficacy.[2]

A competing reaction is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened maleamic acid thioether.[1][3] This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.[1] However, for conventional N-alkylmaleimides, the rate of this stabilizing hydrolysis is often slower than the deconjugation via the retro-Michael reaction in a physiological setting.[1]

Comparative In Vitro Stability of ADC Linkers

The in vitro stability of ADC linkers is typically assessed by incubating the ADC in plasma and monitoring the change in drug-to-antibody ratio (DAR) or the amount of intact ADC over time. The following table summarizes representative stability data for traditional maleimide linkers and more advanced alternatives.

Linker TypeRepresentative Linker/ADCIncubation ConditionsTime PointRemaining Intact ADC/ConjugateReference
Traditional Maleimide Generic Maleimide-based ADCHuman Plasma, 37°C7 days~50%[4]
Self-Stabilizing Maleimide DPR-based Maleimide ADCPlasma, 37°C7 days>95%[4]
Maleamic Methyl Ester mil40-12c (MMAE ADC)Albumin Solution (25 mg/mL), 37°C14 days~96.2% (payload retention)[5][6]
Maleamic Methyl Ester mil40-12c (MMAE ADC)PBS with excess N-acetylcysteine, 37°C14 daysSignificantly more stable than traditional maleimide ADC[5][6]
Thioether (non-cleavable) Trastuzumab-MCC-DM1 (Kadcyla®)In vivo human data suggests high stabilityN/ALonger half-life compared to cleavable linker ADCs[5]

Advanced Alternatives for Enhanced Stability

To address the stability limitations of traditional maleimide linkers, several alternative technologies have been developed:

  • Self-Stabilizing Maleimides: These linkers incorporate a basic amino group adjacent to the maleimide. This group is positioned to catalyze the intramolecular hydrolysis of the thiosuccinimide ring, rapidly converting it to the stable ring-opened form and preventing the retro-Michael reaction.[7]

  • Maleamic Methyl Ester-Based Linkers: This technology directly generates the stable ring-opened hydrolysate of the thiosuccinimide during the conjugation process. This approach avoids the unstable thiosuccinimide intermediate altogether, leading to ADCs with enhanced stability.[5][6]

  • Next-Generation Maleimides (NGMs): These reagents are designed to re-bridge disulfide bonds in the antibody, creating a more stable and homogeneous ADC.[8]

  • Alternative Chemistries: Other conjugation strategies that form highly stable bonds, such as those based on haloacetamides (forming thioether bonds) or oxime ligation, offer alternatives to maleimide chemistry.[3][9]

Experimental Protocols

Reproducible and well-controlled in vitro stability assays are crucial for evaluating and comparing ADC linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) or the concentration of intact ADC over time.

Materials:

  • Test ADC (conjugated via this compound or alternative linker)

  • Control ADC (with a linker of known stability, if available)

  • Pooled human plasma (or plasma from other relevant species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Immuno-affinity capture beads (e.g., Protein A or G)

  • Elution buffer (e.g., low pH glycine buffer)

  • LC-MS system for analysis

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a control sample by diluting the ADC in PBS.[5]

  • Incubation: Incubate the samples at 37°C with gentle agitation.[5]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.[4]

  • Immuno-capture: Isolate the ADC from the plasma using immuno-affinity capture beads. Wash the beads to remove non-specifically bound proteins.[8]

  • Elution: Elute the ADC from the beads.[8]

  • Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR and the distribution of different DAR species. This can be performed on the intact ADC or after reducing the antibody to separate the light and heavy chains.[1]

  • Data Analysis: Plot the average DAR versus time to determine the stability profile and calculate the half-life of the ADC in plasma.

Protocol 2: Thiol Challenge Assay

Objective: To assess the susceptibility of the maleimide-thiol linkage to the retro-Michael reaction in the presence of an excess of a small molecule thiol.

Materials:

  • Test ADC

  • PBS, pH 7.4

  • Glutathione (GSH) or N-acetylcysteine (NAC)

  • 37°C incubator

  • HPLC or LC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare a solution of the test ADC in PBS (e.g., 0.5 mg/mL).[3]

  • Thiol Addition: To the ADC solution, add a solution of GSH or NAC to a final concentration of, for example, 10 mM. Prepare a control sample of the ADC in PBS without the added thiol.[3]

  • Incubation: Incubate both samples at 37°C.[3]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each tube.[3]

  • Analysis: Analyze the aliquots by HPLC or LC-MS to monitor the decrease in the intact ADC peak and the appearance of any deconjugated products.[3]

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the t=0 sample. Plot the percentage of intact ADC versus time to evaluate the stability in the presence of excess thiol.[2]

Visualizing Key Concepts and Workflows

To better understand the processes involved in maleimide linker instability and its assessment, the following diagrams are provided.

cluster_instability Competing Fates of Thiosuccinimide Linkage Thiosuccinimide Thiosuccinimide Adduct (Unstable) Deconjugated Deconjugated Linker-Payload + Antibody-SH Thiosuccinimide->Deconjugated Retro-Michael Reaction (e.g., + Glutathione) Hydrolyzed Ring-Opened Adduct (Stable) Thiosuccinimide->Hydrolyzed Hydrolysis (+ H2O) cluster_workflow In Vitro Plasma Stability Assay Workflow start Spike ADC into pre-warmed plasma incubate Incubate at 37°C start->incubate timepoint Collect aliquots at various time points incubate->timepoint capture Immuno-capture ADC (e.g., Protein A/G beads) timepoint->capture elute Elute ADC capture->elute analyze Analyze by LC-MS (Determine DAR) elute->analyze end Plot DAR vs. Time Calculate Half-life analyze->end

References

Cleavable vs. Non-Cleavable Linkers: A Comparative Analysis for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker, which bridges the monoclonal antibody to the cytotoxic payload, dictates the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to inform rational ADC design.

The primary distinction between these two linker strategies lies in their payload release mechanism.[1] Cleavable linkers are engineered to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or changes in pH.[2][3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody within the lysosome.[4][5] This fundamental difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: Two Distinct Release Strategies

ADCs with cleavable linkers can release the unmodified, potent payload. If this payload is membrane-permeable, it can diffuse out of the target cell and eliminate neighboring antigen-negative cells—a phenomenon known as the "bystander effect".[5][6] This can be particularly advantageous in treating heterogeneous tumors where not all cancer cells express the target antigen.

Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex after proteolytic degradation of the antibody.[4][7] This complex is typically charged and less permeable, thereby limiting the bystander effect but potentially offering a superior safety profile due to reduced off-target toxicity.[8]

Quantitative Comparison of Linker Performance

The selection of a linker significantly impacts the performance of an ADC. The following tables summarize key quantitative data for different linker types.

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Payload Release Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage.[2][5]Proteolytic degradation of the antibody in the lysosome.[4][5]
Released Payload Typically the unmodified, potent parent drug.The drug molecule with the linker and a residual amino acid attached.[4]
Plasma Stability Generally lower, with a higher potential for premature payload release.[9]Generally higher, leading to a more stable ADC in circulation.[4][9]
"Bystander" Efficacy High potential, as the released payload can be membrane-permeable.[5][9]Low to negligible, as the released payload is often charged and less membrane-permeable.[5][9]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.Lower potential due to greater stability and a limited bystander effect.[4]
Therapeutic Window Potentially narrower due to off-target toxicities.[9]Potentially wider due to improved tolerability.[4][9]

Table 1: In Vivo Distinctions Between Cleavable and Non-Cleavable Linkers

Linker TypeRepresentative ExamplePlasma Half-life of Intact ADC (hours)In Vitro Cytotoxicity (IC50, ng/mL) vs. HER2+ cellsReference
Cleavable (Val-Cit) Trastuzumab-vc-MMAE~10010-50[2]
Non-Cleavable (SMCC) Trastuzumab-DM1 (Kadcyla®)~1505-20[4][9]

Table 2: Representative Preclinical Data for a HER2-Targeted ADC (Note: These values are illustrative and can vary based on the specific antibody, payload, and experimental conditions).

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms of action and a typical experimental workflow.

Cleavable vs. Non-Cleavable Linker Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) TargetCell_C Target Cancer Cell (Antigen-Positive) ADC_C->TargetCell_C 1. Binding Internalization_C Internalization TargetCell_C->Internalization_C 2. Endocytosis Lysosome_C Lysosome Internalization_C->Lysosome_C 3. Trafficking Cleavage_C Linker Cleavage (e.g., by Cathepsin B) Lysosome_C->Cleavage_C PayloadRelease_C Free Payload Released Cleavage_C->PayloadRelease_C PayloadRelease_C->TargetCell_C 4. Cytotoxicity BystanderCell_C Neighboring Cancer Cell (Antigen-Negative) PayloadRelease_C->BystanderCell_C 5. Diffusion BystanderEffect_C Bystander Killing BystanderCell_C->BystanderEffect_C ADC_NC ADC (Non-Cleavable Linker) TargetCell_NC Target Cancer Cell (Antigen-Positive) ADC_NC->TargetCell_NC 1. Binding Internalization_NC Internalization TargetCell_NC->Internalization_NC 2. Endocytosis Lysosome_NC Lysosome Internalization_NC->Lysosome_NC 3. Trafficking Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC PayloadRelease_NC Payload-Linker-Amino Acid Complex Released Degradation_NC->PayloadRelease_NC PayloadRelease_NC->TargetCell_NC 4. Cytotoxicity

Mechanisms of action for cleavable vs. non-cleavable linker ADCs.

Workflow for In Vitro Cytotoxicity Assay Start Start: Cancer Cell Lines (Antigen-Positive & Antigen-Negative) Seed 1. Seed cells in 96-well plates Start->Seed Treat 2. Treat cells with serial dilutions of ADC Seed->Treat Incubate 3. Incubate for 72-120 hours Treat->Incubate Viability 4. Assess cell viability (e.g., MTT or CellTiter-Glo assay) Incubate->Viability Analyze 5. Analyze data and determine IC50 values Viability->Analyze End End: Comparative Potency Data Analyze->End

Workflow for a typical in vitro cytotoxicity assay.

Detailed Experimental Protocols

For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[10][11][12]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA reader)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.

  • Incubation: Incubate the samples at 37°C with gentle agitation.[11]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze the aliquots at -80°C to halt degradation.[11]

  • Sample Analysis:

    • To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[11]

    • To measure released payload: Precipitate plasma proteins and analyze the supernatant by LC-MS to quantify the concentration of the free payload.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50 value) of an ADC against antigen-positive and antigen-negative cancer cell lines.[13][14][15]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Test ADC, isotype control ADC, and free payload

  • 96-well cell culture plates

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[13]

  • ADC Treatment: Prepare serial dilutions of the test ADC, control ADC, and free payload in cell culture medium. Add the diluted compounds to the cells.[15]

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[16]

  • Viability Assessment: Measure cell viability using a chosen assay according to the manufacturer's instructions.[13]

  • Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[17][18]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (distinguishable from the Ag+ line, e.g., by expressing a fluorescent protein like GFP)

  • Test ADC

  • 96-well plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Co-culture Setup: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates. Include monocultures of each cell line as controls.[17]

  • ADC Treatment: Treat the co-cultures and monocultures with various concentrations of the ADC.

  • Incubation: Incubate the plates for 96-144 hours.

  • Analysis: Assess the viability of both the Ag+ and Ag- cell populations using flow cytometry or imaging, distinguishing the cell types by their unique characteristics (e.g., fluorescence). A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[19][20][21]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line that expresses the target antigen

  • Test ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.[22]

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups.[22]

  • ADC Administration: Administer the ADC, vehicle control, and isotype control ADC to the respective groups, typically via intravenous injection.

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly throughout the study.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

  • Analysis: Excise the tumors at the end of the study and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group and assess the statistical significance of the results.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all solution and depends heavily on the specific therapeutic context.[8] Cleavable linkers may offer superior efficacy in heterogeneous tumors due to the bystander effect, but this can be accompanied by an increased risk of off-target toxicity.[9] Conversely, non-cleavable linkers generally provide a better safety profile and a wider therapeutic window due to their enhanced plasma stability, making them well-suited for highly expressed, homogeneous tumor antigens.[4] A thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.

References

A Head-to-Head Comparison of Heterobifunctional Crosslinkers: Mal-PEG4-NH-Boc in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional crosslinker is a critical decision that profoundly influences the efficacy, stability, and therapeutic window of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of Mal-PEG4-NH-Boc with two other widely used crosslinkers: the conventional, non-PEGylated Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the click chemistry-based DBCO-PEG4-NHS ester. This analysis is supported by a synthesis of available experimental data to inform the rational design of next-generation bioconjugates.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable tools in bioconjugation, possessing two distinct reactive groups that enable the sequential and controlled linkage of two different molecules, such as an antibody and a cytotoxic payload. This targeted approach is crucial for creating stable and effective therapeutic and diagnostic agents. The choice of crosslinker impacts several key parameters of the final conjugate, including its solubility, stability in circulation, homogeneity, and pharmacokinetic profile.

This guide focuses on three key players in the field of bioconjugation:

  • This compound: A PEGylated crosslinker featuring a maleimide group for reaction with thiols, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine for subsequent conjugation. The PEG spacer is a key feature designed to enhance hydrophilicity and reduce aggregation.

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A traditional, non-PEGylated crosslinker with an NHS ester for reacting with amines and a maleimide group for thiol conjugation. Its hydrophobic cyclohexane ring provides stability to the maleimide group.

  • DBCO-PEG4-NHS Ester: A modern crosslinker that utilizes "click chemistry." It contains a DBCO (dibenzocyclooctyne) group for a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction and an NHS ester for amine coupling, also incorporating a PEG4 spacer.

Chemical Structures and Reaction Mechanisms

The distinct chemical structures of these linkers dictate their reactivity and the properties of the resulting bioconjugate.

G cluster_mal This compound cluster_smcc SMCC cluster_dbco DBCO-PEG4-NHS Ester mal_struct mal_struct mal_label Maleimide reacts with thiols (e.g., from cysteine residues). The Boc-protected amine allows for a second, controlled conjugation step after deprotection. smcc_struct smcc_struct smcc_label NHS ester reacts with primary amines (e.g., lysine residues). Maleimide reacts with thiols. dbco_struct dbco_struct dbco_label NHS ester reacts with primary amines. DBCO group reacts with azide-modified molecules via copper-free click chemistry.

Figure 1: Chemical structures of the compared crosslinkers.

Quantitative Performance Comparison

The choice of linker significantly impacts the physicochemical and biological properties of the resulting ADC. The following tables summarize the expected performance differences based on available data for these and similar linker technologies. It is important to note that this data is a composite representation from various studies and direct head-to-head comparisons under identical conditions are not always available.

Table 1: Physicochemical Properties

PropertyThis compoundSMCCDBCO-PEG4-NHS EsterKey Considerations
Hydrophilicity High (due to PEG4 spacer)Low (hydrophobic cyclohexane ring)High (due to PEG4 spacer)Improved hydrophilicity can enhance ADC solubility, reduce aggregation, and potentially allow for higher Drug-to-Antibody Ratios (DAR).[1]
Aqueous Solubility HighLow, often requires organic co-solventsHighHigh aqueous solubility simplifies conjugation reaction setup and purification.
Propensity for Aggregation Reduces aggregation of hydrophobic payloadsCan induce aggregation, especially at high DARsReduces aggregation of hydrophobic payloadsThe hydrophilic PEG spacer shields the hydrophobic payload, preventing protein-protein interactions that lead to aggregation.[1]

Table 2: Bioconjugation Performance

ParameterThis compoundSMCCDBCO-PEG4-NHS EsterKey Considerations
Reaction Specificity Maleimide: highly specific for thiols at pH 6.5-7.5NHS ester: primary amines; Maleimide: thiolsNHS ester: primary amines; DBCO: azides (bioorthogonal)DBCO-azide click chemistry offers superior bioorthogonality, minimizing off-target reactions.
Reaction Kinetics Maleimide-thiol reaction is very fastNHS ester and maleimide reactions are generally efficientStrain-promoted alkyne-azide cycloaddition (SPAAC) is very fast and efficientAll three linkers offer favorable reaction kinetics under optimized conditions.
Homogeneity of Final Product Can produce more homogeneous conjugates due to the discrete PEG lengthCan produce homogeneous conjugates with controlled reaction conditionsCan lead to highly homogeneous products, especially when combined with site-specific azide introductionSite-specific conjugation methods, often used with click chemistry, generally yield more homogeneous products.

Table 3: In Vitro and In Vivo Performance

ParameterThis compoundSMCCDBCO-PEG4-NHS EsterKey Considerations
Linkage Stability in Plasma The thiosuccinimide bond is susceptible to retro-Michael reaction, but the PEG spacer can influence hydrolysis rates.The thiosuccinimide bond is susceptible to retro-Michael reaction, which can lead to premature payload release.[2]The triazole linkage formed by click chemistry is highly stable and resistant to hydrolysis and enzymatic degradation.Linker stability is crucial for minimizing off-target toxicity and maximizing the therapeutic window.
Pharmacokinetics (Half-life) The PEG4 spacer generally leads to a longer circulation half-life compared to non-PEGylated linkers.[1]Shorter circulation half-life compared to PEGylated counterparts.The PEG4 spacer contributes to a longer circulation half-life.A longer half-life can lead to greater tumor accumulation of the ADC.
In Vitro Cytotoxicity (IC50) Generally maintains high potency.Potent, but off-target toxicity can be a concern.High potency with potentially lower off-target effects due to linker stability.While PEGylation can sometimes slightly decrease in vitro potency due to steric hindrance, the overall therapeutic index is often improved.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate synthesis and characterization of bioconjugates.

General Workflow for Antibody-Drug Conjugation

The following diagram illustrates a typical experimental workflow for creating an ADC using a thiol-reactive crosslinker like this compound or SMCC.

G cluster_workflow General ADC Synthesis Workflow start Start with Monoclonal Antibody (mAb) reduction Antibody Reduction (e.g., with TCEP or DTT) to expose free thiol groups start->reduction purification1 Purification (e.g., Size Exclusion Chromatography) to remove reducing agent reduction->purification1 conjugation Conjugation Reaction (Reduced mAb + Linker-Payload) pH 6.5-7.5 purification1->conjugation linker_payload_prep Prepare Linker-Payload Conjugate (Mal-PEG4-Drug or SMCC-Drug) linker_payload_prep->conjugation purification2 Purification of ADC (e.g., HIC, SEC) to remove excess linker-payload conjugation->purification2 characterization ADC Characterization (DAR, stability, aggregation, etc.) purification2->characterization end Final ADC Product characterization->end

Figure 2: General workflow for ADC synthesis.
Detailed Methodologies

1. Protocol for Antibody Reduction and Thiol-Maleimide Conjugation

This protocol describes the initial conjugation of the maleimide moiety of the linker to a monoclonal antibody (mAb) through the reduction of interchain disulfide bonds.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

    • Mal-PEG4-Drug or SMCC-Drug conjugate dissolved in DMSO

    • Reaction buffer: PBS with 1 mM EDTA, pH 7.0-7.5

    • Quenching solution: N-acetylcysteine (NAC) in PBS

    • Desalting columns

  • Procedure:

    • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

    • Reduction: Add a 10- to 20-fold molar excess of TCEP to the mAb solution. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Purification: Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

    • Conjugation: Immediately add a 5- to 10-fold molar excess of the Mal-PEG4-Drug or SMCC-Drug solution to the reduced antibody. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quenching: Quench the reaction by adding a 20-fold molar excess of NAC to cap any unreacted maleimide groups. Incubate for 20 minutes.

    • Final Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-drug and other impurities.

2. Protocol for In Vitro Plasma Stability Assay

This protocol outlines a method to evaluate the stability of the ADC in plasma.

  • Materials:

    • Purified ADC

    • Human or mouse plasma

    • PBS

    • LC-MS system

  • Procedure:

    • Incubation: Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL. Incubate the mixture at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

    • Sample Preparation: For each time point, isolate the ADC from the plasma proteins using affinity capture beads (e.g., Protein A). Wash the beads to remove non-specifically bound components.

    • Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.

3. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency of the ADC against cancer cell lines.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Cell culture medium and supplements

    • ADC, unconjugated antibody, and free drug

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

    • Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Signaling Pathway and Mechanism of Action

Many ADCs utilize cytotoxic payloads that are tubulin inhibitors, such as monomethyl auristatin E (MMAE) or maytansinoids (DM1). These agents disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway for an ADC targeting the HER2 receptor and delivering a tubulin inhibitor.

G cluster_pathway Mechanism of Action of a HER2-Targeted ADC with a Tubulin Inhibitor adc HER2-Targeted ADC her2 HER2 Receptor on Tumor Cell Surface adc->her2 1. internalization Internalization (Endocytosis) her2->internalization 2. binding Binding lysosome Lysosome internalization->lysosome 3. release Payload Release (Linker Cleavage) lysosome->release 4. payload Tubulin Inhibitor (e.g., MMAE) release->payload tubulin Tubulin Dimers payload->tubulin 5. Inhibits Polymerization microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest 6. apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis 7.

Figure 3: ADC internalization and payload-induced apoptosis.

Conclusion

The selection of a heterobifunctional crosslinker is a critical decision in the design of bioconjugates. This compound offers a compelling balance of features, including the well-established reactivity of the maleimide group and the significant benefits of a hydrophilic PEG4 spacer. Compared to the traditional, hydrophobic SMCC linker, this compound is expected to yield conjugates with improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile. While the maleimide-thiol linkage is susceptible to a retro-Michael reaction, the overall stability and performance of the ADC can be superior due to the mitigating effects of the PEG spacer.

For applications where absolute linkage stability is paramount, click chemistry linkers like DBCO-PEG4-NHS ester present a superior alternative due to the formation of a highly stable triazole bond. However, this approach requires the introduction of an azide group onto one of the molecules to be conjugated.

Ultimately, the optimal choice of crosslinker will depend on the specific properties of the molecules being conjugated, the desired characteristics of the final product, and the intended application. The information and protocols provided in this guide serve as a valuable resource for making an informed decision in the rational design of next-generation bioconjugates.

References

A Researcher's Guide to Confirming Boc Group Removal: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, particularly in peptide synthesis and pharmaceutical development, due to its stability and ease of removal under acidic conditions.[1] Ensuring the complete cleavage of the Boc group is a critical checkpoint in a synthetic sequence to guarantee the desired outcome of subsequent reactions. This guide provides a detailed comparison of common analytical methods used to confirm Boc deprotection, supported by experimental data and protocols to aid researchers in selecting the most suitable technique for their needs.

Comparison of Analytical Techniques

The selection of an analytical method for confirming Boc deprotection is influenced by several factors, including the molecular complexity, the required level of confirmation, and the instrumentation available. While some techniques offer a quick qualitative assessment, others provide definitive quantitative proof of reaction completion.

Analytical Method Principle Key Indicator of Boc Removal Advantages Disadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the singlet at ~1.4-1.5 ppm corresponding to the nine equivalent tert-butyl protons.[1]Provides unambiguous and quantitative confirmation.[1] Allows for monitoring reaction completion by observing the disappearance of starting material signals.[1]Requires a relatively pure sample. The N-H proton signal of the deprotected amine can be broad or difficult to observe.[1]
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.Disappearance of signals for the quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~153 ppm).[1]Confirms the removal of the entire Boc group.[1]Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.A mass difference of -100.12 atomic mass units (amu) between the starting material and the product.[1]Highly sensitive and provides the exact mass of the deprotected product, especially with high-resolution mass spectrometry (HRMS).[1]Does not provide a complete structural picture and may not distinguish between isomers.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹.[1]Fast, requires minimal sample preparation, and is non-destructive.[2]Provides information on functional groups only and can be difficult to interpret in complex molecules with multiple carbonyl groups.[2]
Thin-Layer Chromatography (TLC) Separates components of a mixture based on polarity.The product spot (deprotected amine) will have a lower Retention Factor (Rf) than the starting material (Boc-protected amine) due to increased polarity.[3]Simple, fast, and inexpensive for routine reaction monitoring.[2]Provides limited structural information and is primarily used for qualitative assessment.[2]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their interaction with a stationary phase.Disappearance of the peak corresponding to the Boc-protected starting material and the appearance of a new peak for the deprotected product, typically with a shorter retention time.[4]Allows for accurate quantification of reactants and products, providing real-time data on reaction completion.[4]Requires method development and can be more time-consuming than TLC for a quick check.
Kaiser Test (for solid-phase synthesis) A colorimetric test to detect free primary amines.[5]A positive result (intense blue color) indicates the presence of a free primary amine, confirming Boc removal.[5]Highly sensitive for detecting primary amines on a solid support.[5]Qualitative and specific to primary amines.[5] A negative result (yellow or colorless) indicates incomplete deprotection.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dried sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1]

  • Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra on a spectrometer.

  • Data Analysis:

    • ¹H NMR: Process the data and look for the complete disappearance of the characteristic singlet of the tert-butyl protons around 1.4-1.5 ppm.[1]

    • ¹³C NMR: Confirm the absence of the signals corresponding to the quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~153 ppm).[1]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[1]

  • Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a chromatographic technique like LC-MS.[1]

  • Data Analysis: Acquire the mass spectrum and compare the molecular ion peak of the product with that of the starting material. A mass difference of -100.12 amu confirms the removal of the Boc group.[1] High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.[1]

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[1]

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[1]

  • Data Analysis: Identify the characteristic absorption bands and confirm the disappearance of the strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹.[1]

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At designated time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a suitable solvent, which may contain a neutralizing agent.[4] For solid-phase synthesis, a small sample of the resin is taken, washed, and the peptide is cleaved for analysis.[4]

  • Data Acquisition: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).[5]

  • Data Analysis: Analyze the chromatogram to monitor the disappearance of the peak for the Boc-protected starting material and the appearance of the deprotected product peak, which typically has a shorter retention time.[4]

Workflow for Boc Deprotection and Analysis

The following diagram illustrates a typical workflow for performing a Boc deprotection reaction and subsequently confirming its completion using various analytical techniques.

start Boc-Protected Substrate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection workup Reaction Workup & Purification deprotection->workup product Purified Product (Deprotected Amine) workup->product analysis Analytical Confirmation product->analysis tlc TLC analysis->tlc Quick Check nmr NMR (¹H & ¹³C) analysis->nmr Definitive ms Mass Spectrometry analysis->ms Confirmation ftir FTIR analysis->ftir Functional Group hplc HPLC analysis->hplc Quantitative

Caption: A workflow for Boc deprotection and subsequent analytical confirmation.

References

Evaluating the Effect of PEGylation on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, is a widely adopted strategy in the biopharmaceutical industry to enhance the therapeutic properties of protein-based drugs. This modification can significantly alter a protein's pharmacokinetics, stability, and immunogenicity. However, these benefits can sometimes come at the cost of reduced biological activity. This guide provides an objective comparison of PEGylated proteins with their non-PEGylated counterparts and other alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.

The Impact of PEGylation on Protein Performance

PEGylation confers several key advantages to therapeutic proteins, primarily by increasing their hydrodynamic size and providing a protective hydrophilic shield. This leads to:

  • Improved Pharmacokinetics: A larger size reduces renal clearance, significantly extending the protein's circulation half-life.

  • Enhanced Stability: The PEG chains can protect the protein from proteolytic degradation and increase its thermal stability.

  • Reduced Immunogenicity: The polymer can mask epitopes on the protein surface, thereby reducing the likelihood of an immune response.

Despite these benefits, the attachment of PEG chains can also introduce challenges:

  • Reduced Bioactivity: Steric hindrance from the PEG molecule may impede the protein's interaction with its target receptor or substrate, leading to a decrease in specific activity.

  • Heterogeneity: The PEGylation process can create a heterogeneous mixture of molecules with varying numbers of PEG chains attached at different sites, which can pose analytical and manufacturing challenges.

  • Anti-PEG Antibodies: Although rare, pre-existing or induced anti-PEG antibodies can lead to accelerated clearance of the PEGylated therapeutic.

Quantitative Comparison of PEGylated vs. Non-PEGylated Proteins

The following tables provide a quantitative comparison of key performance parameters for several therapeutic proteins before and after PEGylation.

ProteinNative Half-LifePEGylated Half-LifeFold IncreaseReference
Interferon alfa-2a 4-16 hours65-72 hours~4-18[1][2][3]
G-CSF (Filgrastim) ~3.5 hours~15-80 hours (Pegfilgrastim)~4-23[4]
Asparaginase 26 hours5.5 days (132 hours)~5[5]
Erythropoietin (EPO) ~4 hours119-131 hours~30-33[6]
Uricase ~2 hours22.8 hours~11[5]

Table 1: Comparison of Pharmacokinetic Profiles. This table illustrates the significant extension of plasma half-life achieved through PEGylation for various therapeutic proteins.

ProteinNative Bioactivity MetricPEGylated Bioactivity MetricChange in BioactivityReference
Interferon alfa-2b High in vitro antiviral activityReduced in vitro antiviral activity, but higher sustained virological response in vivoIn vitro activity reduced, in vivo efficacy enhanced[7]
G-CSF (Filgrastim) EC50 ~50-100 pg/mLEC50 ~300-600 pg/mL (Pegfilgrastim)~6-fold decrease in in vitro potency[8]
Asparaginase High enzymatic activitySlightly reduced but sustained enzymatic activityMinor reduction in specific activity[5]
Insulin Full biological activityMaintained full biological activityNo significant change[3][9]

Table 2: Comparison of Biological Activity. This table highlights that while in vitro bioactivity can be reduced post-PEGylation due to steric hindrance, the in vivo efficacy is often enhanced due to the improved pharmacokinetic profile.

ProteinImmunogenicity in Native FormImmunogenicity in PEGylated FormObservationReference
Asparaginase High-titer antibodies in 26% of patientsHigh-titer antibodies in 2% of patientsSignificant reduction in antibody formation[5]
Uricase Highly immunogenicReduced immunogenicity, but anti-PEG antibodies can be a concernPEGylation reduces protein immunogenicity, but the PEG moiety itself can be immunogenic[10][11]

Table 3: Comparison of Immunogenicity. This table demonstrates the ability of PEGylation to reduce the immunogenic potential of therapeutic proteins.

Comparison with Alternative Technologies

While PEGylation is a well-established technology, several alternatives have emerged to address some of its limitations.

TechnologyPrincipleKey Advantages over PEGylationKey Disadvantages
HESylation Covalent attachment of hydroxyethyl starch (HES)Biodegradable, lower viscosity at high concentrations.Potential for immunogenicity.
XTENylation Genetic fusion of a long, unstructured polypeptide (XTEN)Monodisperse product, biodegradable, potentially lower immunogenicity.[12][13]Can significantly reduce in vitro potency.[14]
Polysialylation Covalent attachment of polysialic acid (PSA)Natural polymer, biodegradable, potential for "self" recognition by the immune system.Limited commercial availability of reagents.
ProteinNative Half-LifeHESylated Half-LifeXTENylated Half-LifeReference
Anakinra 1.7 hours10.8 hours-[15]
Interferon alfa-2b ~8.5 hours~30 hours-[16]
Growth Hormone ~20 minutes-~72 hours (in monkeys)[14]

Table 4: Pharmacokinetic Comparison of Alternative Technologies. This table provides a glimpse into the half-life extension capabilities of HESylation and XTENylation compared to native proteins.

Mandatory Visualizations

PEGylation_Process Protein Native Protein Reaction Conjugation Reaction Protein->Reaction PEG Activated PEG Polymer PEG->Reaction PEG_Protein PEGylated Protein Reaction->PEG_Protein Covalent Bond Formation

Caption: General workflow of the protein PEGylation process.

Steric_Hindrance cluster_0 Non-PEGylated Interaction cluster_1 PEGylated Interaction Protein1 Protein Receptor1 Receptor Protein1->Receptor1 Binding PEG_Protein PEGylated Protein PEG_chain PEG Receptor2 Receptor PEG_Protein->Receptor2 Steric Hindrance Experimental_Workflow Start Start: Native Protein PEGylation PEGylation Reaction Start->PEGylation Purification Purification (e.g., SEC, IEX) PEGylation->Purification Characterization Characterization Purification->Characterization Bioactivity Bioactivity Assay (e.g., Cell-based, Enzyme kinetics) Characterization->Bioactivity Stability Stability Assay (e.g., DSC, Protease Digestion) Characterization->Stability PK_PD In Vivo Studies (Pharmacokinetics/Pharmacodynamics) Characterization->PK_PD Immunogenicity Immunogenicity Assay (e.g., ELISA for ADAs) Characterization->Immunogenicity End End: Comparative Data Analysis Bioactivity->End Stability->End PK_PD->End Immunogenicity->End

References

A Head-to-Head Comparison of Maleimide and NHS-Ester Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, essential for the development of targeted therapeutics, advanced diagnostics, and powerful research tools, N-hydroxysuccinimide (NHS) ester and maleimide chemistries are two of the most prominent and widely utilized methods for protein modification.[1] This guide presents an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the most suitable strategy for their specific application.

At a Glance: Key Distinctions

FeatureNHS-Ester ChemistryMaleimide Chemistry
Target Residue Primary amines (e.g., Lysine, N-terminus)[1][2]Thiols (e.g., Cysteine)[1][2]
Bond Formed Amide[1]Thioether (via thiosuccinimide intermediate)[1]
Optimal pH 7.2 - 8.5[1][3][4]6.5 - 7.5[1][5]
Specificity Moderate to High[1]High[1]
Linkage Stability Very High (Amide bond)[1]High (Thioether bond after ring-opening)[1]
Primary Side Reaction Hydrolysis of the ester[1][3]Hydrolysis of the maleimide, Retro-Michael reaction[1][6]

Delving into the Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is fundamental to optimizing conjugation protocols and troubleshooting potential challenges.

NHS-Ester Chemistry: Targeting Primary Amines

NHS esters react with primary amines, which are predominantly found on the side chain of lysine residues and the N-terminus of a protein, to form a highly stable amide bond.[1][7] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS).[7]

NHS_Ester_Reaction Protein_Amine Protein-NH₂ Intermediate Transition State Protein_Amine->Intermediate Nucleophilic Attack NHS_Ester R-C(=O)-O-NHS NHS_Ester->Intermediate Protein_Conjugate Protein-NH-C(=O)-R Intermediate->Protein_Conjugate Amide Bond Formation NHS_byproduct NHS Intermediate->NHS_byproduct Release of NHS

NHS ester reaction with a primary amine on a protein.
Maleimide Chemistry: Targeting Thiols

Maleimide chemistry specifically targets the thiol group of cysteine residues.[1] The reaction, a Michael addition, occurs under near-neutral pH conditions and forms a stable thioether bond.[2][5] The nucleophilic thiol attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[8]

Maleimide_Reaction Protein_Thiol Protein-SH Thioether_Conjugate Protein-S-R-Maleimide Protein_Thiol->Thioether_Conjugate Michael Addition Maleimide R-Maleimide Maleimide->Thioether_Conjugate

Maleimide reaction with a protein thiol group.

Quantitative Performance Comparison

While direct head-to-head quantitative comparisons in the literature are limited, the following tables summarize key performance parameters based on available data.

Table 1: Reaction Conditions and Efficiency
ParameterNHS-Ester ChemistryMaleimide Chemistry
Optimal pH Range 7.2 - 8.5[1][4]6.5 - 7.5[1][5]
Reaction Time 30 - 60 minutes at room temperature[9]Minutes to a few hours at room temperature[9]
Molar Excess of Reagent 5-20 fold[10]10-20 fold[5][11]
Typical Conjugation Efficiency Variable, dependent on accessible lysinesCan be high (e.g., 84 ± 4% for cRGDfK peptide)[11]
Table 2: Stability and Side Reactions
ParameterNHS-Ester ChemistryMaleimide Chemistry
Linkage Stability Very stable amide bond[1]Thioether bond is stable, but can undergo retro-Michael reaction[2][12]
Half-life of Reactive Group 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C[4]More stable than NHS-ester in aqueous solution, but hydrolysis increases above pH 7.5[13]
Major Side Reactions Hydrolysis of the ester, which increases with pH[3][4]Hydrolysis of the maleimide ring; Retro-Michael reaction (thiol exchange), especially in high thiol environments[6][12]

Experimental Protocols

Detailed and validated protocols are crucial for successful and reproducible protein conjugation.

General Workflow for Protein Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Incubate at specified temp and time) Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (Dissolve in appropriate solvent) Reagent_Prep->Conjugation Purification Purification (e.g., Desalting Column, Dialysis) Conjugation->Purification Characterization Characterization (e.g., UV-Vis, SDS-PAGE, Mass Spec) Purification->Characterization

A generalized workflow for protein conjugation experiments.
Protocol 1: Labeling a Protein with an NHS-Ester Functionalized Molecule

Objective: To label a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest

  • NHS ester-functionalized molecule

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)[3]

  • Anhydrous DMSO or DMF[14]

  • Desalting column or dialysis cassettes for purification[15]

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amine-containing substances (like Tris buffer), perform a buffer exchange.[3]

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in DMSO or DMF to create a concentrated stock solution.[14]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[10] The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[15]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Purification: Remove unreacted NHS ester by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[15]

  • Characterization: Determine the degree of labeling and assess the purity of the conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Protocol 2: Labeling a Protein with a Maleimide Functionalized Molecule

Objective: To label a protein with a maleimide-functionalized molecule.

Materials:

  • Protein of interest with at least one free cysteine residue

  • Maleimide-functionalized molecule

  • Degassed, thiol-free buffer (e.g., PBS, HEPES, pH 6.5-7.5)[5]

  • Reducing agent (e.g., TCEP), if necessary[5]

  • Anhydrous DMSO or DMF[5]

  • Desalting column or dialysis cassettes for purification[1]

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[5]

  • (Optional) Reduction of Disulfides: If the target cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[5]

  • Maleimide Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in DMSO or DMF to create a concentrated stock solution.[5]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[5]

  • Incubation: Flush the reaction vial with nitrogen or argon and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Purification: Remove unreacted maleimide by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[1]

  • Characterization: Determine the degree of labeling and assess the purity of the conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Conclusion and Recommendations

The choice between NHS-ester and maleimide chemistry is primarily dictated by the available functional groups on the protein of interest and the desired site of conjugation.[1]

NHS-ester chemistry is a robust and straightforward method for labeling proteins that have accessible lysine residues. The resulting amide bond is extremely stable, making it an excellent choice for applications requiring long-term stability where random labeling of amines is acceptable.[1]

Maleimide chemistry offers high specificity for cysteine residues, which are typically less abundant than lysines, allowing for more site-specific conjugation.[1] This is particularly advantageous for proteins where modification of lysine residues could compromise function. While the initial thiosuccinimide linkage is susceptible to reversal, this can be mitigated, making it a reliable choice for many applications, including the development of antibody-drug conjugates.[1]

For researchers aiming for site-specific conjugation, maleimide chemistry is often the preferred method, provided a cysteine residue is available or can be introduced through genetic engineering. For general labeling or when cysteine residues are absent or involved in critical disulfide bonds, NHS-ester chemistry provides a reliable and effective alternative. Careful consideration of the reaction conditions, particularly pH, is critical for maximizing the efficiency and specificity of both chemistries.[1]

References

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide to Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of the chemical linker is a critical determinant of therapeutic success. This guide provides an objective comparison of Mal-PEG4-NH-Boc, a heterobifunctional linker, against other common linker classes, supported by a synthesis of experimental data to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition dictate the spatial orientation of the bound proteins, impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation of the target.[1] Furthermore, the linker's physicochemical properties significantly affect the PROTAC's solubility, cell permeability, and in vivo pharmacokinetics.[2][3]

This compound is a versatile linker that incorporates a maleimide group for covalent conjugation to thiol-containing moieties (like cysteine residues), a flexible and hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine for amide bond formation.[4][5] This heterobifunctional nature allows for a controlled, stepwise synthesis of PROTACs.[5]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[6] The following tables summarize quantitative data for various linker classes, offering a comparative view of their performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines. The data presented here is illustrative, drawing from studies on well-characterized targets like Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).

Table 1: Performance Comparison of Flexible Linkers (PEG vs. Alkyl)

Linker TypeTarget/E3 LigaseDC50 (nM)Dmax (%)Key Characteristics & Considerations
PEG-based (e.g., PEG4) BTK / Cereblon25>90Enhances aqueous solubility, which can be beneficial for large, hydrophobic PROTACs. The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[2][3][6]
Alkyl-based BTK / Cereblon250~80Generally more hydrophobic, which can improve passive cell permeability but may limit aqueous solubility. Typically more metabolically stable than PEG linkers.[2][3]
PEG-based α-synuclein / cIAP1Low µM~70%In some systems, PEG-based linkers have shown superior degradation efficacy compared to simple alkyl chains for the same target and E3 ligase.[7]
Alkyl-based α-synuclein / cIAP1Higher µM<50%Can be less effective in promoting degradation for certain target-ligase pairs compared to PEG linkers.[7]

Table 2: Performance Comparison of Rigid and Functional Linkers

Linker TypeTarget/E3 LigaseDC50 (nM)Dmax (%)Key Characteristics & Considerations
Piperidine/Piperazine-containing FLT3 / VHLPotent>90The introduction of rigid cyclic structures can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and improving pharmacokinetic properties.[8]
Triazole-containing ("Clickable") BRD4 / CereblonPotent>90Synthesized via "click chemistry," allowing for the rapid and modular assembly of PROTAC libraries. The triazole moiety is metabolically stable.[8][9]
Alkynyl-containing BET / CereblonPicomolar IC50Not specifiedThe rigid ethynyl group in some cases has led to highly potent PROTACs, demonstrating a significant increase in cell activity compared to more flexible linkers.[1]

Visualizing the PROTAC Mechanism and Workflow

Diagrams are essential for illustrating the complex biological processes and experimental steps involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow Start Start: Synthesize PROTAC with This compound Linker Cell_Treatment Cell Treatment (Dose-Response & Time-Course) Start->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability Ternary_Assay Mechanism of Action Assays (e.g., Ternary Complex Formation, Ubiquitination) Cell_Treatment->Ternary_Assay WB Western Blot for Target Protein Degradation Lysis->WB Data_Analysis Data Analysis (Densitometry) WB->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax End End: Optimized PROTAC Candidate DC50_Dmax->End Viability->End Ternary_Assay->End

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[6]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (e.g., synthesized with this compound)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This assay assesses the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Materials:

  • Cell line co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • PROTAC of interest

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

Procedure:

  • Cell Preparation: Plate the engineered cells in a white, 96-well plate.

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the PROTAC at various concentrations to the cells.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Signal Detection: Add the Nano-Glo® Live Cell Reagent and measure both donor (luciferase) and acceptor (NanoBRET™ 618) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The strategic selection and design of the linker are paramount to the development of successful PROTACs. While traditional flexible linkers like alkyl chains and PEG-based linkers such as this compound remain valuable starting points, the exploration of alternative linkers, including rigid and "clickable" structures, offers exciting avenues to overcome challenges related to potency, selectivity, and drug-like properties.[1][8] The hydrophilic and flexible nature of the PEG4 linker in this compound can enhance solubility and facilitate productive ternary complex formation, often leading to improved degradation efficacy compared to more hydrophobic alkyl linkers.[7][2][3] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. This guide provides a framework for comparing these strategies, supported by quantitative data and detailed experimental protocols, to empower researchers in the rational design of the next generation of targeted protein degraders.

References

Safety Operating Guide

Proper Disposal of Mal-PEG4-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

Before handling Mal-PEG4-NH-Boc for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).[1][2] All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards are essential.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them immediately if contaminated.[1][2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[1]
Respiratory Protection RespiratorIf there is a risk of inhaling dust or aerosols, particularly when handling the powder form, a properly fitted respirator should be used.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][3][4]

Step 1: Waste Identification and Segregation

  • Clearly identify all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing papers).[3][4]

  • Segregate this waste from other laboratory waste streams, such as non-hazardous waste, biological waste, and incompatible chemicals like strong acids, bases, and oxidizing agents.[1][5]

Step 2: Containerization

  • Solid Waste: Collect all solid materials contaminated with this compound in a dedicated, leak-proof container suitable for solid chemical waste.[2][3]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container made of a compatible material (e.g., glass or high-density polyethylene).[3][4]

  • Ensure all waste containers are in good condition and can be securely sealed to prevent leaks.[1]

Step 3: Labeling

  • As soon as waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4]

  • The label must include the full chemical name: "this compound". Avoid using abbreviations.[1][5]

  • Indicate the date when the waste was first added to the container.[5]

Step 4: Interim Storage

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory.[5][6][7][8] This area should be at or near the point of waste generation and under the control of laboratory personnel.[7][9]

  • The storage area must be secure and away from incompatible materials.[3][5]

  • Ensure secondary containment is used for liquid waste to prevent spills.[4]

Step 5: Final Disposal

  • Once a waste container is full, or in accordance with your institution's timelines, arrange for pickup through your EHS department or a licensed chemical waste disposal company.[1][3]

  • All waste, including the original container, must be sent to an approved waste disposal plant.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate risks.[3]

  • Secure the Area: Evacuate all non-essential personnel and ensure the area is well-ventilated.[3]

  • Use Appropriate PPE: Before addressing the spill, equip yourself with the necessary personal protective equipment as outlined in the table above.[3]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or water courses.[3][10]

  • Cleanup:

    • For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the substance.[3][10]

    • For solid spills, gently cover the material to prevent it from becoming airborne.[3]

  • Collection: Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[3]

  • Decontamination: Thoroughly wash the spill area after the material has been collected. Surfaces and equipment can be decontaminated by scrubbing with a suitable solvent, such as alcohol, with the rinsate also collected as hazardous waste.[3][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Waste (Contaminated Labware, Unused Solid) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify->liquid_waste Liquid segregate Segregate from Incompatible Waste solid_waste->segregate liquid_waste->segregate container_solid Collect in Labeled Solid Waste Container segregate->container_solid For Solid container_liquid Collect in Labeled Liquid Waste Container segregate->container_liquid For Liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->disposal end Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Mal-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mal-PEG4-NH-Boc is a polyethylene glycol (PEG)-based linker featuring a maleimide group, a PEG4 spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1] The maleimide group is reactive towards thiols, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2]

Personal Protective Equipment (PPE)

Based on the potential hazards associated with the functional groups of this compound, including potential skin, eye, and respiratory irritation from maleimide-containing compounds and Boc-protected amines, the following personal protective equipment is mandatory.[3][4][5]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and replace them immediately if contact with the chemical occurs. For tasks with a higher risk of splashing, consider double-gloving.[3][6]
Eye and Face Protection Safety goggles or glassesMust meet ANSI Z.87.1 standards to protect against chemical splashes. A face shield should be worn over safety glasses or goggles during procedures with a significant splash hazard.[3][6]
Body Protection Laboratory coatA standard laboratory coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize the inhalation of any potential dust or aerosols.[4][5]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound at -20°C in a dry environment, as recommended for similar PEG linkers.[1]

  • Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent moisture condensation.[7]

Preparation and Use:

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Avoid direct contact with the skin and eyes.[8]

  • Prevent the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

Emergency Procedures

In the event of exposure, follow these first aid measures immediately:

IncidentFirst Aid Response
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[3][5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms such as respiratory irritation occur, seek medical attention.[3][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[4][9]

  • Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste from experiments in a sealed and properly labeled hazardous waste container.[4]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[4][9] Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][10] Incineration is a common method for the disposal of organic chemical waste.[4]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container receipt->inspect storage Store at -20°C inspect->storage equilibrate Equilibrate to Room Temp storage->equilibrate Begin Experiment ppe Don Appropriate PPE equilibrate->ppe weighing Weigh in Fume Hood ppe->weighing dissolving Prepare Solution weighing->dissolving solid_waste Collect Solid Waste dissolving->solid_waste liquid_waste Collect Liquid Waste dissolving->liquid_waste label_waste Label Hazardous Waste solid_waste->label_waste liquid_waste->label_waste dispose Dispose via EHS label_waste->dispose

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.